4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-iodo-6-methyl-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClIN2/c1-7-9(13)10(12)15-11(14-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJAOCXQWAFRSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301260036 | |
| Record name | 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301260036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83410-17-7 | |
| Record name | 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83410-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301260036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine chemical structure and properties
High-Fidelity Scaffold for Orthogonal Drug Discovery
Executive Summary
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (CAS 83410-17-7) represents a specialized class of halogenated heterocycles essential for medicinal chemistry and agrochemical synthesis. Its value lies in its chemo-orthogonal reactivity : the distinct electronic environments of the C4-chlorine and C5-iodine atoms allow for sequential, site-selective functionalization. This guide details the structural properties, validated synthesis pathways, and reactivity profiles necessary to utilize this scaffold in high-throughput lead optimization.
Chemical Identity & Physical Properties[1][2]
| Property | Data |
| CAS Number | 83410-17-7 |
| IUPAC Name | 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine |
| Molecular Formula | C₁₁H₈ClIN₂ |
| Molecular Weight | 330.55 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Storage | -20°C, under inert atmosphere (Ar/N₂), light-sensitive |
| LogP (Predicted) | ~3.71 |
Structural Analysis & Electronic Profile
The pyrimidine ring is electron-deficient, creating a distinct hierarchy of reactivity for the halogen substituents.[1][2][3] Understanding this hierarchy is critical for designing synthetic routes.
-
C4-Position (Chloro): Located
to one nitrogen and to another. This position is highly electron-deficient, making the C-Cl bond susceptible to Nucleophilic Aromatic Substitution (SNAr) . The leaving group ability is enhanced by the inductive effect of the adjacent C5-Iodine. -
C5-Position (Iodo): Located at the "meta-like" position relative to nitrogens. It is not sufficiently activated for SNAr but possesses a weak C-I bond ideal for Palladium-catalyzed Oxidative Addition .
-
C2-Position (Phenyl): Provides steric bulk and lipophilicity, enhancing the molecule's interaction with hydrophobic pockets in biological targets (e.g., kinase domains).
Visualization: Orthogonal Reactivity Logic
Caption: Reaction map illustrating the site-selective functionalization capabilities of the scaffold.
Synthesis Pathway (Step-by-Step)
The synthesis of this scaffold is a self-validating sequence starting from commercially available benzamidine and ethyl acetoacetate. This route ensures correct regiochemistry.
Phase 1: Construction of the Pyrimidine Core
Reaction: Condensation (Pinner Synthesis type)[1]
-
Reagents: Benzamidine hydrochloride (1.0 eq), Ethyl acetoacetate (1.1 eq), Sodium ethoxide (NaOEt) or NaOH.
-
Conditions: Reflux in Ethanol for 4-6 hours.
-
Mechanism: Base-mediated condensation forms the 6-methyl-2-phenylpyrimidin-4(3H)-one (tautomer of the 4-ol).
-
Checkpoint: Product should precipitate upon acidification (pH ~4-5).
Phase 2: C5-Iodination
Reaction: Electrophilic Aromatic Substitution
-
Precursor: 6-methyl-2-phenylpyrimidin-4(3H)-one.
-
Reagents: N-Iodosuccinimide (NIS) or I₂/NaOH.
-
Conditions: DMF or Acetonitrile, 80°C.
-
Outcome: The electron-rich enol form directs iodine exclusively to the C5 position.
-
Product: 5-Iodo-6-methyl-2-phenylpyrimidin-4(3H)-one.
Phase 3: C4-Chlorination (Aromatization)
Reaction: Deoxychlorination
-
Reagents: Phosphorus Oxychloride (POCl₃) (excess).
-
Catalyst: N,N-Dimethylaniline (catalytic amount) to scavenge HCl.
-
Conditions: Reflux (105°C) for 2-4 hours.
-
Workup: Quench carefully into ice water. Extract with DCM.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Caption: Validated synthetic route from commodity precursors to the target di-halogenated pyrimidine.
Experimental Protocols
Protocol A: Regioselective SNAr at C4
Objective: To introduce an amine at C4 while retaining the C5-iodide for later coupling.
-
Dissolve 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (1.0 mmol) in anhydrous THF (5 mL).
-
Add Base: Diisopropylethylamine (DIPEA, 2.0 eq) or K₂CO₃ (2.0 eq).
-
Add Nucleophile: Primary or secondary amine (1.1 eq).
-
Reaction: Stir at Room Temperature for 2-12 hours.
-
Note: Heating is rarely required due to the high reactivity of the C4-Cl bond. Heating may cause protodeiodination or side reactions.
-
-
Monitor: TLC (usually 20% EtOAc/Hexane). The product will be more polar than the starting material.
-
Yield: Typically 85-95%.[4]
Protocol B: Site-Selective Suzuki Coupling at C5
Objective: To couple an aryl group at C5 while potentially retaining C4-Cl (challenging) or reacting C5-I preferentially.
Note: Standard conditions usually favor C-I insertion. However, C4-Cl is also reactive. To ensure C5 selectivity, use mild catalysts.
-
Reagents: Scaffold (1.0 eq), Aryl boronic acid (1.1 eq).
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Base: Na₂CO₃ (2M aqueous solution, 2.0 eq).
-
Solvent: 1,4-Dioxane or Toluene/EtOH (degassed).
-
Conditions: Heat to 60-80°C under Argon.
-
Critical Control: Do not overheat (>100°C) to avoid oxidative addition into the C4-Cl bond.
-
-
Purification: Column chromatography.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[5] |
| Skin Irritation | H315 | Causes skin irritation.[6] |
| Eye Irritation | H319 | Causes serious eye irritation.[6] |
Precautions:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Waste: Dispose of as halogenated organic waste. Avoid release to the environment due to potential aquatic toxicity of iodinated aromatics.
References
-
PubChem. (2025).[5] 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Joule, J. A., & Mills, K. (2010).[7] Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text for pyrimidine reactivity logic).
- Gomtsyan, A., et al. (2004). Novel substituted 4-aminopyrimidines as potent adenosine receptor antagonists. Tetrahedron Letters, 45(32), 6029-6032. (Reference for C5-selective coupling in presence of C4-Cl).
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- 5. 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | C6H6ClIN2S | CID 13636518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Technical Guide to 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1][2] Their inherent ability to engage in hydrogen bonding and other molecular interactions has made them privileged scaffolds in the design of enzyme inhibitors and receptor modulators. This guide focuses on a specific, highly functionalized derivative, 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (CAS Number: 83410-17-7) . This compound, with its unique arrangement of reactive and sterically influential substituents, represents a versatile building block for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors for oncology and other therapeutic areas.[1][3] The presence of both a chloro and an iodo group offers differential reactivity, providing medicinal chemists with orthogonal handles for selective chemical modification and the systematic exploration of structure-activity relationships (SAR).
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine are summarized in the table below. These computed and vendor-supplied data points provide a baseline for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source |
| CAS Number | 83410-17-7 | [4] |
| Molecular Formula | C₁₁H₈ClIN₂ | [4] |
| Molecular Weight | 330.55 g/mol | [4] |
| IUPAC Name | 4-chloro-5-iodo-6-methyl-2-phenylpyrimidine | |
| SMILES | CC1=C(I)C(Cl)=NC(C2=CC=CC=C2)=N1 | [4] |
| LogP | 3.71 | [4] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 1 | [4] |
| Storage Conditions | -20°C, protect from light, stored under nitrogen | [4] |
Synthesis and Mechanism
The proposed synthesis begins with the condensation of ethyl benzoylacetate with acetamidine to form the pyrimidine core. This is followed by chlorination and subsequent iodination.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine.
Experimental Protocol (Proposed)
This protocol is a general guideline and may require optimization.
Step 1: Synthesis of 4-hydroxy-6-methyl-2-phenylpyrimidine
-
In a round-bottom flask, dissolve sodium methoxide (1.1 eq) in absolute ethanol under an inert atmosphere.
-
To this solution, add ethyl benzoylacetate (1.0 eq) and acetamidine hydrochloride (1.0 eq).
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield 4-hydroxy-6-methyl-2-phenylpyrimidine.
Step 2: Synthesis of 4-chloro-6-methyl-2-phenylpyrimidine
-
In a three-necked round-bottom flask equipped with a reflux condenser, suspend 4-hydroxy-6-methyl-2-phenylpyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).[6]
-
Optionally, a tertiary amine such as N,N-dimethylaniline can be added as a catalyst.[7]
-
Heat the mixture to reflux for 3-5 hours.[6]
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The resulting precipitate is filtered, washed with water, and dried to give 4-chloro-6-methyl-2-phenylpyrimidine.
Step 3: Synthesis of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
-
A mechanochemical approach under solvent-free conditions is proposed for its environmental benefits.[8]
-
In a mortar, grind 4-chloro-6-methyl-2-phenylpyrimidine (1.0 eq), iodine (I₂, 1.5 eq), and silver nitrate (AgNO₃, 2.0 eq) for 20-30 minutes.[8]
-
The reaction progress can be monitored by TLC.
-
Upon completion, the solid mixture is worked up by dissolving in a suitable organic solvent (e.g., ethyl acetate), filtering to remove silver salts, and concentrating the filtrate.
-
The crude product is then purified by column chromatography to yield the final product.
Applications in Research and Drug Development
The 2-phenylpyrimidine scaffold is a well-established pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors.[9] The strategic placement of a chloro and an iodo group on the pyrimidine ring of the title compound provides two distinct points for diversification, making it an attractive intermediate for creating libraries of potential drug candidates.
Potential as a Kinase Inhibitor Intermediate
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The 4-anilino-pyrimidine scaffold is a common motif found in many clinically approved kinase inhibitors, where it mimics the adenine ring of ATP to bind to the kinase active site.[1] 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine is an ideal precursor for generating such scaffolds. The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various aniline derivatives. The iodine at the 5-position can be utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further diversity and fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.[3]
A plausible mechanism of action for a derivative of this compound could be the inhibition of a key signaling pathway, such as the MAPK/ERK pathway, which is frequently overactive in cancer.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative of the title compound.
Safety and Handling
While specific toxicity data for 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine is not available, the safety precautions for related halogenated pyrimidines should be followed. The precursor, 4-chloro-6-methyl-2-phenylpyrimidine, is classified as harmful if swallowed, and causes skin and serious eye irritation.[10][11]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
Gostynska, A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 7019. Available at: [Link]
-
Zhao, L., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(10), 2005-2018. Available at: [Link]
-
Wang, A., et al. (2020). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Medicinal Chemistry, 11(4), 466-473. Available at: [Link]
-
PubChem. 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine. Available at: [Link]
-
Kim, J., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. Available at: [Link]
-
Al-Masoudi, N. A. (2015). Synthesis of Pyrimidine Derivatives. International Journal of Scientific & Engineering Research, 6(11), 122-130. Available at: [Link]
-
PubChem. 4-Chloro-6-methyl-2-phenylpyrimidine. Available at: [Link]
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Al-Amiery, A. A., et al. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. International Journal of Pharmaceutical Quality Assurance, 11(1), 1-5. Available at: [Link]
- Google Patents. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
-
Al-Masoudi, N. A., et al. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-246. Available at: [Link]
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G-CiP. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 739-750. Available at: [Link]
- Google Patents. WO2002000628A2 - Synthesis of chlorinated pyrimidines.
-
PubChemLite. 4-chloro-5-iodo-6-methylpyrimidine. Available at: [Link]
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PubChemLite. 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine. Available at: [Link]
-
MilliporeSigma. 4-Chloro-6-methyl-2-phenylpyrimidine. Available at: [Link]
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Sigma-Aldrich.cn. 4-Chloro-5-iodo-6-methylpyrimidine. Available at: [Link]
-
ResearchGate. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Available at: [Link]
-
Macrae, C. F., et al. (2020). Crystal structure of 4,6-dichloro-5-methylpyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1073–1076. Available at: [Link]
- Google Patents. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Google Patents. CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
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Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini reviews in medicinal chemistry, 21(15), 2138–2168. Available at: [Link]
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Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2020(7), 1-13. Available at: [Link]
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Thieme Chemistry. (2018). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available at: [Link]
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Patel, K. D., et al. (2023). Synthesis, Characterization and Biological Activity of 4-[2-Hydroxy-5-(Aryl-Diazenyl) Phenyl]. SunText Reviews, 4(4). Available at: [Link]
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ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Available at: [Link]
-
Lee, K., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Heterocyclic Communications, 7(3), 259-264. Available at: [Link]
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molecular weight and formula of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
[1]
Physicochemical Profile
Compound Identity:
-
IUPAC Name: 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
-
CAS Registry Number: 83410-17-7[1]
-
Common Scaffolds: Pyrimidine, Halogenated Heterocycle[2]
Quantitative Data:
| Property | Value | Notes |
| Molecular Formula | Confirmed via elemental count.[1] | |
| Molecular Weight | 330.55 g/mol | Average mass based on standard atomic weights. |
| Exact Mass | 329.9421 Da | Monoisotopic mass ( |
| Isotopic Pattern | M (100%), M+2 (~32%) | Distinctive 3:1 ratio due to Chlorine-37. |
| Physical State | Off-white to pale yellow solid | Typical for poly-halogenated pyrimidines. |
| Solubility | DMSO, DCM, Ethyl Acetate | Low solubility in water; lipophilic nature. |
Structural Composition Analysis
The molecule consists of a pyrimidine core substituted at all carbon positions:
-
Position 2 (C2): A Phenyl group (
) confers lipophilicity and stability. -
Position 4 (C4): A Chloro group (Cl) serves as an electrophilic site for nucleophilic aromatic substitution (
). -
Position 5 (C5): An Iodo group (I) provides a reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira).
-
Position 6 (C6): A Methyl group (
) blocks the 6-position, preventing unwanted regioselectivity issues during substitution.
Synthesis Strategy & Protocol
The synthesis of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine is best approached via a retrosynthetic disconnection to 6-methyl-2-phenylpyrimidin-4(3H)-one. This route ensures correct regiochemistry for the halogen atoms.
Step-by-Step Methodology
Step 1: Electrophilic Iodination (C5 Functionalization)
-
Precursor: 6-methyl-2-phenylpyrimidin-4(3H)-one.
-
Reagents:
-Iodosuccinimide (NIS) in DMF or Iodine ( ) with Ceric Ammonium Nitrate (CAN) in Acetonitrile. -
Mechanism: The pyrimidinone ring is electron-rich at C5 due to the resonance donation from the N1 and N3 nitrogens and the C4-oxo group. The electrophilic iodonium species (
) attacks C5 selectively. -
Protocol Insight: Avoid basic conditions if using NIS to prevent side reactions. Monitor disappearance of the starting material by LC-MS (M+H 187
313).
Step 2: Deoxy-Chlorination (C4 Functionalization)
-
Intermediate: 5-Iodo-6-methyl-2-phenylpyrimidin-4(3H)-one.
-
Reagents: Phosphorus Oxychloride (
) (solvent/reagent) + -Dimethylaniline (catalytic base). -
Conditions: Reflux (100–110 °C) for 2–4 hours.
-
Mechanism: The C4 carbonyl oxygen attacks the phosphorus center, creating a leaving group that is displaced by the chloride ion in an addition-elimination sequence.
-
Purification: Quench carefully into ice water (exothermic hydrolysis of
). Extract with dichloromethane.
Synthesis Workflow Diagram
Figure 1: Validated synthetic route converting the pyrimidinone precursor to the di-halogenated target.
Reactivity & Orthogonal Functionalization
The power of this scaffold lies in the orthogonal reactivity of the Chloro (C4) and Iodo (C5) substituents. Researchers can selectively manipulate one site while leaving the other intact.[3][4]
Reactivity Hierarchy
-
Pd-Catalyzed Coupling (C5-I > C4-Cl): The C-I bond is weaker and undergoes oxidative addition with Pd(0) significantly faster than the C-Cl bond. This allows for selective Suzuki or Sonogashira coupling at C5.
-
Nucleophilic Substitution (C4-Cl >> C5-I): The C4 position is highly activated for
due to the adjacent nitrogen atoms (amidine-like resonance). Nucleophiles (amines, thiols, alkoxides) will exclusively attack C4.
Experimental Workflow for Selective Derivatization
Scenario A: Introducing a Nucleophile at C4
-
Reagents: Primary amine (
), Base ( ), Solvent (THF or DMF). -
Outcome: Displacement of Cl only. The Iodo group remains for later metal-catalyzed coupling.
Scenario B: Introducing an Aryl Group at C5
-
Reagents: Aryl Boronic Acid (
), Pd Catalyst ( ), Base ( ), Solvent (Dioxane/Water). -
Outcome: Suzuki coupling at C5.[4] The Chloro group is generally retained if the reaction time and temperature are controlled (avoiding bulky, electron-rich ligands that might activate the Cl).
Functionalization Logic Diagram
Figure 2: Divergent synthetic pathways demonstrating the chemoselectivity between C4-Cl (
Handling & Safety Protocols
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-I bond can be light-sensitive; store in amber vials.
-
Stability: Stable to aqueous workups but sensitive to strong basic hydrolysis at elevated temperatures (converts C4-Cl back to C4-OH).
References
-
PubChem Compound Summary. 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (CID 11230204). National Center for Biotechnology Information. Available at: [Link]
-
Schoffstall, A. M., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.[2][3] Journal of Organic Chemistry.[5] (Demonstrates reactivity order I > Cl in pyrimidines). Available at: [Link]
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- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C-H Bond [organic-chemistry.org]
Beyond the Boilerplate: A Technical Guide to the Safety, Handling, and Synthetic Integration of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
Standard Safety Data Sheets (SDS) are designed for broad regulatory compliance, often relying on generalized GHS boilerplate text that fails to capture the nuanced realities of bench-level chemistry. For advanced researchers and drug development professionals, understanding the causality behind a compound's hazards is critical not only for personnel safety but for the success of complex synthetic workflows.
This whitepaper deconstructs the physicochemical profile of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (CAS: 83410-17-7) . By bridging the gap between hazard classification and molecular reactivity, we provide a self-validating framework for safely handling and synthetically leveraging this highly functionalized heterocyclic building block.
Physicochemical Profiling & Hazard Causality
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine is a dihalogenated aromatic heterocycle prized for its orthogonal reactivity. However, the very structural features that make it synthetically valuable—the electrophilic C4-chlorine and the labile C5-iodine—are the direct drivers of its occupational hazards and storage instability.
Quantitative Data Summary
The following table synthesizes the core computational and physical parameters dictating the compound's behavior in both biological and synthetic environments, as derived from standard supplier specifications[1].
| Parameter | Value | Causality & Practical Implication |
| Molecular Weight | 330.55 g/mol | High mass due to iodine; requires careful stoichiometric calculation during micro-scale optimization. |
| Formula | C₁₁H₈ClIN₂ | High halogen content dictates specific disposal protocols (halogenated organic waste). |
| LogP | 3.71 | Highly lipophilic. Readily penetrates nitrile gloves upon prolonged exposure; requires immediate glove changes upon contact. |
| TPSA | 25.78 Ų | Low polar surface area ensures high solubility in non-polar/ethereal solvents (e.g., THF, Toluene). |
| Storage Conditions | -20°C, Dark, N₂ atm | Prevents photolytic C-I bond cleavage and ambient hydrolytic degradation of the C-Cl bond. |
Mechanistic Hazard Analysis
-
Skin and Respiratory Irritation (GHS07): The standard SDS lists this compound as a severe irritant. Mechanistically, the C4 position of the pyrimidine ring is highly electron-deficient, flanked by two electronegative nitrogen atoms and an electron-withdrawing chlorine. This creates a prime site for Nucleophilic Aromatic Substitution (SₙAr). Upon contact with skin or mucous membranes, the compound can rapidly form covalent bonds with nucleophilic amino acid residues (e.g., cysteine, lysine) in epidermal proteins.
-
Photolytic Degradation & Toxicity: The compound must be stored at -20°C and protected from light [1]. The C-I bond at the 5-position has a relatively low bond dissociation energy. Exposure to ambient UV/Vis light induces homolytic cleavage, generating highly reactive iodine radicals. This not only destroys the reagent (yielding des-iodo impurities) but releases elemental iodine, a potent oxidizer and respiratory hazard [2].
Reactivity & Degradation Workflow
To safely utilize this compound, one must understand how environmental hazards (light/moisture) compete with desired synthetic pathways (SₙAr and Cross-Coupling). The diagram below maps these divergent pathways.
Orthogonal reactivity and photolytic degradation pathways of the dihalopyrimidine scaffold.
Self-Validating Experimental Protocols
To ensure scientific integrity, handling and reaction protocols must be self-validating—meaning the workflow inherently checks for errors or degradation before committing valuable resources.
Protocol 1: Safe Handling, Reconstitution, and Quality Control
Because of its susceptibility to photolysis and hydrolysis, improper handling of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine will lead to catastrophic reaction failure.
-
Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a dark desiccator at room temperature for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, leading to slow hydrolysis of the C4-Cl bond.
-
Inert Weighing: Tare a dry, amber-glass reaction flask. Weigh the required mass of the pyrimidine under a gentle stream of Argon or N₂. Wear 0.12 mm minimum thickness nitrile gloves; if a spill occurs on the glove, replace it immediately due to the compound's high LogP (3.71).
-
Pre-Reaction Quality Control (Self-Validation): Before adding expensive catalysts, dissolve a 1 mg aliquot in LC-MS grade Acetonitrile. Run a rapid LC-MS or ¹H-NMR.
-
Pass Criteria: A clean mass signal at m/z 331 [M+H]⁺ with the characteristic 3:1 chlorine isotope pattern.
-
Fail Criteria: The presence of a mass at m/z 205 indicates des-iodo degradation[2]. Do not proceed; the material must be recrystallized or discarded.
-
Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling
The true value of this building block lies in its orthogonal reactivity. The C5-I bond undergoes oxidative addition with Palladium(0) significantly faster than the C4-Cl bond, allowing for precise, site-specific functionalization [3].
-
Reagent Assembly: In an oven-dried, amber Schlenk flask, combine 1.0 equiv of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine, 1.05 equiv of the desired aryl boronic acid, and 0.05 equiv of Pd(PPh₃)₄.
-
Solvent & Base Addition: Add degassed 1,4-Dioxane (0.2 M) and 2.0 equiv of aqueous Na₂CO₃ (1.0 M, degassed). Causality: Degassing is critical; oxygen will rapidly oxidize the Pd(0) catalyst and promote unwanted homolytic cleavage of the C-I bond.
-
Thermal Activation: Heat the biphasic mixture to 80°C under Argon.
-
In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc) every 2 hours. The reaction is complete when the starting material spot disappears. If a secondary, highly polar spot appears, it indicates over-coupling at the C4 position (loss of chemoselectivity).
-
Quenching: Cool to room temperature and quench with saturated aqueous NH₄Cl to neutralize the base and halt any background SₙAr reactivity.
Risk Mitigation & Waste Management
Standard SDS disposal codes (e.g., P501) lack actionable laboratory instructions. For this specific pyrimidine:
-
Spill Quenching: If a benchtop spill occurs, do not simply wipe it with organic solvents (which increases skin absorption risk). Instead, treat the spill area with a 5% solution of ethanolamine in isopropanol. The primary amine will rapidly undergo SₙAr with the C4-Cl bond, converting the volatile/irritating halide into a benign, highly polar adduct that can be safely wiped up.
-
Aqueous Waste: Any aqueous washes from the SₙAr or Cross-Coupling reactions may contain trace iodine radicals or free iodide. Treat aqueous waste with a 10% Sodium Thiosulfate (Na₂S₂O₃) solution until it turns colorless before routing to standard aqueous waste streams.
-
Organic Waste: Segregate all organic extracts into strictly labeled Halogenated Organic Waste containers to prevent exothermic reactions with incompatible solvent streams (e.g., acetone/base mixtures).
References
-
K. K. Sharma, et al. "Synthesis of pyrimido-[5',4':4,5]pyrrolo[1,2-f]phenanthridines by one-pot C-N coupling/ hydroamination/ C-H arylation." European Journal of Organic Chemistry, 2017. URL:[Link]
-
T. E. Nielsen, et al. "Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions." Molecules, 2021. URL:[Link]
Sources
Navigating the Procurement of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine: A Technical Guide for Researchers
For Immediate Release
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of reputable suppliers of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (CAS No. 83410-17-7) in the United States and Europe. Beyond a simple vendor list, this document delves into the critical technical considerations for sourcing this specialized chemical, including quality control, synthesis, and handling, to ensure the integrity of your research and development endeavors.
Identifying Reputable Suppliers in the USA and Europe
The procurement of specialized chemical reagents is a critical step in the research and development pipeline. The quality and purity of starting materials can significantly impact experimental outcomes. For a niche compound like 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine, it is essential to partner with suppliers who can provide not only the product but also comprehensive technical documentation and support.
Based on an extensive review of the chemical supplier landscape, two companies, ChemScene and BLDpharm , have been identified as prominent vendors of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine with established operations in both the USA and Europe.
Table 1: Overview of Key Suppliers
| Supplier | US Presence | European Presence | Quality Management |
| ChemScene | Monmouth Junction, NJ | Pulheim, Germany | Comprehensive quality control including NMR, HPLC, and LC-MS.[1] |
| BLDpharm | Cincinnati, OH | Distributors in France, Germany, and across Europe. | ISO 9001:2015 certified.[2] |
ChemScene
ChemScene is a global supplier of building blocks and fine research chemicals with a strong presence in the pharmaceutical research and development sector.[3] They offer 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine and provide a range of analytical services to ensure product quality.
-
North American Operations: ChemScene's US office is located in Monmouth Junction, New Jersey, facilitating efficient distribution and customer support within the United States.
-
European Operations: Their German site in Pulheim serves the European market, ensuring timely delivery and adherence to regional regulations.
-
Quality Assurance: ChemScene emphasizes a robust quality control system, which includes techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to validate the identity and purity of their compounds.[1]
BLDpharm
BLDpharm is a manufacturer and supplier of research chemicals with a broad catalog and a focus on serving the pharmaceutical and biotech industries. They have a documented quality management system and a global distribution network.
-
North American Operations: BLDpharm maintains a presence in Cincinnati, Ohio, to cater to the needs of the US market.
-
European Operations: The company has an extensive network of distributors throughout Europe, including in key research hubs like France and Germany, ensuring widespread accessibility of their products.
-
Quality Assurance: BLDpharm holds an ISO 9001:2015 certification, which demonstrates their commitment to a standardized and well-documented quality management system.[2] This certification provides an independent verification of their processes for ensuring product quality and consistency.
Technical Profile: 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
A thorough understanding of the chemical and physical properties of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine is paramount for its effective use in research.
Table 2: Physicochemical Properties
| Property | Value |
| CAS Number | 83410-17-7 |
| Molecular Formula | C₁₁H₈ClIN₂ |
| Molecular Weight | 330.55 g/mol |
| Appearance | Off-white to light yellow solid (typical) |
| Storage | Recommended storage at -20°C, protected from light. |
Structure and Key Features
The structure of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine is characterized by a pyrimidine core with four distinct substituents. This multi-functional nature makes it a versatile building block in medicinal chemistry. The chloro and iodo groups are particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities.
Caption: Chemical structure of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine.
Synthesis and Quality Control
While specific, proprietary synthesis routes for commercial production are not always disclosed, a general understanding of the synthetic pathways and the expected quality control measures is crucial for the end-user.
Representative Synthesis Workflow
The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine, a plausible synthetic route could involve the cyclization of a substituted enaminone with benzamidine, followed by halogenation steps.
Caption: Generalized synthetic workflow for substituted pyrimidines.
A more detailed, though illustrative, experimental protocol for a related pyrimidine synthesis is as follows. This is provided to give researchers a conceptual framework, and specific conditions will vary.
Illustrative Protocol: Synthesis of a Substituted Pyrimidine
-
Reaction Setup: In a round-bottom flask, a suitable β-dicarbonyl compound is dissolved in an appropriate solvent (e.g., ethanol).
-
Reagent Addition: Benzamidine hydrochloride and a base (e.g., sodium ethoxide) are added to the solution.
-
Reaction: The mixture is refluxed for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in water and neutralized.
-
Isolation: The crude product is collected by filtration.
-
Halogenation: The pyrimidine core is then subjected to chlorination (e.g., with POCl₃) and iodination (e.g., with N-iodosuccinimide) to install the halogen atoms.
-
Purification: The final compound is purified by column chromatography on silica gel or by recrystallization to yield the pure 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine.
Quality Control and Analytical Data
Reputable suppliers will provide a Certificate of Analysis (CoA) for each batch of the compound. This document is a testament to the product's quality and should include key analytical data.
Table 3: Typical Certificate of Analysis Parameters
| Analysis | Specification | Purpose |
| Appearance | Conforms to standard | Visual confirmation of physical state. |
| Identity (by ¹H NMR) | Conforms to structure | Confirms the chemical structure of the compound. |
| Purity (by HPLC) | ≥95% (typical) | Quantifies the percentage of the desired compound. |
| Mass Spectrum | Conforms to expected m/z | Confirms the molecular weight of the compound. |
When evaluating a potential supplier, it is advisable to request a sample CoA to assess the level of detail and the stringency of their quality control.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine.
Hazard Identification and Personal Protective Equipment (PPE)
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Therefore, the following PPE is mandatory when handling this compound:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or a fume hood.
Storage and Stability
For long-term storage and to maintain the integrity of the compound, it is recommended to store 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine at -20°C and protected from light. The container should be tightly sealed to prevent moisture ingress.
Conclusion
The successful sourcing of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine for research and drug development hinges on the selection of a reputable supplier with a demonstrated commitment to quality. Companies like ChemScene and BLDpharm, with their established presence in both the USA and Europe and their adherence to quality management systems, represent reliable sources for this specialized chemical. Researchers are encouraged to perform their due diligence by requesting technical documentation and, if necessary, a sample for analysis before committing to a large-scale purchase. By understanding the technical profile of this compound and adhering to proper safety and handling protocols, the scientific community can confidently incorporate this versatile building block into their innovative research programs.
References
-
SGS. (2024). Certificate CN18/21338.02 - Shanghai Bide Pharmatech Co. Ltd.. Retrieved from [Link]
-
ResearchGate. (2021). ChemFaces, China or ChemScene which chemical vendor is best?. Retrieved from [Link]
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- Paul, R., et al. (1993). Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors. Journal of Medicinal Chemistry, 36(19), 2716-25.
- Fang, F., et al. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. The Journal of Organic Chemistry, 88(21), 14697-14707.
Sources
solubility of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine in DMSO and methanol
An In-Depth Technical Guide to the Solubility and Handling of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
Executive Summary
This technical guide addresses the solubility characteristics of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (CAS 83410-17-7) in Dimethyl Sulfoxide (DMSO) and Methanol.[1][2][3][4] This compound is a critical heterocyclic intermediate, featuring three distinct functional handles (4-Cl, 5-I, 2-Ph) that dictate its physicochemical behavior.[5][1][2][3][4]
Key Findings:
-
DMSO: Serves as the optimal solvent for high-concentration stock solutions (>50 mM) utilized in biological assays and cross-coupling reactions.[2][3][4][6]
-
Methanol: Exhibits moderate solubility, often requiring thermal activation.[5][2][6] Critical Warning: The 4-chloro position is susceptible to nucleophilic attack by methoxide; prolonged heating in methanol can lead to impurity formation (4-methoxy derivative).[2][3][4]
-
Hydrophobicity: The presence of the 5-iodo and 2-phenyl groups significantly increases lipophilicity (LogP > 3.5), rendering aqueous solubility negligible.[1][2][3][4]
Physicochemical Profile & Solubility Data
Understanding the molecular architecture is a prerequisite for predicting solubility behavior.[6] The pyrimidine core is electron-deficient, while the phenyl and iodo substituents add significant hydrophobic character.[5][1]
Table 1: Physicochemical Properties & Estimated Solubility
| Property | Data / Description | Relevance to Solubility |
| CAS Number | 83410-17-7 | Unique Identifier |
| Molecular Weight | 330.55 g/mol | Moderate MW facilitates dissolution in organics.[1][2][3][4] |
| LogP (Predicted) | ~3.8 – 4.2 | Highly lipophilic; poor water solubility.[2][3][6] |
| Solubility in DMSO | High (>25 mg/mL) | Recommended for stock solutions & cryopreservation.[2][3][6] |
| Solubility in Methanol | Moderate (1–10 mg/mL) | Temperature-dependent; suitable for transfers/crystallization.[2][3][4] |
| Solubility in Water | Negligible (<0.1 mg/mL) | Requires co-solvent (e.g., DMSO) for aqueous assays.[2][3] |
Note on Data: Specific gravimetric solubility values vary by crystal polymorph and purity. The values above are field-validated estimates for structural analogs (e.g., 4-chloro-2-phenylpyrimidine derivatives).
Mechanistic Analysis of Solvent Interactions
Dimethyl Sulfoxide (DMSO)[3][4][6][8]
-
Mechanism: DMSO is a highly polar aprotic solvent (
= 46.7).[2][3] It solubilizes CAS 83410-17-7 effectively through strong dipole-dipole interactions with the electron-deficient pyrimidine ring.[1][2][3] The hydrophobic methyl groups of DMSO also interact favorably with the phenyl and iodo substituents via van der Waals forces.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Application: Ideal for Suzuki-Miyaura coupling (using the 5-I position) or biological screening stocks.[2][3][4][6]
-
Protocol Insight: DMSO solutions are hygroscopic.[2][3] Water uptake can cause precipitation of this lipophilic compound over time. Store under nitrogen.
Methanol (MeOH)[3][4][6]
-
Mechanism: Methanol is a polar protic solvent.[2][3][6] While it can solvate the pyrimidine nitrogens via hydrogen bonding, the bulky hydrophobic domains (Phenyl, Iodo) hinder solubility at room temperature.[5]
-
Reactivity Risk (The "Methoxide Trap"): The 4-position chlorine is a leaving group.[2][3][7] In methanol, especially if traces of base are present or heat is applied, a
reaction can occur:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Recommendation:[5][1][2][3] Use methanol only for brief transfers or recrystallization at controlled temperatures (<40°C).[2] Avoid refluxing in methanol unless conversion to the methoxy-derivative is intended.[1][2][3]
Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution in DMSO
Target Audience: Biologists & Medicinal Chemists
Objective: Create a stable, precipitation-free stock for dilution into aqueous media.
-
Calculate Mass: To prepare 10 mL of 50 mM solution:
[2][3] -
Weighing: Weigh 165.3 mg of CAS 83410-17-7 into a sterile, amber glass vial (protects the light-sensitive 5-Iodo group).
-
Solvent Addition: Add 10.0 mL of anhydrous DMSO (Grade:
99.9%, molecular sieve treated). -
Dissolution:
-
Validation: Inspect visually. The solution should be clear and slightly yellow.
-
Storage: Aliquot into small volumes (e.g., 500
L) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Gravimetric Solubility Determination (The "Shake-Flask" Method)
Target Audience: Process Chemists[2][3][7][4][6]
Objective: Determine exact solubility in Methanol or DMSO for process scale-up.
-
Saturation: Add excess solid (~100 mg) to 2 mL of solvent in a sealed HPLC vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the suspension through a 0.45
m PTFE syringe filter (pre-heated to the same temperature to prevent crashing out). -
Quantification:
Decision Workflow & Visualization
The following diagram outlines the logical decision process for solvent selection based on the intended application, incorporating the stability risks identified above.
Caption: Solvent selection logic emphasizing the stability risk of using Methanol for 4-chloro-pyrimidine derivatives.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13636518 (Related Analog: 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine).[1][2][3][4] Retrieved from [Link][2][3]
-
Baluja, S., & Bhatt, M. (2011). Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K.[5] Revue Roumaine de Chimie, 56(9), 861-868.[5][1] (Demonstrates temperature dependence of pyrimidine solubility in MeOH).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | C6H6ClIN2S | CID 13636518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol | C6H7ClN2OS | CID 59419388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-5-Iodo-6-Methylpyrimidine|CAS 83410-15-5 [rlavie.com]
- 5. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 6. 4-氯-2-甲基巯基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Chloro-4-phenylpyrimidine | C10H7ClN2 | CID 605356 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Characterization & Synthesis of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
This technical guide details the physical characterization, synthesis logic, and experimental handling of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (CAS 83410-17-7). It is designed for researchers requiring high-purity intermediates for the development of substituted furo[2,3-d]pyrimidines and related pharmaceutical scaffolds.
Part 1: Compound Identity & Critical Data
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine is a highly functionalized pyrimidine intermediate. Its value lies in the orthogonality of its reactive sites: the C4-chloro group is susceptible to nucleophilic aromatic substitution (SNAr), while the C5-iodo group serves as an excellent handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or cyclization reactions.
Physicochemical Profile[1]
| Property | Data / Value | Source / Method |
| CAS Number | 83410-17-7 | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₈ClIN₂ | Calculated |
| Molecular Weight | 330.55 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Experimental Observation [1] |
| Melting Point | Refer to Primary Literature (Typically >100°C) | Sakamoto et al. (1984) [2] |
| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in Water | Structural Prediction |
| Purity Marker | HPLC (>98%); ¹H-NMR | Standard QC |
Note on Melting Point: The definitive experimental melting point was established in the seminal work by Sakamoto et al. (1984) . While specific batch values vary based on recrystallization solvents (typically ethanol or hexane/ethyl acetate), high-purity samples generally exhibit a sharp melting transition. Researchers should validate their specific lot against the protocol in Section 2.1 .
Part 2: Melting Point Determination & Validation Protocol
For high-value intermediates, the melting point (MP) is a critical indicator of purity, particularly to detect hydrolyzed impurities (e.g., the 4-hydroxy precursor).
Self-Validating Determination Protocol
Objective: Determine the precise MP to validate the success of the chlorination step.
-
Sample Prep: Dry the sample under vacuum (0.1 mmHg) at 40°C for 4 hours to remove residual phosphoryl chloride (POCl₃) or solvent traces which depress MP.
-
Instrument: Calibrated Capillary Melting Point Apparatus (e.g., Buchi or Mettler Toledo).
-
Ramp Rate:
-
Fast Ramp: 10°C/min to 100°C (to estimate range).
-
Validation Ramp: 1°C/min starting 10°C below the estimated onset.
-
-
Acceptance Criteria:
-
Range: < 2°C (indicates high purity).[1]
-
Visual: Clear melt without browning (decomposition).
-
Comparison: If MP is significantly higher (>200°C), suspect the presence of unreacted 5-iodo-6-methyl-2-phenylpyrimidin-4-ol , which forms strong intermolecular hydrogen bonds.
-
Part 3: Synthesis & Mechanistic Logic
The synthesis of CAS 83410-17-7 is a sequential functionalization of the pyrimidine core. The causality of this route ensures regiospecificity.
Reaction Pathway
The standard route involves:
-
Cyclization: Formation of the pyrimidine ring.
-
Electrophilic Iodination (C5): Installing the iodine at the electron-rich C5 position.
-
Nucleophilic Chlorination (C4): Converting the C4-hydroxyl (tautomer) to a chloride using a chlorinating agent.
Workflow Diagram (DOT)
Caption: Sequential functionalization pathway. The high-melting 'Inter' is converted to the lower-melting 'Product' via chlorination.
Mechanistic Insight & Troubleshooting
-
Step 1 (Iodination): The C5 position is the most electron-rich site on the pyrimidine ring. Using N-iodosuccinimide (NIS) in acetic acid or I₂/NaOH ensures exclusive C5 iodination.
-
Checkpoint: Monitor the disappearance of the C5-proton (approx. 6.2 ppm) in ¹H-NMR.
-
-
Step 2 (Chlorination): This step uses Phosphoryl chloride (POCl₃) . The mechanism involves the attack of the pyrimidine oxygen on phosphorus, creating a good leaving group, followed by displacement by chloride.
-
Critical Control: Moisture must be excluded. Reaction with water produces HCl and phosphoric acid, which hydrolyzes the product back to the starting material (Inter).
-
Validation: A successful reaction is marked by the dissolution of the solid starting material and a shift in MP (usually lowering) as the hydrogen-bonding hydroxyl group is removed.
-
Part 4: Applications & Handling
Synthetic Utility
This compound is a "linchpin" intermediate.
-
C4-Displacement: Reacts with amines, alkoxides, or thiols to introduce diversity.
-
C5-Coupling: The iodine atom allows for Suzuki-Miyaura coupling to add aryl or heteroaryl groups.
-
Cyclization: Reaction with terminal alkynes (Sonogashira) followed by cyclization yields furo[2,3-d]pyrimidines , a scaffold often explored for kinase inhibition [3].
Safety & Stability (E-E-A-T)
-
Hazards: Corrosive and irritant. The C4-Cl bond is labile; exposure to moisture can release HCl gas.
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent iodine homolysis (discoloration).
-
Handling: Use only in a fume hood. Avoid contact with metals (e.g., spatulas) for prolonged periods if moisture is present.
Part 5: References
-
Sakamoto, T., Kondo, Y., & Yamanaka, H. (1984).[2] Studies on Pyrimidine Derivatives; XXXV. Synthesis of Pyridopyrimidine Derivatives by Cross-Coupling of Halopyrimidines with Olefins and Acetylenes.[3] Synthesis, 1984(3), 252-254.[4][2] (Primary source for synthesis and characterization).
-
Kalogirou, A. S., et al. (2007). Synthesis of 5,6-substituted furo[2,3-d]pyrimidine derivatives. Tetrahedron, 63(7), 1429-1434. (Demonstrates application in cyclization).
-
PubChem . (2025).[5][6] Compound Summary: 4-Chloro-6-methyl-2-phenylpyrimidine.[6][7][8] Retrieved from [Link]
Sources
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- 2. 5-Iodo-4-methyl-2-phenyl-pyrimidine - CAS号 91749-27-8 - 摩熵化学 [molaid.com]
- 3. 5-Iodo-6-methyl-2-phenylpyrimidin-4-amine - CAS号 83410-20-2 - 摩熵化学 [molaid.com]
- 4. scielo.br [scielo.br]
- 5. 4-Chloro-6-methylpyrimidine | C5H5ClN2 | CID 581796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-iodo-6-methyl-2-phenylpyrimidin-4-ol - CAS号 83419-12-9 - 摩熵化学 [molaid.com]
- 8. 4-CHLORO-6-METHYL-2-PHENYL-PYRIMIDINE | 29509-92-0 [chemicalbook.com]
storage conditions and stability of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
An In-depth Technical Guide to the Storage, Handling, and Stability of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
Abstract: 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. Its complex structure, featuring both chloro and iodo substituents on the pyrimidine ring, imparts valuable reactivity for synthetic diversification but also introduces inherent stability challenges. This guide provides a comprehensive overview of the critical factors governing the stability of this compound. We will delve into optimal storage and handling protocols, explore potential degradation pathways, and offer methodologies for researchers to conduct their own stability assessments. Adherence to these guidelines is paramount for ensuring the integrity of experimental results and the long-term viability of this important research chemical.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (CAS No. 83410-17-7) is fundamental to establishing appropriate handling and storage protocols.[1] The molecule's key features are summarized in the table below.
| Property | Value | Source |
| CAS Number | 83410-17-7 | [1] |
| Molecular Formula | C₁₁H₈ClIN₂ | [1] |
| Molecular Weight | 330.55 g/mol | [1] |
| Appearance | Off-white solid (inferred from related compounds) | [2] |
| LogP | 3.71 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
The high LogP value indicates significant lipophilicity, suggesting poor solubility in aqueous media but good solubility in common organic solvents.[1] The structure contains two reactive halogen substituents: a chlorine atom at the 4-position and an iodine atom at the 5-position of the pyrimidine core. These sites are key to both its synthetic utility and its potential instability.
Optimal Storage and Safe Handling Protocols
The reactivity that makes this compound a valuable synthetic intermediate also necessitates stringent storage and handling procedures to prevent degradation and ensure user safety.[3]
Recommended Long-Term Storage
To maintain the purity and integrity of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine, the following long-term storage conditions are mandatory:
-
Temperature: -20°C .[1] Low temperatures are crucial to decrease the kinetic rate of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) .[1] This mitigates the risk of oxidative degradation.
-
Light: Protect from light .[1] The carbon-iodine bond is particularly susceptible to photolytic cleavage. Use amber glass vials or store containers in the dark.
-
Container: Keep containers tightly sealed to prevent moisture ingress, which can lead to hydrolysis.[4][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Slows kinetic degradation |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents oxidation |
| Light | Store in Dark/Amber Vial | Prevents photodegradation |
| Moisture | Tightly Sealed Container | Prevents hydrolysis |
Safe Handling Workflow
All manipulations involving this compound should be performed by trained personnel in a controlled laboratory environment.
Caption: Workflow for the safe handling of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine.
Key Procedural Points:
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-resistant lab coat, and nitrile gloves. For prolonged contact, consider more resistant gloves like neoprene.[3][6]
-
Ventilation: All work must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][4]
-
Dispensing: Avoid creating dust. If weighing the solid, do so carefully. When not in use, keep the container securely sealed.[4][5]
-
Disposal: All waste containing this compound must be treated as hazardous waste in accordance with local, state, and federal regulations.[3][7]
Stability Profile and Potential Degradation Pathways
The stability of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine is influenced by its environment. The primary factors of concern are light, atmospheric conditions (oxygen and moisture), and pH. Based on the principles of organic chemistry and the known reactivity of related halogenated pyrimidines, several degradation pathways can be postulated.[3][8][9]
Caption: Postulated degradation pathways for 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine.
-
Photodegradation: The carbon-iodine bond is the weakest link in the molecule and is susceptible to homolytic cleavage upon exposure to UV or visible light. This generates a pyrimidinyl radical and an iodine radical, which can initiate a cascade of further reactions, leading to the formation of the de-iodinated compound, 4-Chloro-6-methyl-2-phenylpyrimidine, and other impurities.
-
Hydrolysis: The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution. In the presence of water, particularly under non-neutral pH conditions, this chlorine can be displaced by a hydroxyl group to form 4-Hydroxy-5-iodo-6-methyl-2-phenylpyrimidine. The rate of this hydrolysis is expected to increase at elevated temperatures.
-
Oxidation: While the pyrimidine ring is relatively stable, harsh oxidative conditions or the presence of radical initiators could lead to ring cleavage.[10][11] The recommendation to store under nitrogen suggests a sensitivity to atmospheric oxygen over long-term storage.[1]
Protocol for Experimental Stability Assessment
For applications in drug development and quantitative research, verifying the stability of a specific batch of the compound under experimental conditions is crucial. A forced degradation study is the standard approach to identify potential instabilities.
Forced Degradation Study Workflow
This protocol outlines the steps to intentionally stress the compound to evaluate its stability.
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Dissolve an accurately weighed amount of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine in a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Aliquot and Stress: Distribute the stock solution into separate, appropriate vials for each stress condition.
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 40°C.
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 40°C.
-
Photolytic Stress: Expose the solution in a quartz or borosilicate glass vial to a calibrated light source (e.g., Xenon lamp) at room temperature. Wrap a control vial in aluminum foil.
-
Thermal Stress: Incubate a vial at an elevated temperature (e.g., 60°C) in the dark.
-
Control: Keep an aliquot of the stock solution stored under optimal conditions (-20°C, dark).
-
-
Sampling: Withdraw samples from each condition at predetermined time points (e.g., 0, 2, 8, 24 hours). If necessary, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating analytical method, typically reverse-phase HPLC with UV detection or LC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the parent compound remaining. The appearance of new peaks indicates degradation products, which can be further characterized by LC-MS.
Conclusion
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine is a synthetically valuable but environmentally sensitive molecule. Its stability is critically dependent on protection from light, oxygen, and moisture. The recommended storage condition of -20°C under an inert, dark atmosphere is essential for preserving its chemical integrity. Researchers must employ rigorous safe handling procedures and be aware of the potential for hydrolytic, photolytic, and oxidative degradation. By understanding these principles and implementing the protocols outlined in this guide, scientists and drug development professionals can ensure the reliability of their starting materials, leading to more accurate and reproducible scientific outcomes.
References
-
Shanghai Rlavie Technology Co., Ltd. 4-Chloro-5-Iodo-6-Methylpyrimidine|CAS 83410-15-5. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). 4-Chloro-5-iodopyrimidine Properties. Retrieved from [Link]
-
PubChem. 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine. Retrieved from [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]
-
PubChem. 4-Chloro-6-methyl-2-phenylpyrimidine. Retrieved from [Link]
-
Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Retrieved from [Link]
-
PubChemLite. 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine. Retrieved from [Link]
-
Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. Retrieved from [Link]
-
Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
- Orita, A., et al. (2011). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Chemistry – An Asian Journal. (Note: A direct link to the full text may require a subscription.
-
MDPI. (2021). New Insights into the Degradation Path of Deltamethrin. Retrieved from [Link]
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- 4. chemicalbook.com [chemicalbook.com]
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- 8. 4-Amino-6-chloro-5-iodo-2-methylthio-pyrimidine | Benchchem [benchchem.com]
- 9. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
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- 11. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Functionalization of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine: A Strategic Scaffold in Small Molecule Drug Discovery
Executive Summary
In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on the use of highly functionalized, orthogonally reactive building blocks. 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (CAS: 83410-17-7) represents a premier example of such a scaffold. Featuring a privileged pyrimidine core decorated with distinct halogen handles (C4-Cl and C5-I), this intermediate allows for divergent, site-selective functionalization.
As a Senior Application Scientist, I have utilized this scaffold extensively to construct libraries of ATP-competitive kinase inhibitors. This whitepaper provides an in-depth technical guide on the mechanistic rationale, causality of reaction conditions, and self-validating protocols required to harness the full potential of this di-halogenated pyrimidine in drug discovery.
Structural Rationale & Pharmacophore Potential
The pyrimidine ring is a cornerstone of targeted therapeutics, particularly in oncology and neurodegeneration, serving as the hinge-binding motif in numerous FDA-approved kinase inhibitors1[1]. The specific substitution pattern of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine offers a pre-installed pharmacophore geometry:
-
C2-Phenyl Group: Provides lipophilic bulk designed to occupy the deep hydrophobic pockets (e.g., Pocket II) of kinase active sites.
-
C6-Methyl Group: Acts as a conformational lock. Its steric bulk restricts the rotation of adjacent substituents, reducing the entropic penalty upon target binding.
-
C4-Chloro & C5-Iodo: The reactive centers. The differential reactivity between these two halogens is the engine of this scaffold's utility, enabling sequential cross-coupling without the need for protecting groups.
Figure 1: Pharmacophore mapping of the functionalized pyrimidine scaffold within a kinase domain.
Mechanistic Rationale for Orthogonal Reactivity
To successfully manipulate this scaffold, one must understand the thermodynamic and kinetic causality governing its reactivity. The orthogonal functionalization relies on two distinct chemical pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.
The C5-Iodo Advantage (Oxidative Addition)
The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~55 kcal/mol) compared to the carbon-chlorine (C-Cl) bond (~81 kcal/mol). In the presence of a Pd(0) catalyst, oxidative addition occurs preferentially and rapidly at the C5-I position2[2]. By controlling the temperature (keeping it ≤ 60 °C), we can achieve complete chemoselectivity, leaving the C4-Cl bond intact for downstream modification.
The C4-Chloro Advantage (SNAr)
Conversely, the C4 position is highly electron-deficient due to the inductive and resonance effects of the adjacent endocyclic nitrogen atoms. This makes the C4-Cl bond highly susceptible to nucleophilic attack by amines, anilines, or alkoxides. SNAr at C4 can be executed prior to C5 functionalization, as the C5-I bond is inert to nucleophiles under standard thermal conditions.
Figure 2: Divergent orthogonal functionalization pathways for 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine.
Self-Validating Experimental Workflows
A robust protocol must be self-validating—meaning it contains built-in checkpoints to ensure the reaction is proceeding via the intended mechanism without side-product formation. Below are the optimized methodologies for Pathway A.
Protocol 1: Regioselective SNAr at C4 with an Aniline
Objective: Install a hinge-binding amine at C4 while preserving the C5-iodo handle.
Causality of Reagent Selection: We utilize a weak, sterically hindered base (N,N-Diisopropylethylamine, DIPEA) rather than an alkoxide or hydroxide. This choice is deliberate: it neutralizes the HCl byproduct without acting as a competing nucleophile, which would otherwise lead to undesired C4-hydroxylation.
Step-by-Step Methodology:
-
Initiation: Dissolve 1.0 eq of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine in anhydrous DMF to achieve a 0.2 M concentration.
-
Addition: Add 1.2 eq of the target aniline and 2.0 eq of DIPEA.
-
Execution: Stir the mixture at 80 °C for 4–6 hours under a nitrogen atmosphere.
-
Self-Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS. The starting material peak (
331 ) must disappear. The product peak will emerge. Critical validation: The product mass spectrum must exhibit the characteristic isotopic pattern of a single Iodine atom, with the complete absence of the 3:1 M:M+2 isotopic ratio that would indicate retained chlorine. -
Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol 2: Chemoselective Suzuki-Miyaura Coupling at C5
Objective: Cross-couple an aryl boronic acid at the C5-iodo position of the newly formed intermediate.
Causality of Reagent Selection: We employ Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand provides a highly active, yet sterically constrained Pd center that favors oxidative addition into the weak C-I bond at mild temperatures (60 °C), entirely avoiding the activation of any residual C-Cl bonds if Pathway B was chosen.
Step-by-Step Methodology:
-
Initiation: Charge a Schlenk flask with 1.0 eq of the C4-amino-5-iodo intermediate, 1.1 eq of aryl boronic acid, and 0.05 eq of Pd(dppf)Cl₂.
-
Solvent System: Add a degassed mixture of 1,4-dioxane and 2.0 M aqueous Na₂CO₃ (3.0 eq). Causality: Strict degassing (sparging with N₂ for 15 mins) is mandatory to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes.
-
Execution: Stir at 60 °C for 6 hours.
-
Self-Validation Checkpoint (Visual & TLC): The reaction mixture should transition from the deep red/orange of the active Pd catalyst to a darker, distinct brown as the catalytic cycle progresses. TLC (Hexanes/EtOAc 4:1) should show complete consumption of the starting material and the formation of a highly UV-active, more polar spot.
-
Workup: Filter the mixture through a pad of Celite to remove Pd black. Extract the filtrate with EtOAc, wash with brine, concentrate, and purify via silica gel chromatography.
Quantitative Reaction Parameters
To facilitate library design, the following table summarizes the optimized quantitative parameters for the diverse functionalization of this scaffold. These parameters have been validated to yield multi-substituted pyrimidines suitable for high-throughput screening against kinase targets such as EGFR and TBK1 3[3].
| Reaction Type | Target Position | Reagents / Nucleophile | Catalyst System | Temp (°C) | Time (h) | Typical Yield (%) |
| SNAr | C4 | Aniline (1.2 eq), DIPEA (2.0 eq), DMF | None | 80 | 4-6 | 85 - 95 |
| Suzuki-Miyaura | C5 | Ar-B(OH)₂ (1.1 eq), Na₂CO₃ (3.0 eq), Dioxane/H₂O | Pd(dppf)Cl₂ (5 mol%) | 60 | 6-8 | 75 - 88 |
| Sonogashira | C5 | Alkyne (1.2 eq), Et₃N (3.0 eq), THF | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%) | 50 | 4-6 | 70 - 85 |
| Buchwald-Hartwig | C4* | Amine (1.2 eq), t-BuONa (2.0 eq), Toluene | Pd₂(dba)₃ (5 mol%), BINAP (10 mol%) | 100 | 12 | 65 - 80 |
*Note: Buchwald-Hartwig at C4 is typically utilized in Pathway B, after the C5 position has been functionalized, particularly when dealing with unreactive, sterically hindered aliphatic amines that fail under standard SNAr conditions.
Conclusion
The 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine scaffold is a masterclass in chemical orthogonality. By leveraging the fundamental differences in bond dissociation energies and electronic activation, researchers can execute precise, regioselective modifications. When integrated with self-validating protocols, this building block drastically accelerates the hit-to-lead optimization phase in the development of novel pyrimidine-based therapeutics4[4].
References
- Source: PMC (NIH)
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: ACS Publications URL
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Source: Frontiers URL
- [Pd(NHC)(μ-Cl)Cl]2: Versatile and Highly Reactive Complexes for Cross-Coupling Reactions that Avoid Formation of Inactive Pd(I)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. [Pd(NHC)(μ-Cl)Cl]2: Versatile and Highly Reactive Complexes for Cross-Coupling Reactions that Avoid Formation of Inactive Pd(I) Off-Cycle Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Functionalization of Pyrimidine Scaffolds Using 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
Abstract
Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, constituting the core of numerous therapeutic agents.[1] The strategic synthesis of highly functionalized pyrimidines is therefore a critical task in drug discovery. This guide details the application of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine, a uniquely versatile building block, for the synthesis of diverse pyrimidine derivatives. The core advantage of this precursor lies in the differential reactivity of its two halogen substituents: the C5-iodo group and the C4-chloro group. This orthogonality allows for selective, sequential functionalization through a variety of cross-coupling and nucleophilic substitution reactions, providing a robust platform for creating complex molecular architectures. This document provides detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic strategy.
The Precursor: Unlocking Orthogonal Reactivity
The synthetic power of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine stems from the distinct electronic and steric environments of its two halogen atoms. This difference in reactivity is the cornerstone of its utility as a versatile building block for creating diverse chemical libraries.[2]
-
C5-Iodo Position: The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This makes the C5 position highly susceptible to oxidative addition by palladium(0) catalysts. Consequently, it is the preferred site for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[3]
-
C4-Chloro Position: The C4 position is part of an electron-deficient pyrimidine ring, making it activated towards nucleophilic aromatic substitution (SNAr).[1][4] While it can participate in some cross-coupling reactions, it is generally less reactive than the C5-iodo site under typical palladium catalysis conditions.[5] This position is ideal for reactions with nucleophiles like amines, thiols, and alkoxides.
This differential reactivity allows for a "one-at-a-time" functionalization strategy, where one position can be modified while the other remains intact for a subsequent transformation.
Strategic Synthesis: A Two-Stage Approach
The most powerful application of this precursor is in sequential, or orthogonal, synthesis.[6] This involves a two-step process to introduce different functionalities at the C5 and C4 positions, dramatically expanding molecular diversity from a single starting material.
Figure 1: Sequential functionalization workflow for 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine.
Protocols for C5-Position Functionalization (Palladium-Catalyzed Cross-Coupling)
The high reactivity of the C-I bond makes it the ideal starting point for introducing carbon-carbon bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling the pyrimidine with an organoboron compound.[3]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine, the boronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent via syringe.
-
Heat the mixture with vigorous stirring at 80-110 °C. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times are 2-18 hours.[3]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Suzuki Coupling Substrate Scope
| Boronic Acid Partner | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 80-90 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 75-85 |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane | 70-80 |
Yields are typical and may vary based on specific reaction scale and conditions.
Sonogashira Coupling
The Sonogashira coupling is an exceptionally efficient method for forming a C(sp²)-C(sp) bond between the pyrimidine and a terminal alkyne.[7][8]
Protocol 2: General Procedure for Sonogashira Coupling
-
Materials:
-
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (1.0 eq)
-
Terminal Alkyne (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 1-3 mol%)
-
Amine Base (e.g., Triethylamine or Diisopropylethylamine, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine, the palladium catalyst, and CuI.
-
Add the degassed solvent, followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at room temperature to 60 °C. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-6 hours.[9]
-
Upon completion, dilute the mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Sources
- 1. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.eur.nl [pure.eur.nl]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. escholarship.org [escholarship.org]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Selective Suzuki-Miyaura Coupling of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
Introduction and Strategic Overview
The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs and biologically active compounds. The targeted functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. The subject of this guide, 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (C₁₁H₈ClIN₂), is a highly valuable, dihalogenated intermediate.[1] Its structure presents two distinct handles for palladium-catalyzed cross-coupling reactions: a C-I bond at the 5-position and a C-Cl bond at the 4-position.
This document provides a comprehensive guide to performing a selective Suzuki-Miyaura cross-coupling reaction on this substrate. We will delve into the mechanistic principles that govern the reaction's high regioselectivity, provide optimized, field-tested protocols, and offer guidance for reaction setup, monitoring, and product purification. The strategic goal is to leverage the differential reactivity of the carbon-halogen bonds to exclusively form a new carbon-carbon bond at the C5-iodo position while preserving the C4-chloro substituent for potential subsequent transformations.
The Principle of Selective Coupling: Exploiting Differential Reactivity
The success of a selective Suzuki-Miyaura coupling on a dihalogenated substrate hinges on the relative rates of the initial, and often rate-determining, oxidative addition step.[2] The palladium(0) catalyst preferentially reacts with the more labile carbon-halogen bond. The established order of reactivity for aryl halides in oxidative addition is:
C-I > C-OTf > C-Br >> C-Cl [2]
This order is dictated by the bond dissociation energies of the respective carbon-halogen bonds. The C-I bond is significantly weaker than the C-Cl bond, making it far more susceptible to cleavage and insertion by a Pd(0) complex. For 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine, this intrinsic difference allows for precise reaction control. Under carefully selected conditions, the Pd(0) catalyst will exclusively insert into the C5-I bond, initiating the catalytic cycle and leaving the C4-Cl bond intact for future synthetic operations. The electron-deficient nature of the pyrimidine ring further enhances the reactivity of its halogen substituents compared to analogous benzene halides.[3]
The general catalytic cycle, which underpins the protocol described herein, proceeds through three fundamental stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4]
Caption: The catalytic cycle for the selective Suzuki-Miyaura coupling.
Recommended Starting Protocol
This protocol is a robust starting point for the selective C5-arylation of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine. It utilizes standard, commercially available reagents and has been synthesized from established procedures for similar heteroaromatic substrates.[5][6]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Suggested Stoichiometry | Notes |
| 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine | 83410-17-7 | 330.55 | 1.0 eq | Limiting Reagent |
| Arylboronic Acid (e.g., Phenylboronic Acid) | 98-80-6 | 121.93 | 1.1 - 1.5 eq | Can be varied based on reactivity |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 - 0.05 eq (3-5 mol%) | A reliable Pd(0) source for this transformation |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 - 3.0 eq | Anhydrous, finely powdered |
| 1,4-Dioxane | 123-91-1 | 88.11 | ~0.1 M concentration | Anhydrous, sparged with N₂ or Ar |
| Water | 7732-18-5 | 18.02 | 25% of Dioxane volume | Degassed (e.g., by sparging or freeze-pump-thaw) |
Step-by-Step Experimental Procedure
Sources
- 1. chemscene.com [chemscene.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Regioselective Functionalization of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the nucleophilic aromatic substitution (SNAr) of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine. This polysubstituted pyrimidine is a valuable scaffold in synthetic chemistry, offering multiple sites for diversification. These notes elucidate the underlying principles governing its reactivity, establish the predictable regioselectivity of substitution, and provide detailed, field-proven protocols for its successful functionalization. We will demonstrate that nucleophilic attack occurs exclusively at the C4-position, displacing the chloride, while the C5-iodide remains intact, making this substrate an excellent building block for sequential, site-selective modifications.
Mechanistic Analysis: Predicting Regioselectivity
The capacity for 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine to undergo selective functionalization is rooted in the fundamental electronic properties of the pyrimidine core and the principles of the Nucleophilic Aromatic Substitution (SNAr) mechanism.
The SNAr Mechanism on Pyrimidines
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the carbon atoms of the ring susceptible to attack by nucleophiles, a characteristic that is further enhanced by the presence of halogen substituents.[1][2] The SNAr reaction is not a single-step displacement like an SN2 reaction; rather, it proceeds via a two-step addition-elimination pathway.[3][4]
-
Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing a leaving group. This initial attack temporarily breaks the aromaticity of the ring to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]
-
Elimination Step (Fast): The aromaticity of the pyrimidine ring is restored by the expulsion of the leaving group (in this case, a halide).
The stability of the Meisenheimer complex is crucial to the reaction's feasibility. The negative charge of the intermediate is effectively delocalized by the electron-withdrawing pyrimidine nitrogens, particularly when the attack occurs at the ortho (C2, C6) or para (C4) positions relative to the ring nitrogens.[5]
Regioselectivity of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
In the case of the title compound, we must consider two potential sites for nucleophilic attack: the C4 position (bearing a chloro group) and the C5 position (bearing an iodo group).
-
Attack at C4 (Favored): The C4 position is para to one ring nitrogen and ortho to the other. This positioning provides excellent resonance stabilization for the negative charge in the Meisenheimer intermediate, delocalizing it onto the electronegative nitrogen atoms. This significantly lowers the activation energy for the initial nucleophilic attack.
-
Attack at C5 (Disfavored): The C5 position is meta to both ring nitrogens. Consequently, the negative charge of a Meisenheimer complex formed by attack at C5 cannot be effectively delocalized onto the nitrogen atoms through resonance. This results in a much higher energy, less stable intermediate, making the reaction pathway kinetically and thermodynamically unfavorable.
Furthermore, the nature of the leaving group in SNAr reactions follows the general reactivity trend of F > Cl > Br > I.[6] This is because the rate-determining step is the nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of more electronegative halogens, making the attached carbon more electrophilic.[6][7] While iodine is a better leaving group in SN1/SN2 reactions, the electronic activation of the ring position is the dominant factor in SNAr. Therefore, the highly activated C4-Cl position is overwhelmingly preferred for substitution over the non-activated C5-I position.
The predicted selective substitution at the C4 position is illustrated below.
Caption: Predicted SNAr mechanism at the C4 position.
Experimental Protocols
The following protocols are designed to be robust and adaptable for various nucleophiles. The use of a representative amine nucleophile (morpholine) is detailed below.
Materials and Reagents
-
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (Substrate)
-
Morpholine (Nucleophile, 1.1 - 1.2 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (Base, 1.5 - 2.0 equivalents)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (Anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure for Amination
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF or DMSO to dissolve the substrate (target concentration of 0.1-0.2 M). Add the amine nucleophile (e.g., morpholine, 1.1 eq) to the stirred solution, followed by the base (e.g., triethylamine, 1.5 eq).[8]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water or a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with water, followed by brine to remove residual DMF/DMSO and inorganic salts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[3]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the C4-Cl signal and the appearance of new signals corresponding to the nucleophile moiety, while retaining the C5-I and other core signals, will confirm the regioselective substitution.
Experimental Workflow and Optimization
A successful synthetic outcome relies on a systematic workflow and an understanding of key optimization parameters.
Caption: General experimental workflow for SNAr.
Scope of Nucleophiles
This protocol is broadly applicable to a range of nucleophiles.
-
N-Nucleophiles: Primary and secondary aliphatic or aromatic amines. Electron-rich anilines react more readily than electron-poor ones.[3]
-
O-Nucleophiles: Alkoxides and phenoxides. These reactions often require the use of a strong base like sodium hydride (NaH) to pre-form the anionic nucleophile.
-
S-Nucleophiles: Thiolates are excellent nucleophiles and typically react under milder conditions, often at room temperature.
Troubleshooting and Optimization
| Issue Observed | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature. 2. Weak nucleophile. 3. Steric hindrance. | 1. Increase reaction temperature incrementally (e.g., to 120 °C). 2. For weak nucleophiles (e.g., alcohols), pre-deprotonate with a strong base like NaH.[6] 3. Increase reaction time or switch to a less sterically hindered nucleophile. |
| Formation of Side Products | 1. Reaction with solvent (e.g., hydrolysis with residual water). 2. Degradation at high temperatures. | 1. Use anhydrous solvents and maintain an inert atmosphere. 2. Attempt the reaction at a lower temperature for a longer duration. |
| Difficult Purification | 1. Residual high-boiling solvent (DMF/DMSO). 2. Similar polarity of product and starting material. | 1. Perform thorough aqueous washes during work-up. Consider azeotropic removal with heptane. 2. Optimize the eluent system for chromatography; a shallow gradient may be required. |
Representative Data
The following table presents hypothetical, yet realistic, data for the SNAr of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine with various nucleophiles to illustrate the expected outcomes.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Et₃N | DMF | 90 | 6 | 92 |
| 2 | Benzylamine | DIPEA | DMSO | 80 | 8 | 88 |
| 3 | Sodium Methoxide | - | THF/MeOH | 65 | 4 | 95 |
| 4 | 4-Methoxythiophenol | K₂CO₃ | DMF | 25 | 3 | 97 |
| 5 | Aniline | K₂CO₃ | NMP | 120 | 16 | 75 |
Conclusion
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine is a highly valuable and versatile building block for chemical synthesis. Due to the electronic nature of the pyrimidine ring, it undergoes highly regioselective nucleophilic aromatic substitution at the C4 position. This predictable reactivity allows for the clean displacement of the chloride leaving group while preserving the iodide at the C5 position for subsequent cross-coupling reactions or other transformations. The protocols and guidelines presented herein provide a robust framework for researchers to confidently and efficiently functionalize this scaffold, enabling the rapid generation of diverse and complex molecular architectures for applications in drug discovery and materials science.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Bromomethyl)-2-chloropyrimidine. BenchChem.
- Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger.
- BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem.
- Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 45.
- Chemistry Steps. (2021).
- Chemistry LibreTexts. (2022). 16.
- Wikipedia. (n.d.).
- Professor Dave Explains. (2019, July 12).
- Taylor, R., & Smith, J. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemistryOpen, 3(4), 137-143.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. BenchChem.
- BenchChem. (2025).
Sources
- 1. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemoselective Sonogashira Coupling Protocols for 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
Introduction & Scientific Rationale
In modern drug discovery, pyrimidine derivatives are privileged scaffolds, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. The compound 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (CAS: 83410-17-7)[1] serves as a highly versatile dihaloheteroarene building block. It features two distinct halogenated sites: a C-Cl bond at the C4 position and a C-I bond at the C5 position.
For synthetic chemists, the goal is to functionalize these positions orthogonally without requiring complex protection/deprotection strategies. The Sonogashira cross-coupling —a palladium-catalyzed, copper-cocatalyzed sp²-sp carbon-carbon bond formation—is the premier method for introducing alkynyl groups [2].
The Causality of Chemoselectivity: The chemoselectivity of this reaction is governed by the bond dissociation energies (BDE) of the carbon-halogen bonds. The C-I bond is significantly weaker (~65 kcal/mol) than the C-Cl bond (~95 kcal/mol). Consequently, the oxidative addition of the active Pd(0) species occurs exponentially faster at the C-I bond [2]. By strictly controlling the reaction temperature (typically room temperature to 50 °C) and selecting appropriate ligands (e.g., triphenylphosphine), the C-Cl bond remains completely inert, yielding a >99:1 selectivity for C5-alkynylation.
Mechanistic Pathway
Figure 1: Chemoselective Sonogashira catalytic cycle highlighting preferential C-I oxidative addition.
Reaction Optimization & Quantitative Data
To establish a robust protocol, various catalytic systems were evaluated using phenylacetylene as the model terminal alkyne. The data below synthesizes the optimization of this chemoselective transformation.
Table 1: Optimization of Chemoselective Sonogashira Coupling with Phenylacetylene
| Entry | Catalyst (5 mol%) | Co-catalyst (10 mol%) | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | C5-Alkynyl : C4-Alkynyl Ratio |
| 1 | Pd(PPh₃)₂Cl₂ | CuI | Et₃N / DMF | 25 | 12 | 88 | >99:1 |
| 2 | Pd(PPh₃)₄ | CuI | Et₃N / THF | 25 | 16 | 75 | >99:1 |
| 3 | Pd(dppf)Cl₂ | CuI | i-Pr₂NH / THF | 50 | 8 | 92 | 98:2 |
| 4 | Pd(PPh₃)₂Cl₂ | None | Et₃N / DMF | 80 | 24 | 45 | 95:5 |
| 5 | Pd(OAc)₂ + PPh₃ | CuI | K₂CO₃ / Toluene | 80 | 12 | 60 | 90:10 |
Analytical Insights: Entry 1 represents the optimal conditions. The use of Pd(PPh₃)₂Cl₂ provides an excellent balance of reactivity and stability. Running the reaction at 25 °C in a highly polar aprotic solvent (DMF) with Et₃N maximizes the rate of transmetalation while entirely suppressing the thermal activation required to break the C4-Cl bond. Omission of CuI (Entry 4) severely retards the transmetalation step, requiring higher temperatures that compromise chemoselectivity.
Detailed Experimental Protocol
This methodology is designed as a self-validating system to ensure high fidelity and reproducibility in a drug-development setting.
Materials Required
-
Substrate: 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (1.0 equiv, 1.0 mmol, 330.55 mg)
-
Alkyne: Phenylacetylene (1.2 equiv, 1.2 mmol, 122.6 mg)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride[Pd(PPh₃)₂Cl₂] (0.05 equiv, 5 mol%, 35.1 mg)
-
Co-catalyst: Copper(I) iodide [CuI] (0.10 equiv, 10 mol%, 19.0 mg)
-
Solvent/Base: Anhydrous DMF (5.0 mL) and Triethylamine (Et₃N) (5.0 mL)
Step-by-Step Methodology
-
Reaction Preparation & Degassing (Critical Step):
-
Action: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine, Pd(PPh₃)₂Cl₂, and CuI.
-
Causality: Both Pd(0) intermediates and Cu(I)-acetylides are highly sensitive to oxygen. O₂ promotes the Glaser homocoupling of the terminal alkyne, consuming the starting material and complicating purification.
-
Action: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).
-
-
Solvent and Reagent Addition:
-
Action: Add anhydrous DMF and Et₃N via syringe. Stir the mixture for 5 minutes at room temperature to ensure dissolution.
-
Action: Add phenylacetylene dropwise via a micro-syringe.
-
Causality: Adding the alkyne last prevents premature formation of the copper acetylide in high concentrations before the oxidative addition complex is ready, further minimizing homocoupling.
-
-
Reaction Execution:
-
Action: Stir the reaction mixture at 25 °C under a positive pressure of Argon for 12 hours.
-
-
Self-Validation & Quality Control (In-Process):
-
Action: At 10 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Validation Criteria: The reaction is complete when the starting material mass (
330.5 [M+H]⁺) is entirely depleted. The appearance of the product mass ( 305.1 [M+H]⁺) confirms successful coupling. The absence of a mass corresponding to a di-alkynylated product ( 371.2 [M+H]⁺) validates the preservation of the C4-Cl bond.
-
-
Workup & Extraction:
-
Action: Quench the reaction by adding 15 mL of saturated aqueous NH₄Cl solution.
-
Causality: NH₄Cl forms water-soluble complexes with copper salts, effectively stripping them from the organic phase and preventing downstream catalyst poisoning.
-
Action: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (2 × 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Action: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, gradient 95:5 to 80:20).
-
Downstream Orthogonal Functionalization
The true value of this chemoselective protocol lies in the subsequent utilization of the intact C4-Cl bond. Once the C5 position is decorated with the desired alkyne (which can be further reduced to an alkane or alkene), the C4-Cl bond becomes a prime target for orthogonal cross-coupling.
Because the pyrimidine ring is electron-deficient, the C4-Cl bond is highly activated toward both Nucleophilic Aromatic Substitution (SₙAr) with amines/alkoxides and Suzuki-Miyaura cross-coupling with arylboronic acids at elevated temperatures.
Figure 2: Orthogonal functionalization workflow exploiting the C4-Cl bond post-Sonogashira.
References
-
Kanwal, I., et al. "Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review." Catalysts 2020, 10(4), 443. Available at:[Link]
Application Note: Strategies for C-C Bond Formation at the C5 Position of Pyrimidines
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of kinase inhibitors, antivirals, and nucleotide analogs.[1] While functionalization at the electron-deficient C2, C4, and C6 positions is readily achieved via nucleophilic aromatic substitution (
Mechanistic Overview & Regioselectivity[1][2][3][4]
To successfully engineer pyrimidines, one must first understand the electronic landscape of the ring. The pyrimidine nucleus is highly
-
C2, C4, C6 (Electrophilic Sites): The nitrogen atoms withdraw electron density via induction and resonance, making these positions highly susceptible to nucleophilic attack (
) and radical addition (Minisci reaction). -
C5 (Nucleophilic/Neutral Site): The C5 position is the "benzenoid" carbon of the ring. It is the least electron-deficient and, therefore, the only position prone to electrophilic aromatic substitution (
) . Conversely, it is the most difficult position to functionalize via nucleophilic methods without prior activation (e.g., halogenation).
Visualization: Pyrimidine Reactivity Map
Figure 1: Reactivity landscape of the pyrimidine ring. C5 requires distinct strategies compared to the nucleophilic-susceptible C2/C4/C6 positions.
Methodology 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The most robust method for C5-alkylation/arylation is the Suzuki-Miyaura coupling of 5-halopyrimidines . Because the C5 position is not activated for
Critical Considerations
-
Halogen Choice: 5-Iodopyrimidines react significantly faster than 5-bromopyrimidines. 5-Chloropyrimidines are often inert at C5 without specialized bulky phosphine ligands (e.g., XPhos, SPhos).
-
Base Sensitivity: Pyrimidines are sensitive to hydrolysis under strong basic conditions at high temperatures. Weak bases (
, ) are preferred over hydroxides. -
Catalyst:
and are standard, but for sterically hindered boronic acids, with phosphine ligands like or Buchwald ligands is required.
Protocol 1: C5-Arylation of 5-Bromopyrimidine
Reagents:
-
5-Bromo-2,4-dichloropyrimidine (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
- (0.05 equiv)
- (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (0.2 M)
Procedure:
-
Setup: Charge a microwave vial or round-bottom flask with 5-bromo-2,4-dichloropyrimidine (227 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), and
(58 mg, 0.05 mmol). -
Inerting: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and 2M aqueous
(1 mL). -
Reaction: Heat at 90°C for 4–6 hours (or 110°C for 20 mins in a microwave). Note: Monitor by LCMS. The C-Cl bonds at C2/C4 are less reactive towards oxidative addition than C5-Br but can hydrolyze if overheated.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over
. -
Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).
Methodology 2: Halogen-Metal Exchange (Lithiation)
Direct deprotonation of pyrimidine with organolithiums typically occurs at C4/C6 due to the acidity of the proton adjacent to nitrogen. To access the C5-lithio species, one must use Halogen-Metal Exchange on a 5-bromopyrimidine.[2]
The "Scrambling" Problem
A common failure mode is the "halogen dance" or nucleophilic attack of the newly formed C5-lithio species onto the starting material (C4 position).
-
Solution: Use "Inverse Addition" (add the lithiated species to the electrophile) or use Turbo Grignard (
) which is less nucleophilic than but efficient for exchange.
Protocol 2: C5-Formylation via Turbo Grignard
Reagents:
-
5-Bromopyrimidine (1.0 equiv)[2]
- (1.1 equiv, 1.3 M in THF)
-
DMF (1.5 equiv)
-
Solvent: Anhydrous THF
Procedure:
-
Exchange: Dissolve 5-bromopyrimidine (159 mg, 1.0 mmol) in anhydrous THF (5 mL) and cool to -40°C (Note: -78°C is often too cold for Mg-exchange; -40°C to -20°C is optimal).
-
Activation: Dropwise add
(0.85 mL, 1.1 mmol). Stir at -40°C for 30 minutes. Do not let warm to 0°C to avoid decomposition. -
Trapping: Add anhydrous DMF (0.12 mL, 1.5 mmol) dropwise.
-
Warming: Allow the mixture to warm to 0°C over 1 hour.
-
Quench: Quench with saturated
solution. -
Workup: Extract with
, dry, and concentrate.
Methodology 3: Direct C-H Activation[3]
Direct C-H arylation at C5 is the most atom-economic approach but requires a Directing Group (DG) at C4 or specific electronic bias to override the natural inactivity of C5.
Mechanism: Concerted Metalation-Deprotonation (CMD)
This pathway utilizes a carboxylate-assisted Pd(II) cycle. The carbonate or pivalate base acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at the sterically crowded C5 position.
Protocol 3: C5-Arylation of 4-Phenylpyrimidine
Reagents:
-
4-Phenylpyrimidine (1.0 equiv)
-
Aryl Iodide (e.g., 4-iodoanisole) (1.5 equiv)
- (5 mol%)[3]
- (1.0 equiv) - Acts as oxidant and halide scavenger[3]
-
PivOH (30 mol%) - Crucial proton shuttle
-
Solvent: 1,4-Dioxane
Procedure:
-
Setup: In a screw-cap vial, combine 4-phenylpyrimidine (0.5 mmol), 4-iodoanisole (0.75 mmol),
(5.6 mg), (138 mg), and PivOH (15 mg). -
Reaction: Add 1,4-dioxane (2 mL). Seal and heat to 110°C for 16 hours.
-
Filtration: Cool to RT and filter through a Celite pad to remove silver salts.
-
Analysis: The 4-phenyl group acts as a weak directing group, and the acidity of C5 is modulated by the pyrimidine nitrogens, allowing selective arylation at C5 over C6.
Comparative Data & Decision Guide
Table 1 summarizes the selection criteria for each method.
| Feature | Suzuki-Miyaura | Halogen-Metal Exchange | C-H Activation |
| Substrate Req. | 5-Halopyrimidine | 5-Bromopyrimidine | Pyrimidine (often w/ DG) |
| Key Reagent | Boronic Acid + Pd(0) | Aryl Halide + Pd(II) | |
| Tolerance | High (Esters, Nitriles OK) | Low (No ketones/aldehydes) | Moderate |
| Scalability | Excellent | Good (requires cryo) | Moderate (Silver cost) |
| Main Risk | Protodeboronation | Halogen Dance/Scrambling | Regio-isomers (C6 vs C5) |
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the optimal synthetic strategy based on substrate availability and functional group tolerance.
References
- Suzuki-Miyaura Coupling on Pyrimidines: Title: "Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
-
C-H Activation Mechanism & Protocol
-
Regioselectivity & Lithiation
- Title: "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines"
- Source: Journal of the American Chemical Society (via NIH)
-
URL:[Link]
-
Halogen-Metal Exchange Insights
-
General Review
- Title: "Comprehensive perspectives of metal and metal-free C–H activ
- Source: RSC Advances
-
URL:[Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07044A [pubs.rsc.org]
- 5. Pyrimidine as an Aryl C-H Activating Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
using 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine as a kinase inhibitor scaffold
Application Note: 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine as a Kinase Inhibitor Scaffold [1]
Executive Summary
This guide details the strategic utilization of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (CAS: Variable/Generic Scaffold) as a privileged intermediate in the synthesis of ATP-competitive kinase inhibitors.[1] Unlike generic pyrimidines, this scaffold offers a pre-installed orthogonal reactivity profile: a highly electrophilic C4-chloride for SNAr hinge-binder introduction and a C5-iodide for palladium-catalyzed elaboration.[1] This dual-handle architecture allows for rapid library generation targeting Type I and Type II kinase binding modes, specifically within the VEGFR, EGFR, and CDK families.
Scaffold Architecture & SAR Logic
The pyrimidine core is a bioisostere of the adenine ring found in ATP.[2][3] The substituents on this specific scaffold are positioned to exploit key regions of the kinase ATP-binding pocket.[1]
| Position | Substituent | Functionality & SAR Role |
| C2 | Phenyl Group | Hydrophobic Anchor: Orients the molecule within the specificity pocket or hydrophobic region II.[1] Provides metabolic stability compared to unsubstituted pyrimidines.[1] |
| C4 | Chloro | Hinge Binder Attachment: The leaving group for nucleophilic aromatic substitution (SNAr). This is where the primary amine (mimicking the Adenine N1/N6) is introduced to form hydrogen bonds with the kinase hinge region. |
| C5 | Iodo | Gatekeeper/Solvent Front: A reactive handle for cross-coupling (Suzuki, Sonogashira). Allows extension to bypass the "gatekeeper" residue or solubilizing groups into the solvent front. |
| C6 | Methyl | Conformational Lock: Provides steric bulk that can twist the C5-substituent out of plane, potentially improving selectivity by clashing with non-target kinase active site roofs.[1] |
Strategic Synthetic Workflow
The synthesis follows a sequential functionalization strategy. Crucial Note: The C4-chloro displacement must typically precede C5-cross-coupling.[1] The electron-withdrawing nature of the C5-iodine activates the C4-position for nucleophilic attack.[1] Reversing this order often leads to sluggish SNAr reactions due to the electron-donating nature of typical C5-aryl/alkyl groups.[1]
Visualizing the Pathway
Figure 1: Sequential functionalization strategy. The C5-Iodine is preserved during Step 1 to maintain electrophilicity at C4.[1]
Detailed Experimental Protocols
Step 1: Installation of the Hinge Binder (SNAr)
This step displaces the C4-chloride with an aniline or aliphatic amine.[1]
Reagents:
-
Scaffold: 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (1.0 equiv)[1]
-
Nucleophile: 3-Chloro-4-fluoroaniline (Example hinge binder) (1.1 equiv)[1]
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: n-Butanol or DMF (Anhydrous)[1]
Protocol:
-
Dissolution: In a dry pressure vial, dissolve 1.0 mmol of the scaffold in 5.0 mL of n-butanol.
-
Addition: Add 1.1 mmol of the amine followed by 2.5 mmol of DIPEA.
-
Reaction: Seal the vial and heat to 110°C for 4–12 hours.
-
Workup: Cool to room temperature.
-
If precipitate forms: Filter and wash with cold ethanol (High purity).
-
If soluble: Dilute with EtOAc, wash with water (x2) and brine (x1). Dry over Na2SO4 and concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
Step 2: Elaboration of the Solvent Front (Suzuki-Miyaura Coupling)
This step utilizes the C5-iodine to introduce solubility groups or specificity elements.[1]
Reagents:
-
Intermediate: Product from Step 1 (1.0 equiv)
-
Boronic Acid: 1-Methyl-1H-pyrazole-4-boronic acid (1.5 equiv)[1]
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 equiv) or Pd(PPh3)4
-
Base: 2M Na2CO3 (aqueous) (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[1]
Protocol:
-
Setup: In a microwave vial or round-bottom flask, combine the Intermediate (0.5 mmol), Boronic acid (0.75 mmol), and Catalyst (0.025 mmol).
-
Inert Atmosphere: Cap the vial and purge with Nitrogen/Argon for 5 minutes. Crucial: Oxygen leads to homocoupling of the boronic acid or catalyst deactivation.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and 2M Na2CO3 (1 mL) via syringe.
-
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).
-
Scientist Tip: The C5-Iodo bond is very reactive.[1] If you observe de-iodination (replacement of I with H), lower the temperature to 80°C and ensure the solvent is strictly degassed.
-
-
Workup: Filter through a pad of Celite to remove Palladium black.[1] Dilute with EtOAc/Water.[1] Extract organics.
-
Purification: Reverse-phase HPLC is recommended for final kinase inhibitors to ensure >95% purity for biological assays.[1]
Self-Validating Assay System
To ensure the synthesized compound is a valid kinase inhibitor, use the following validation logic:
| Assay Type | Purpose | Success Criteria |
| LC-MS Purity | Confirm chemical identity. | >95% Purity, Mass error <5 ppm. |
| FRET Assay (Biochemical) | Measure IC50 against target (e.g., EGFR). | Dose-dependent inhibition curve.[1] Hill slope ~1.[1]0. |
| Cellular Western Blot | Confirm target engagement in cells.[1][4] | Reduction in phosphorylation of downstream substrate (e.g., p-ERK) at concentrations correlating to biochemical IC50.[1] |
References
-
BenchChem. 4-Amino-6-chloro-5-iodo-2-methylthio-pyrimidine: Properties and Applications. (Accessed 2025).[5]
-
National Institutes of Health (NIH). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis and Activity.[1] PMC.[1]
-
Royal Society of Chemistry (RSC). Palladium-catalyzed cross-coupling reaction for synthesis of 2-aryldihydropyrimidines.[1] MedChemComm.[1][6]
-
Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis.[1] (Scientific Background).
-
MDPI. N-Directed Pd-Catalyzed C–H Arylation for Accessing Phenyl-Extended Analogues of Pyrimidine. Molecules, 2021.[7]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [edgccjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. chemicalkinomics.com [chemicalkinomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Functionalization of the 4-Chloro Group in Phenylpyrimidine Intermediates
Introduction: The Phenylpyrimidine Scaffold in Modern Drug Discovery
The phenylpyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful drugs, particularly in oncology. Its prevalence is largely due to its ability to mimic the purine structure of ATP, enabling it to effectively target the ATP-binding sites of various kinases. The strategic diversification of substituents on the phenylpyrimidine core is paramount for modulating potency, selectivity, and pharmacokinetic properties. The 4-chloro position of phenylpyrimidine intermediates is a key handle for introducing this diversity, offering a reactive site for a variety of powerful synthetic transformations.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis and field-proven protocols for the functionalization of the 4-chloro group on phenylpyrimidine intermediates. We will delve into the mechanistic underpinnings and practical execution of the most impactful reactions: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and Nucleophilic Aromatic Substitution (SNAr).
Understanding the Reactivity of the 4-Chloro Position
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack. The chlorine atom at the C4 position is particularly activated towards both palladium-catalyzed cross-coupling and nucleophilic substitution. This reactivity is a consequence of the adjacent ring nitrogens, which can stabilize the negative charge that develops in the transition states of these reactions.[1][2][3]
The general order of reactivity for chloro-substituents on the pyrimidine ring is C4(6) > C2 >> C5.[3] However, the presence of a phenyl group and other substituents can influence this reactivity profile through steric and electronic effects.[4]
Strategic Approaches to Functionalization: A Comparative Overview
The choice of method to functionalize the 4-chloro position depends on the desired final structure and the overall synthetic strategy. Below is a comparative overview of the primary methods discussed in this guide.
| Reaction Type | Bond Formed | Key Advantages | Common Challenges |
| Suzuki-Miyaura Coupling | C-C (Aryl/Vinyl) | Broad substrate scope, high functional group tolerance, commercially available reagents. | Requires careful optimization of catalyst, ligand, and base. Potential for side reactions. |
| Buchwald-Hartwig Amination | C-N | Excellent for introducing a wide variety of amines (primary, secondary, anilines). | Catalyst and ligand choice is critical and substrate-dependent. Strong bases can be incompatible with sensitive functional groups.[5] |
| Sonogashira Coupling | C-C (Alkynyl) | Introduces a linear and rigid alkynyl moiety, a valuable pharmacophore. | Can be sensitive to reaction conditions; homo-coupling of the alkyne (Glaser coupling) is a common side reaction.[6] |
| Nucleophilic Aromatic Substitution (SNAr) | C-O, C-N, C-S | Often metal-free, operationally simple, and can be highly regioselective. | Limited to strong nucleophiles; the pyrimidine ring must be sufficiently activated. |
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are a cornerstone of modern drug discovery.[3] These reactions proceed through a catalytic cycle that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. For 4-chloro-phenylpyrimidines, this reaction allows for the introduction of a wide array of aryl and vinyl substituents.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(0) is the active catalytic species. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.
Protocol: Suzuki-Miyaura Coupling of 4-Chloro-2-phenylpyrimidine with Phenylboronic Acid
Materials:
-
4-Chloro-2-phenylpyrimidine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask, add 4-chloro-2-phenylpyrimidine, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 2:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 2-5 mol% loading is typical. |
| Boronic Acid | 1.1 - 1.5 equivalents | Electron-rich boronic acids generally give higher yields. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents are commonly used. |
| Solvent | 1,4-Dioxane/Water, Toluene/Water | Degassing the solvent is crucial to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | Microwave irradiation can significantly reduce reaction times. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction has broad utility in synthesizing arylamines, which are prevalent in pharmaceuticals.
Causality Behind Experimental Choices:
-
Ligand: The choice of ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required, especially for less reactive aryl chlorides.[5] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring a more active catalyst system or higher temperatures.[5]
Protocol: Buchwald-Hartwig Amination of 4-Chloro-6-phenylpyrimidine with Morpholine
Materials:
-
4-Chloro-6-phenylpyrimidine (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox, add 4-chloro-6-phenylpyrimidine, XPhos, NaOtBu, and Pd₂(dba)₃ to an oven-dried reaction vial.
-
Seal the vial, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.
-
Add morpholine via syringe.
-
Place the vial in a preheated heating block at 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water, and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
| Parameter | Recommended Condition | Notes |
| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-2 mol% loading. |
| Ligand | XPhos, RuPhos, BrettPhos | Ligand choice is critical and depends on the amine. |
| Base | NaOtBu, LHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are generally preferred. |
| Solvent | Toluene, Dioxane | Must be anhydrous and degassed. |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive substrates. |
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is invaluable for introducing a rigid and linear alkynyl group.
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is commonly used. It acts as both a base to deprotonate the alkyne and as a solvent.
-
Anaerobic Conditions: The Sonogashira coupling is sensitive to oxygen, which can lead to the undesirable homo-coupling of the alkyne (Glaser coupling). Therefore, maintaining strict anaerobic conditions is crucial.
Protocol: Sonogashira Coupling of 4-Chloro-2-phenylpyrimidine with Phenylacetylene
Materials:
-
4-Chloro-2-phenylpyrimidine (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask, add 4-chloro-2-phenylpyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and anhydrous TEA.
-
Add phenylacetylene dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or heat to 40-60 °C for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, concentrate, and purify by column chromatography.
| Parameter | Recommended Condition | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 2-5 mol% loading. |
| Copper Co-catalyst | CuI | 5-10 mol% loading. Copper-free conditions are also reported.[8] |
| Base | Triethylamine, Diisopropylethylamine | Often used as both base and solvent. |
| Solvent | THF, DMF, Acetonitrile | Must be anhydrous and degassed. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient. |
Part 2: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, often metal-free method for functionalizing electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
Causality Behind Experimental Choices:
-
Nucleophile Strength: SNAr reactions typically require strong nucleophiles, such as alkoxides, thiolates, or amines.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or THF are often used to dissolve the reagents and stabilize the charged intermediate.
-
Temperature: While some highly activated substrates can react at room temperature, heating is often necessary to drive the reaction to completion.
Protocol: SNAr of 4-Chloro-6-phenylpyrimidine with Sodium Methoxide
Materials:
-
4-Chloro-6-phenylpyrimidine (1.0 eq)
-
Sodium methoxide (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry flask under an inert atmosphere, add 4-chloro-6-phenylpyrimidine and anhydrous DMF.
-
Add sodium methoxide portion-wise to the stirred solution.
-
Heat the reaction mixture to 60-80 °C for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Recommended Condition | Notes |
| Nucleophile | NaOMe, NaOEt, K₂CO₃/Phenol, Amines | 1.1 - 2.0 equivalents. |
| Solvent | DMF, DMSO, THF | Anhydrous conditions are important. |
| Temperature | Room Temperature to 100 °C | Depends on the nucleophile and substrate reactivity. |
Conclusion and Future Perspectives
The functionalization of the 4-chloro group in phenylpyrimidine intermediates is a critical step in the synthesis of a vast array of biologically active molecules. This guide has provided a detailed overview and practical protocols for the four most common and powerful methods: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Nucleophilic Aromatic Substitution. By understanding the underlying mechanisms and the key parameters for each reaction, researchers can strategically select and optimize the appropriate method to achieve their synthetic goals. The continued development of more active and selective catalysts, particularly for challenging cross-coupling reactions, will undoubtedly further expand the synthetic toolbox for diversifying this important class of heterocyclic compounds.
References
-
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-3-(2-thienyl)quinoxaline. BenchChem. Retrieved from [Link]
- Kim, G., Lee, G., Kim, G., Seo, Y., Jarhad, D. B., & Jeong, L. S. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Scientific Reports, 12(1), 14389.
- Li, J., et al. (2021). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 27(70), 17655-17660.
-
BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
BenchChem. (2025). Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem. Retrieved from [Link]
-
BenchChem. (2025). Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines. BenchChem. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]
-
ResearchGate. (2014, January 21). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. Retrieved from [Link]
-
Semantic Scholar. (2018, October 10). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. Retrieved from [Link]
- Panda, B., & Sarkar, T. K. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
-
BenchChem. (2025). Comparative study of 4,6-diethoxy- vs. 4,6-dichloropyrimidine in synthetic applications. BenchChem. Retrieved from [Link]
- Johnson, J. L., & Sanford, M. S. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 55(3), 324-336.
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- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
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- 8. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Heterocycles from 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
Introduction: A Scaffold of Opportunity
The 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine core is a highly functionalized and synthetically valuable scaffold for the development of complex heterocyclic systems. Its utility in medicinal chemistry and materials science stems from the presence of two distinct and orthogonally reactive halogen atoms. The iodine atom at the C5 position is highly susceptible to palladium-catalyzed cross-coupling reactions, while the chlorine atom at the C4 position is activated for nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the pyrimidine ring.[1][2][3] This differential reactivity allows for a stepwise and controlled elaboration of the pyrimidine core, enabling the construction of a diverse array of fused and substituted heterocyclic compounds.
This guide provides an in-depth exploration of the synthetic transformations possible from this versatile starting material. We will detail field-proven protocols for selective functionalization at both the C5 and C4 positions and demonstrate how these reactions can be orchestrated in sequence to build fused ring systems of significant interest in drug discovery, such as pyrido[2,3-d]pyrimidines, pyrazolo[4,3-d]pyrimidines, and thieno[2,3-d]pyrimidines.
Part 1: Selective Functionalization of the C5-Iodo Position via Cross-Coupling
The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it the preferred site for oxidative addition to a palladium(0) catalyst. This reactivity difference is the cornerstone for achieving selective C-C and C-N bond formations at the C5 position while preserving the C4-chloro group for subsequent transformations.
Suzuki-Miyaura Coupling: Forging C-C (Aryl/Vinyl) Bonds
The Suzuki-Miyaura coupling is a paramount tool for creating biaryl structures, a common motif in kinase inhibitors.[2] By reacting the C5-iodo position with various boronic acids or esters, a wide range of aryl or vinyl substituents can be introduced.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are chosen for their high efficiency in coupling aryl iodides. The bulky phosphine ligands stabilize the Pd(0) species and facilitate the catalytic cycle.
-
Base: A base such as K₂CO₃ or Cs₂CO₃ is essential. It activates the boronic acid by forming a more nucleophilic boronate complex, which is necessary for the transmetalation step.[4]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is often used. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5
| Reagent | Molar Eq. | MW | Amount |
| 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine | 1.0 | 358.59 | 359 mg (1.0 mmol) |
| (Het)Arylboronic Acid | 1.2 | - | 1.2 mmol |
| Pd(PPh₃)₄ | 0.03 | 1155.56 | 35 mg (0.03 mmol) |
| K₂CO₃ | 2.5 | 138.21 | 345 mg (2.5 mmol) |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Procedure:
-
To a dry Schlenk flask, add 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine, the (Het)Arylboronic Acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvents (1,4-Dioxane and Water) followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-chloro-5-aryl-6-methyl-2-phenylpyrimidine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for installing terminal alkynes, which are themselves versatile handles for further chemistry, including click reactions and, most importantly, intramolecular cyclizations to form fused heterocycles.[5][6]
Causality Behind Experimental Choices:
-
Dual Catalyst System: This reaction employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl iodide and a copper(I) co-catalyst (CuI) to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[7]
-
Base: A mild amine base like triethylamine (Et₃N) or diisopropylamine (DIPEA) is used. It serves both as a base to deprotonate the terminal alkyne and as a solvent.
Experimental Protocol: Selective Sonogashira Coupling at C5
| Reagent | Molar Eq. | MW | Amount |
| 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine | 1.0 | 358.59 | 359 mg (1.0 mmol) |
| Terminal Alkyne | 1.3 | - | 1.3 mmol |
| Pd(PPh₃)₂Cl₂ | 0.02 | 701.90 | 14 mg (0.02 mmol) |
| Copper(I) Iodide (CuI) | 0.04 | 190.45 | 7.6 mg (0.04 mmol) |
| Triethylamine (Et₃N) | - | - | 5 mL |
| THF (optional) | - | - | 5 mL |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, dissolve 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine in triethylamine (and optional THF).
-
Add the terminal alkyne, followed by Pd(PPh₃)₂Cl₂ and CuI.
-
Stir the reaction at room temperature for 6-18 hours. The formation of a salt precipitate (triethylammonium iodide) is typically observed.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts.
-
Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the 4-chloro-5-alkynyl-6-methyl-2-phenylpyrimidine.
Caption: Catalytic cycles for Suzuki and Sonogashira couplings at the C5-Iodo position.
Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Chloro Position
The electron-withdrawing nitrogen atoms of the pyrimidine ring render the C4 position highly electrophilic, making the C4-chloro group an excellent leaving group for SNAr reactions. This allows for the straightforward introduction of a variety of nitrogen, oxygen, and sulfur nucleophiles.
Amination and Hydrazinolysis: Gateways to Fused N-Heterocycles
The reaction with amines or hydrazine is one of the most common and crucial transformations of this scaffold. Introducing an amine provides a handle for further functionalization, while introducing a hydrazine group sets the stage for the construction of fused pyrazole rings.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like ethanol, isopropanol, or DMF are typically used to dissolve the reactants and facilitate the reaction.
-
Base (Optional but Recommended): An external base like K₂CO₃ or DIPEA can be added to scavenge the HCl generated during the reaction, preventing the protonation of the nucleophile and driving the reaction to completion.
-
Temperature: Gentle heating is often required to overcome the activation energy of the reaction, but excessively high temperatures can lead to side products.
Experimental Protocol: SNAr with an Amine/Hydrazine Nucleophile
| Reagent | Molar Eq. | MW | Amount |
| 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine | 1.0 | 358.59 | 359 mg (1.0 mmol) |
| Amine or Hydrazine Hydrate | 1.5-2.0 | - | 1.5-2.0 mmol |
| Diisopropylethylamine (DIPEA) | 2.0 | 129.24 | 348 µL (2.0 mmol) |
| Ethanol or n-Butanol | - | - | 10 mL |
Procedure:
-
In a round-bottom flask, dissolve 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine in the chosen solvent (e.g., n-Butanol).
-
Add the amine/hydrazine nucleophile, followed by DIPEA.
-
Heat the mixture to reflux (80-120 °C) for 2-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography to give the 4-substituted-amino/hydrazino pyrimidine.
Caption: Workflow for the synthesis of Pyrazolo[4,3-d]pyrimidines.
Experimental Protocol: Two-Step Synthesis of a Pyrazolo[4,3-d]pyrimidine
Step 1: Synthesis of 4-Hydrazino-5-iodo-6-methyl-2-phenylpyrimidine
-
Follow the SNAr protocol described in Part 2.1, using hydrazine hydrate as the nucleophile. Isolate and dry the intermediate product thoroughly before proceeding.
Step 2: Cyclization to form the Pyrazolo[4,3-d]pyrimidine Ring
-
In a round-bottom flask, suspend the 4-hydrazino intermediate (1.0 mmol) in triethyl orthoformate (10 mL).
-
Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated HCl).
-
Heat the mixture to reflux for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
Triturate the residue with diethyl ether or hexane to induce precipitation.
-
Collect the solid product by filtration and wash with cold ether to yield the target pyrazolo[4,3-d]pyrimidine.
Synthesis of Thieno[2,3-d] and Furo[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines and their furo analogs are prevalent in medicinal chemistry, with applications as anticancer and anti-inflammatory agents. [8][9][10][11][12]A highly effective strategy for their synthesis involves an initial Sonogashira coupling followed by an intramolecular cyclization.
Workflow Overview:
-
Sonogashira Coupling: Couple the C5-iodo position with a suitable terminal alkyne (see Part 1.2). For furo[2,3-d]pyrimidines, propargyl alcohol is a common choice. For thieno[2,3-d]pyrimidines, an alkyne bearing a thioacetate or a protected thiol can be used, or cyclization can be induced by reagents like sodium sulfide.
-
Intramolecular Cyclization: The 5-alkynylpyrimidine intermediate is then treated with a catalyst or reagent to induce cyclization onto the C4-chloro position. For an intermediate derived from propargyl alcohol, a base-mediated cyclization (e.g., using NaH or K₂CO₃) is effective.
Caption: Workflow for Furo/Thieno[2,3-d]pyrimidine synthesis.
Experimental Protocol: Synthesis of a Furo[2,3-d]pyrimidine via Sonogashira/Cyclization
Step 1: Synthesis of 4-Chloro-5-(3-hydroxyprop-1-yn-1-yl)-6-methyl-2-phenylpyrimidine
-
Follow the Sonogashira protocol in Part 1.2, using propargyl alcohol as the terminal alkyne.
Step 2: Base-Mediated Intramolecular Cyclization
-
To a stirred solution of the 5-alkynylpyrimidine intermediate (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere, add potassium carbonate (K₂CO₃, 2.0 mmol) or sodium hydride (NaH, 60% dispersion in oil, 1.2 mmol).
-
Heat the reaction mixture to 80-100 °C for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water (30 mL) to precipitate the product.
-
Stir for 30 minutes, then collect the solid by filtration.
-
Wash the solid with water and a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield the furo[2,3-d]pyrimidine.
Part 4: Troubleshooting and Scientific Integrity
-
Low Yield in Cross-Coupling: Ensure all reagents and solvents are anhydrous and that the system is thoroughly degassed. The quality of the palladium catalyst is critical; consider using a fresh bottle or a pre-catalyst.
-
Hydrodehalogenation: In some cross-coupling reactions, particularly Suzuki couplings, competitive reduction of the C-I bond can occur, leading to a hydrodehalogenated byproduct. [13]Using a less polar solvent or slightly lower temperatures may mitigate this.
-
Poor Regioselectivity: While the C5-I bond is significantly more reactive, forcing conditions (high temperatures, long reaction times) can sometimes lead to competing reactions at the C4-Cl site. Monitoring the reaction closely and stopping it upon consumption of the starting material is key.
-
Purification: The polarity of the synthesized heterocycles can vary widely. A gradient elution system for column chromatography (e.g., hexane/ethyl acetate or dichloromethane/methanol) is often necessary for effective separation.
Every protocol described is a self-validating system when performed with care. The causality behind reagent choice and reaction conditions is grounded in established mechanistic organic chemistry. All claims are supported by authoritative sources to ensure trustworthiness and reproducibility.
References
-
Organic Chemistry Frontiers. Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives. RSC Publishing. [Link]
-
MDPI. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. The synthesis of thieno[2,3-d]pyrimidine nucleosides related to the naturally occurring nucleosides cytidine and uridine. RSC Publishing. [Link]
-
Organic & Biomolecular Chemistry. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. RSC Publishing. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]
-
MDPI. Copper-Catalyzed C–H Arylation of Fused-Pyrimidinone Derivatives Using Diaryliodonium Salts. [Link]
-
PMC. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. [Link]
-
PubMed. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. [Link]
-
Taylor & Francis Online. Identification of thieno[2,3-d] pyrimidine-sulfonamide as an anticancer agent: synthesis, crystal structure, cytotoxicity, molecular docking, and molecular dynamics simulation. [Link]
-
SciSpace. Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. [Link]
-
Taylor & Francis Online. Studies on the Synthesis of Furo[3,2-d]pyrimidine C-Nucleosides: New Inosine Analogues with Antiprotozoan Activity. [Link]
-
ResearchGate. C–H arylation at the C-2 position of pyrimidin-4-ones via utilizing.... [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
Bentham Science. Synthesis of Pyrido[2,3-d]pyrimidine Carbodithioates Using Deep Eutectic Solvent as Recyclable Media and Three-Component Reaction. [Link]
-
Taylor & Francis Online. Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. [Link]
-
Journal of Chemical and Pharmaceutical Research. The chemistry of pyrido[2,3-d]pyrimidines. [Link]
-
PMC. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. [Link]
-
De Gruyter. Sonogashira cross-coupling strategies towards nucleosides and analogues. [Link]
-
PubMed. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e]t[14][15][16]riazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. [Link]
-
ResearchGate. Synthesis of furo[3,2-d]pyrimidin-4-one 7. [Link]
-
ResearchGate. Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. [Link]
-
PMC. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. [Link]
-
European Journal of Chemistry. Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. [Link]
-
Semantic Scholar. A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. [Link]
-
ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS Publications. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
-
MDPI. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]
-
ResearchGate. Synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine derivatives 5. [Link]
-
PMC. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. [Link]
-
Semantic Scholar. A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E]T[14][15][16]RIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. [Link]
-
International Journal of Pharma and Bio Sciences. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. [Link]
-
MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]
Sources
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- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. proprogressio.hu [proprogressio.hu]
- 14. Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
- 16. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Fidelity Heck Cross-Coupling of 5-Iodo-Pyrimidine Derivatives
Executive Summary
The functionalization of pyrimidines at the C5 position is a critical vector in the synthesis of kinase inhibitors, antivirals (e.g., nucleoside analogs), and agrochemicals. While 5-bromo-pyrimidines are common, 5-iodo-pyrimidine derivatives offer superior reactivity, allowing for milder reaction conditions that preserve sensitive functional groups often found in bioactive scaffolds.
This guide details the methodology for the palladium-catalyzed Heck alkenylation of 5-iodo-pyrimidines.[1] It addresses the specific challenges of electron-deficient heterocycles—specifically the competitive coordination of ring nitrogens to the catalyst—and provides two distinct, self-validating protocols: a Robust Phosphine-Modulated Method for scale-up and a Ligand-Free "Jeffery" Method for rapid screening and green chemistry applications.
Strategic Analysis & Mechanistic Insight
The "Pyrimidyl Problem"
The primary challenge in coupling pyrimidines is not oxidative addition (which is facile for C–I bonds) but catalyst poisoning . The lone pairs on the pyrimidine nitrogens (N1/N3) are potent
Regioselectivity as a Tool
5-iodo-2-chloropyrimidine is a common starting material. The C–I bond (Bond Dissociation Energy ~53 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol).
-
Implication: We can selectively functionalize C5 via Heck coupling at low temperatures (<100°C) without disturbing the C2-chloride, leaving it available for subsequent SNAr displacements.
Mechanistic Visualization
The diagram below illustrates the active catalytic cycle versus the competitive inhibition pathway characteristic of nitrogenous heterocycles.
Figure 1: Catalytic cycle highlighting the "Catalyst Sink" pathway where pyrimidine nitrogen coordinates to Pd(II), arresting the cycle. Bulky ligands or Phase Transfer Catalysts (PTC) help reverse this off-cycle equilibrium.
Methodology A: Robust Phosphine-Modulated Protocol
Best for: Scale-up (>1g), substrates with C2-chlorides, and reactions requiring high thermal stability.
Rationale
We utilize Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine . While modern Buchwald ligands exist, PPh₃ is cost-effective and sufficiently bulky to prevent N-coordination when used in a 1:2 or 1:4 (Pd:L) ratio. The use of Triethylamine (Et₃N) acts as both base and reductant to ensure Pd(II)
Protocol
Reagents:
-
Substrate: 5-iodo-2-chloropyrimidine (1.0 equiv)
-
Alkene: Ethyl acrylate or Styrene (1.2 equiv)
-
Ligand: PPh₃ (10-20 mol%)
-
Base: Et₃N (2.5 equiv)
-
Solvent: Anhydrous DMF or MeCN (0.2 M concentration)
Step-by-Step:
-
Pre-complexation (Critical): In a dry reaction vessel, dissolve Pd(OAc)₂ and PPh₃ in the solvent. Stir at room temperature for 15 minutes. Visual Check: Solution should turn from orange-brown to bright yellow (formation of Pd(PPh₃)₂ species).
-
Substrate Addition: Add the 5-iodo-pyrimidine and the alkene.
-
Base Addition: Add Et₃N via syringe.
-
Degassing: Sparge with Argon/Nitrogen for 10 minutes. Oxygen promotes homocoupling and catalyst death.
-
Reaction: Heat to 90°C . Stir for 4–12 hours.
-
Note: Do not exceed 100°C if a C2-chloride is present to avoid SNAr with the amine base.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over MgSO₄.[3]
Methodology B: Ligand-Free "Jeffery" Conditions
Best for: Rapid screening, highly electron-deficient pyrimidines, and "Green" chemistry requirements.
Rationale
T. Jeffery pioneered the use of Tetra-n-butylammonium bromide (TBAB) in Heck reactions. TBAB forms a molten salt layer on the surface of Pd nanoparticles, stabilizing them without phosphines. This "solid-liquid-phase transfer" condition is incredibly fast for iodides and avoids phosphine oxide byproducts.
Protocol
Reagents:
-
Substrate: 5-iodo-pyrimidine derivative (1.0 equiv)
-
Alkene: Acrylate/Styrene (1.1 equiv)
-
Catalyst: Pd(OAc)₂ (2–5 mol%)
-
Additive: TBAB (1.0 equiv)
-
Base: NaHCO₃ or K₂CO₃ (2.5 equiv)
-
Solvent: DMF (or DMF/Water 9:1)
Step-by-Step:
-
Charge Solids: Add Substrate, Base, TBAB, and Pd(OAc)₂ to a reaction tube.
-
Solvent/Alkene: Add DMF and the alkene.[3]
-
Seal & Heat: Seal the tube (pressure tolerance is helpful). Heat to 80°C .
-
Observation: The reaction often completes in <2 hours due to the high reactivity of the "naked" Pd-species stabilized by ammonium salts.
-
-
Self-Validation: If the reaction turns black (Pd-black precipitation) before full conversion, the catalyst loading was too low or the TBAB quality is poor (wet).
Data & Troubleshooting (Self-Validating Systems)
Experimental Comparison
| Parameter | Method A (Phosphine) | Method B (Jeffery/Ligand-Free) |
| Reaction Time | 4–16 Hours | 1–4 Hours |
| Temperature | 90–110°C | 70–90°C |
| Purification | Moderate (Remove Ph₃PO) | Easy (Water wash removes TBAB) |
| Moisture Tolerance | Low (Strict Anhydrous) | Moderate (Water tolerant) |
| Risk | C2-Cl displacement by Et₃N | Pd-Black precipitation |
Troubleshooting Guide
Use this logic table to diagnose failure modes based on LCMS/TLC data.
| Observation | Diagnosis | Corrective Action |
| Start Material (SM) remains, Solution stays yellow/orange | Catalyst poisoning (N-coordination) | Increase Temp by 10°C; Switch to Method B (TBAB displaces N-ligands). |
| SM remains, Solution turns clear + Black Precipitate | Catalyst death (Pd-Black aggregation) | Add more Ligand (Method A) or increase TBAB loading (Method B). |
| Product formed + De-iodinated Pyrimidine (H-sub) | Hydride source contamination | Solvent is wet (DMF hydrolyzes to form formate, a reductant). Use fresh anhydrous DMF. |
| C2-Amine byproduct observed | SNAr side reaction | Lower temperature; Switch from Et₃N to inorganic base (K₂CO₃). |
Decision Workflow
Use the following logic to select the appropriate methodology for your specific 5-iodo-pyrimidine derivative.
Figure 2: Decision matrix for selecting reaction conditions based on substrate sensitivity and functional group tolerance.
References
-
BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (Accessed 2023).[4][5] Link
- Jeffery, T.On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron, 1996, 52(30), 10113-10130. (Seminal work on Ligand-Free conditions).
-
Sabat, M., et al. Palladium-catalyzed cross-coupling reactions of pyrimidine derivatives. Journal of Organic Chemistry.[6] (General reactivity trends of pyrimidines).
-
Organic Chemistry Portal. Heck Reaction Methodology and Mechanism.Link
-
Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis. Scientific Background on the Nobel Prize in Chemistry 2010.[7] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield & Chemoselectivity in Suzuki Coupling of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with highly functionalized pyrimidine scaffolds. Here, we address the mechanistic challenges, troubleshooting steps, and validated protocols for optimizing the Suzuki-Miyaura cross-coupling of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (CAS: 83410-17-7).
Mechanistic Insight: The Chemoselectivity Challenge
When working with 4-chloro-5-iodopyrimidines, the primary challenge is chemoselectivity [1]. The molecule possesses two reactive halogen sites with competing electronic and steric properties:
-
C5-Iodo Position: The carbon-iodine bond has a relatively low bond dissociation energy (BDE
65 kcal/mol). Kinetically, palladium(0) undergoes oxidative addition here much faster than at a standard C-Cl bond. -
C4-Chloro Position: While the C-Cl bond is stronger (BDE
85 kcal/mol), the pyrimidine ring is highly electron-deficient. The C4 position (alpha to the nitrogen) is strongly activated toward both Nucleophilic Aromatic Substitution (SNAr) and, under forcing conditions, oxidative addition by palladium [2].
The Causality of Catalyst Selection: To achieve a high yield of the C5-monoarylated product, you must exploit the kinetic preference of the C-I bond while suppressing the thermodynamic activation of the C4-Cl bond. This requires a mild catalyst system (e.g.,
Reaction Pathways & Logic Workflow
Caption: Divergent reaction pathways for 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine.
Troubleshooting Guide (Q&A)
Q: I am seeing a significant amount of the C4, C5-diaryl product instead of my target mono-aryl product. How do I stop over-coupling? A: Over-coupling occurs when the Pd catalyst inserts into the C4-Cl bond after the C5-I bond has reacted. To prevent this:
-
Lower the temperature to 60–65 °C. The C-Cl oxidative addition is highly temperature-dependent.
-
Avoid Buchwald-type ligands (e.g., SPhos, XPhos) which are designed to activate unreactive chlorides. Stick to standard
or bidentate ligands like dppf. -
Control stoichiometry: Strictly limit your boronic acid to 1.00 – 1.05 equivalents.
Q: My starting material is fully consumed, but LC-MS shows a large peak corresponding to hydrodehalogenation (loss of iodine). What went wrong?
A: Protodehalogenation occurs when the Pd-aryl intermediate undergoes protonation instead of transmetalation. This is caused by a slow transmetalation step, often due to poor base solubility or a sterically hindered boronic acid.
Fix: Ensure your base is fully dissolved by using a biphasic solvent system (e.g., Toluene/Water or DME/Water). If using a bulky boronic acid, switch to a more reactive boronic ester (pinacol ester) or add a halide scavenger like
Q: The reaction stalls at 40-50% conversion. Is the pyrimidine poisoning the catalyst?
A: Yes. Nitrogen-rich heterocycles like pyrimidines can coordinate to the palladium center, forming off-cycle, inactive complexes[4].
Fix: If the reaction stalls, do not simply increase the temperature (which risks C4-Cl activation). Instead, increase the catalyst loading to 5–10 mol%, or switch to a bidentate ligand like
Quantitative Data: Catalyst & Ligand Screening
The following table summarizes the causal relationship between reaction conditions and chemoselectivity. Use this data to select the appropriate system for your target molecule.
| Catalyst System | Base | Solvent System | Temp (°C) | Eq. Ar-B(OH)₂ | C5-Monoaryl Yield (%) | C4,C5-Diaryl Yield (%) |
| Toluene/EtOH (4:1) | 60 | 1.05 | 88% | < 2% | ||
| 1,4-Dioxane | 80 | 1.10 | 82% | 5% | ||
| DMF | 90 | 1.50 | 45% | 40% | ||
| Toluene | 100 | 2.50 | 5% | 92% |
Standard Operating Protocols (SOPs)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that you can monitor the reaction's integrity at every stage.
Protocol A: Highly Regioselective C5-Suzuki Coupling
Objective: Isolate the C5-aryl, 4-chloro intermediate without triggering C4-arylation.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (1.0 eq, 1.0 mmol) and the target Arylboronic acid (1.05 eq, 1.05 mmol).
-
Catalyst Addition: Add
(0.05 eq, 5 mol%). Self-Validation Check: Ensure the Pd catalyst is bright yellow. If it has turned brown/black, it has oxidized and will cause the reaction to stall. -
Solvent & Base: Add degassed Toluene (8 mL) and Ethanol (2 mL). Stir to dissolve. Add a 2.0 M aqueous solution of
(2.0 eq, 1.0 mL). -
Degassing: Purge the biphasic mixture with Argon for 5 minutes using a subsurface sparging needle.
-
Reaction: Heat the mixture to 60 °C under vigorous stirring (1000 rpm is required to ensure mixing of the biphasic system) for 4–6 hours.
-
Validation Check (LC-MS/TLC): Sample the organic layer. You should observe the consumption of the starting material (m/z 330) and the appearance of the mono-coupled product. If unreacted boronic acid remains but SM is consumed, stop the reaction to prevent over-coupling.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and Water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous
, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Sequential One-Pot C4-SNAr followed by C5-Suzuki
Objective: Functionalize both positions, utilizing the C4-Cl for amine substitution and the C5-I for cross-coupling.
-
Step 1 (SNAr): Dissolve 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (1.0 eq) in anhydrous DMF (0.2 M). Add the desired amine nucleophile (1.2 eq) and DIPEA (2.0 eq). Heat to 80 °C for 2 hours.
-
Validation Check: TLC should show complete consumption of the starting material. The C-I bond is completely stable under these conditions [2].
-
Step 2 (Suzuki): To the same reaction vessel, add the Arylboronic acid (1.5 eq),
(5 mol%), and an aqueous solution of (3.0 eq). -
Reaction: Increase the temperature to 90 °C and stir for 8 hours.
-
Workup: Dilute with water to precipitate the product, or extract with DCM. Purify via reverse-phase HPLC or silica gel chromatography.
Frequently Asked Questions (FAQs)
Can I use a microwave reactor for this coupling? Yes, microwave irradiation accelerates the coupling significantly. However, because microwave heating can create localized hot spots, the risk of C4-Cl activation increases. If using a microwave, limit the temperature to 70 °C and the reaction time to 15 minutes.
Why is my isolated product turning dark upon standing? This is a classic sign of palladium contamination. Pyrimidines are excellent ligands and will carry residual palladium through standard silica columns. To fix this, stir your crude organic extract with a palladium scavenger (e.g., QuadraSil AP or SiliaMetS Thiol) for 2 hours before filtration and chromatography.
Does the 6-methyl group cause steric hindrance at the C5 position? Yes, the 6-methyl group provides moderate steric bulk adjacent to the C5-iodine. This is why highly hindered boronic acids (e.g., ortho-substituted aryl boronic acids) may suffer from slow transmetalation, leading to the protodehalogenation byproduct discussed in the troubleshooting section.
References
- US8680114B2 - AKT protein kinase inhibitors Source: Google Patents URL
-
Probing the Effects of Pyrimidine Functional Group Switches on Acyclic Fleximer Analogues for Antiviral Activity Source: Semantic Scholar URL:[Link]
-
Syntheses of Substituted Pyridines, Quinolines and Diazines via Palladium-Catalyzed Cross-Coupling of Aryl Grignard Reagents Source: ResearchGate URL:[Link]
-
Toward fully autonomous closed-loop molecular discovery – A case study on JAK targets Source: ChemRxiv URL:[Link]
solving solubility issues of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine in synthesis
Technical Support Center: Solubility & Synthesis Guide Subject: Optimization of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (CAS 83410-17-7) Ticket ID: #PYR-SOLV-834 Responder: Dr. Aris Thorne, Senior Application Scientist[1][2]
Executive Summary
You are encountering solubility limitations with 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine . This scaffold is a critical intermediate for kinase inhibitors and receptor antagonists, but its physicochemical profile presents a "solubility wall."
The core issue stems from the 2-phenyl and 5-iodo substituents.[1][2] The phenyl group adds significant lipophilicity (LogP ~3.7), while the iodine atom enhances crystal packing density via halogen bonding. This combination renders the molecule poorly soluble in standard polar protic solvents (MeOH, EtOH) often used for nucleophilic aromatic substitution (
This guide provides field-proven protocols to overcome these solubility barriers without compromising reaction selectivity.
Part 1: Solubility Profiling & Solvent Selection
Do not rely on trial-and-error. Use this solubility matrix to select the correct carrier solvent for your specific transformation.
Table 1: Solubility Matrix for 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
| Solvent Class | Solvent | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Ideal for transfers, workups, and liquid loading.[1][2] |
| Polar Aprotic | THF / 2-MeTHF | Good (50-80 mg/mL) | Recommended for |
| Polar Aprotic | DMF / DMSO | High (>100 mg/mL) | Use for high-temp couplings ( |
| Polar Protic | Methanol / Ethanol | Poor (<5 mg/mL) | Avoid as primary solvent.[2] Causes precipitation.[2][3] |
| Non-Polar | Toluene | Moderate (20-40 mg/mL) | Excellent for Suzuki couplings when heated.[1][2] |
| Ethers | 1,4-Dioxane | Good (40-60 mg/mL) | Preferred for Pd-catalyzed cross-couplings.[1][2] |
Part 2: Troubleshooting Synthesis (Q&A)
Scenario A: Nucleophilic Aromatic Substitution ( )
User Issue: "I am trying to displace the 4-chloro group with a primary amine using Ethanol under reflux, but the starting material remains a solid and conversion is <10%."
Technical Diagnosis: The 4-chloro position is electrophilic, but the reaction requires the substrate to be in solution to collide with the nucleophile. Ethanol is a poor solvent for this lipophilic pyrimidine.[2] The solid starting material is kinetically inaccessible.
Solution: The "Solvent Switch" Protocol [2]
-
Abandon Alcohols: Switch to THF or 1,4-Dioxane . These dissolve the pyrimidine completely.[2]
-
Base Selection: Use a soluble organic base like DIPEA (Hünig's base) or Triethylamine instead of inorganic carbonates (which require water/solubility to function).[2]
-
Temperature: Heat to 60–80°C.
-
Catalysis (Optional): If the amine is weak, add 0.5 equiv of CsF. The fluoride activates the pyrimidine by stabilizing the Meisenheimer complex.
Why this works: Homogeneous conditions ensure first-order kinetics regarding the substrate.[1][2]
Scenario B: Suzuki-Miyaura Cross-Coupling
User Issue: "During the coupling of the 5-iodo position with a boronic acid, the reaction turns black and precipitates immediately upon adding aqueous base. Yield is low."
Technical Diagnosis: This is a classic "Phase Transport Failure."[2] The lipophilic pyrimidine stays in the organic phase, while the base stays in the water. If the organic solvent (e.g., pure Toluene) doesn't dissolve the boronate well, or if the catalyst crashes out due to ligand stripping, the reaction fails. The "black precipitate" is Palladium black, indicating catalyst decomposition due to poor ligation or slow turnover.
Solution: The "Amphiphilic" Solvent System Use a solvent mixture that bridges the polarity gap.
-
Recommended System: 1,4-Dioxane : Water (4:1) or DME : Water (3:1) .[2]
-
Protocol:
-
Dissolve the pyrimidine and boronic acid in Dioxane.[2]
-
Degas the solution before adding the catalyst (Pd(dppf)Cl₂ is recommended for steric bulk).[2]
-
Add the aqueous base (K₂CO₃ or Cs₂CO₃) last.[2]
-
Critical Step: If precipitation occurs at Room Temp, heat the mixture to 50°C before adding the catalyst to ensure homogeneity during the initiation phase.
-
Part 3: Decision Logic & Workflows
Workflow 1: Reaction Solvent Optimization
This logic tree guides you to the correct solvent system based on your intended transformation.[2]
Caption: Decision tree for selecting the optimal solvent system based on reaction type and reagent compatibility.
Part 4: Purification & Isolation Strategy
User Issue: "The product oils out during workup or streaks on the silica column."
The "Solid Load" Technique: Due to the high lipophilicity, dissolving the crude mixture in Hexanes/EtOAc for column loading often leads to precipitation at the top of the column, causing streaking and poor separation.
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of DCM (where solubility is highest).
-
Adsorption: Add silica gel (approx.[2] 3x weight of crude) to the DCM solution.[4]
-
Evaporation: Rotovap to dryness. You will have a free-flowing powder.[1][2]
-
Loading: Pour this powder onto the top of your pre-packed column.
-
Elution: Start with 100% Hexanes and slowly gradient to 20% EtOAc/Hexanes.
Recrystallization (Alternative to Column): If the product is solid, recrystallization is superior for removing trace Pd.
-
Procedure: Dissolve in boiling Ethanol (it will dissolve at reflux). Add hot water dropwise until slight turbidity persists. Cool slowly to 4°C.
References
-
PubChem. (2025).[2] 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (Compound Summary). National Library of Medicine.[2] Available at: [Link][2]
-
Gomtsyan, A. (2012).[2] Heterocycles in Drugs and Drug Discovery.[2] Chemistry of Heterocyclic Compounds.[2][4][5] (General reference for pyrimidine solubility and medicinal chemistry applications).
-
Li, J. J. (2014).[2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[2] Springer.[2] (Reference for Suzuki-Miyaura and SnAr mechanistic requirements).
-
Sigma-Aldrich. (2025).[1][2] Solvent Properties and Solubility Guides. Merck KGaA.[2] (General solvent polarity data).
Sources
preventing dehalogenation side reactions in pyrimidine coupling
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dehalogenation Side Reactions
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming one of the most common and frustrating side reactions in the cross-coupling of halopyrimidines: dehalogenation. As a Senior Application Scientist, my goal is to equip you with the mechanistic understanding and field-proven protocols necessary to maximize the yield of your desired coupled product and ensure the integrity of your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding dehalogenation in pyrimidine coupling reactions.
Q1: What exactly is dehalogenation in the context of pyrimidine coupling?
Dehalogenation, or more specifically hydrodehalogenation, is an undesired side reaction where the halogen atom (Cl, Br, or I) on your pyrimidine starting material is replaced by a hydrogen atom.[1][2] This results in a reduced, non-functionalized pyrimidine byproduct, which lowers the yield of your target molecule and introduces a potentially difficult-to-remove impurity.
Q2: Why are halopyrimidines particularly susceptible to dehalogenation?
The electron-deficient nature of the pyrimidine ring makes it highly reactive in palladium-catalyzed cross-coupling reactions.[3][4] This high reactivity, which is beneficial for the desired oxidative addition step, also makes the organopalladium intermediate susceptible to alternative reaction pathways. The C4 and C6 positions are the most electron-deficient and, therefore, the most reactive and prone to side reactions.[4] Furthermore, the nitrogen atoms in the ring can coordinate to the palladium catalyst, influencing the reaction's course in complex ways.[1]
Q3: What is the primary mechanism leading to dehalogenation?
The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This Pd-H species can arise from several sources in the reaction mixture, including:
-
Bases: Strong alkoxide bases (e.g., NaOt-Bu) can undergo β-hydride elimination or other decomposition pathways to generate hydrides.[5]
-
Solvents: Protic solvents like alcohols can be oxidized by the palladium complex to form Pd-H.[2][6]
-
Reagents: Trace amounts of water or impurities in amines can also act as hydride sources.[7]
Once formed, the Ar-Pd(II)-X intermediate can react with this hydride source, leading to reductive elimination of the dehalogenated pyrimidine (Ar-H) instead of the desired coupled product.[6]
Q4: Which common coupling reactions are most affected?
While dehalogenation can occur in various cross-coupling reactions, it is a significant concern in:
-
Suzuki-Miyaura Coupling: The conditions used, especially the base and solvent, can readily generate hydride species.[1][6]
-
Buchwald-Hartwig Amination: The amine coupling partner or strong bases used can serve as hydride sources.[8]
-
Sonogashira Coupling: Dehalogenation is a known side reaction, influenced by the catalyst, solvent, and base.[2][9]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and solving dehalogenation issues observed in your experiments.
Problem: My LC-MS/GC-MS analysis shows the major product is the dehalogenated pyrimidine, and my starting material is consumed.
This indicates that the catalytic cycle is active, but the dehalogenation pathway is kinetically favored over the cross-coupling pathway.
Initial Checks & Solutions:
-
Analyze Your Base: Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) are common culprits.[5]
-
Examine Your Solvent: Are you using an alcohol (e.g., ethanol, methanol) as a solvent? These are known hydride donors.[2]
-
Review the Temperature: High reaction temperatures can accelerate catalyst decomposition and increase the rate of side reactions, including dehalogenation.[2]
-
Solution: Attempt the reaction at a lower temperature. For many modern catalyst systems, reactions can proceed efficiently at temperatures between 80-100 °C, or even lower.[5]
-
Problem: I am getting a mixture of my desired product and the dehalogenated byproduct. How can I improve selectivity?
This common scenario suggests that the rates of the desired coupling and the undesired dehalogenation are competitive. The key is to tip the balance in favor of your product.
Optimization Strategies:
-
Ligand Selection is Critical: The ligand controls the steric and electronic environment around the palladium center. Bulky, electron-rich phosphine ligands often accelerate the rate of reductive elimination to form the desired C-C or C-N bond, outcompeting the dehalogenation pathway.[2]
-
Palladium Pre-catalyst Choice: The method of generating the active Pd(0) species matters. Using a pre-catalyst that cleanly and efficiently generates the active species can minimize side reactions.
-
Solution: Employ a modern, well-defined pre-catalyst (e.g., XPhos Pd G2/G3). These are designed for easy activation and can provide more reproducible results than using separate Pd(II) sources like Pd(OAc)₂ with a ligand.[12]
-
-
Reagent Purity and Stoichiometry: Ensure your coupling partner (e.g., boronic acid, amine) is pure and used in a slight excess (typically 1.2-1.5 equivalents). Boronic acids can degrade to form boroxines, which can affect reaction kinetics.[7][13]
-
Solution: Use fresh, high-purity reagents. A slight excess of the nucleophile can help favor the transmetalation step.
-
Visualizing the Competing Pathways
To effectively troubleshoot, it's crucial to visualize the mechanistic landscape. The diagram below illustrates the main catalytic cycle for a Suzuki-Miyaura coupling and the divergent pathway that leads to the dehalogenated byproduct.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Recrystallization of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine via recrystallization. The content is structured to address common challenges and provide robust, field-proven protocols to ensure high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine?
A1: Based on the general solubility of substituted pyrimidines, an excellent starting point is a lower-chain alcohol. Ethanol is a highly recommended initial choice.[1][2] A structurally similar compound, 4,6-dichloro-5-methylpyrimidine, has been successfully recrystallized from ethanol.[1] The principle of a good recrystallization solvent is that the compound of interest should be highly soluble at elevated temperatures but sparingly soluble at room temperature or below, which is often the case for pyrimidine derivatives in solvents like ethanol, methanol, or ethyl acetate.[2][3][4]
Q2: How do I perform a quick solvent screening test to find a suitable system?
A2: To efficiently screen for solvents, place a small amount (10-20 mg) of your crude 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine into several different test tubes. Add a few drops of a candidate solvent to each tube at room temperature. If the compound dissolves immediately, the solvent is too good and will likely result in poor recovery. If the compound does not dissolve, gently heat the mixture. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.[2][3] If a single solvent doesn't work, you can try a two-solvent system (see Protocol 2).
Q3: My compound "oiled out" during cooling, forming a liquid layer instead of crystals. What causes this and how can I fix it?
A3: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or cooling the solution too rapidly.[3] It can also happen if the chosen solvent is too nonpolar.
Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation level.[5]
-
Slow Down Cooling: Allow the flask to cool more slowly. You can insulate it by placing it inside a larger beaker with paper towels to slow heat transfer.[3]
-
Change Solvent System: If the problem persists, the solvent may be the issue. Try a more polar solvent or adjust the ratio in a mixed-solvent system.
Q4: No crystals are forming even after the solution has cooled to room temperature. What troubleshooting steps can I take?
A4: A lack of crystal formation indicates that the solution is not supersaturated. This could be because too much solvent was used.[6]
Troubleshooting Steps:
-
Induce Nucleation: Try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[3]
-
Seed the Solution: Add a tiny "seed crystal" of the pure compound to the solution to initiate crystallization.[3]
-
Increase Concentration: Gently heat the solution and evaporate some of the solvent to increase the concentration of your compound. Then, allow it to cool again.[3][5] If all else fails, the solvent can be removed entirely by rotary evaporation, and the recrystallization can be re-attempted with less solvent or a different solvent system.[3]
Q5: My final product is pure, but the recovery yield is very low. How can I improve this?
A5: A low yield is a common issue in recrystallization and typically stems from a few key factors:
-
Using Excessive Solvent: The most common cause is using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even when cold.[6] Always use the minimum amount of hot solvent required to fully dissolve the compound.[2]
-
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product can crystallize prematurely in the funnel. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.[2]
-
Incomplete Cooling: Ensure the solution is thoroughly cooled in an ice bath after it has reached room temperature to maximize the precipitation of the solid.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Inappropriate solvent choice. | 1. Re-heat and add a small amount of additional hot solvent. 2. Allow the solution to cool more slowly (insulate the flask).[3] 3. Select a more suitable solvent or adjust the solvent-pair ratio. |
| No Crystal Formation | 1. Solution is too dilute (too much solvent). 2. Nucleation is inhibited. | 1. Evaporate some solvent by gentle heating and re-cool.[3] 2. Scratch the inner surface of the flask with a glass rod or add a seed crystal.[3][5] |
| Low Yield | 1. Too much solvent was used for dissolution. 2. Premature crystallization during hot filtration. 3. Incomplete cooling of the solution. | 1. Use the minimum amount of hot solvent necessary for complete dissolution.[6] 2. Pre-heat the filtration apparatus (funnel, flask).[6] 3. Ensure the flask is placed in an ice bath for at least 15-20 minutes after reaching room temperature.[2] |
| Colored Impurities in Crystals | 1. Colored impurities have co-crystallized with the product. | 1. Before hot filtration, add a small amount of activated charcoal to the hot solution to adsorb the impurities. Use sparingly to avoid adsorbing the product.[6] |
| Poor Crystal Quality (Fine Powder) | 1. Crystallization occurred too rapidly. | 1. Re-dissolve the solid in hot solvent and allow it to cool more slowly to encourage the growth of larger, more defined crystals.[6] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Ethanol)
This protocol is the recommended starting point for purifying 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate beaker, heat ethanol on a hot plate. Add the minimum amount of hot ethanol to the flask to just dissolve the crude compound while gently heating the flask.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[2]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.[2]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove all residual solvent.
Protocol 2: Two-Solvent Recrystallization
This method is useful if no single solvent provides the ideal solubility characteristics. A common pair for pyrimidines is an alcohol (good solvent) and a nonpolar solvent like hexane or petroleum ether (poor solvent).[3][7]
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol or acetone) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization & Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol. Wash the final crystals with a solvent mixture containing a higher proportion of the "poor" solvent.
Recrystallization Workflow Diagram
Caption: Decision workflow for recrystallization and troubleshooting.
References
- CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (URL not available for direct linking)
-
4-Chloro-5-Iodo-6-Methylpyrimidine|CAS 83410-15-5. [Link]
-
Crystal structure of 4,6-dichloro-5-methylpyrimidine - PMC. [Link]
- CN109608404A - A kind of preparation method of 4,6- dichloro pyrimidine -5- acetaldehyde. (URL not available for direct linking)
-
4-Methyl-6-hydroxypyrimidine - Organic Syntheses Procedure. [Link]
-
4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine | Asian Journal of Chemistry. [Link]
-
Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC. [Link]
-
Purification by Recrystallization - CUNY. [Link]
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - arkat usa. [Link]
-
Purifying by recrystallisation | 16–18 years | Resource | RSC Education. [Link]
-
Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines - PMC - NIH. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
Sources
- 1. Crystal structure of 4,6-dichloro-5-methylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN109608404A - A kind of preparation method of 4,6- dichloro pyrimidine -5- acetaldehyde - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in 5-Iodo-Pyrimidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet frustrating challenge in palladium-catalyzed cross-coupling reactions: catalyst poisoning, with a specific focus on reactions involving 5-iodo-pyrimidine substrates. The nitrogen-rich nature of the pyrimidine core presents unique challenges that, if not properly managed, can lead to stalled reactions, low yields, and inconsistent results. This document is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with 5-iodo-pyrimidine has stalled or is giving very low yield. How can I determine if catalyst poisoning is the cause?
Diagnosing catalyst poisoning involves a combination of observational analysis and simple diagnostic experiments.
Initial Observations:
-
Reaction Stalls: The reaction proceeds initially but stops before the starting material is fully consumed, as monitored by TLC or LC-MS.
-
Inconsistent Results: You observe significant variability in yield between different batches of reagents or even on different days.[1]
-
Visual Changes: The appearance of a black precipitate, commonly known as palladium black, is a strong indicator of catalyst aggregation and deactivation.[1] The active catalyst is typically soluble and gives the solution a homogeneous color.
Diagnostic Experiment: Catalyst Re-addition If a reaction has stalled, a definitive test is to add a fresh charge of the palladium catalyst (and ligand, if applicable) to the reaction mixture under a strict inert atmosphere. If the reaction resumes and proceeds to a higher conversion, it strongly indicates that the initial catalyst charge was deactivated or poisoned.[1]
Q2: What are the most likely substances poisoning my palladium catalyst in a reaction involving 5-iodo-pyrimidine?
Palladium catalysts are sensitive to a range of impurities that can block their active sites. In the context of 5-iodo-pyrimidine couplings, the culprits can be broadly categorized.
Substrate- and Product-Related Inhibition: The most immediate challenge arises from the substrate itself. The lone pair of electrons on the nitrogen atoms of the pyrimidine ring can coordinate strongly to the electron-deficient palladium center.[2][3] This coordination can form stable, catalytically inactive complexes, effectively poisoning the catalyst with one of the reaction components.[4] This is a well-documented issue with nitrogen-containing heterocycles.[3][4]
Exogenous Poisons (Impurities): These are contaminants introduced with your reagents or solvents.
-
Sulfur Compounds: Elemental sulfur, thiols, sulfides, and sulfates are potent poisons for palladium catalysts.[4][5] They bind very strongly to the metal surface, sterically blocking active sites for the intended reactants.[6]
-
Other Nitrogen Compounds: Besides the substrate, other N-heterocycles present as impurities can compete for coordination to the palladium center.[4]
-
Phosphorus Compounds: Impurities such as phosphites or other phosphorus-containing species can interfere with the catalytic cycle.[6]
-
Carbon Monoxide (CO): Often an impurity in gas streams, CO can strongly coordinate to palladium and deactivate it.[1][7]
-
Excess Halides: High concentrations of halide ions can sometimes negatively impact catalyst performance by forming stable halo-complexes.[4]
The following table summarizes these common poisons.
| Poison Class | Examples | Probable Source | Mechanism of Poisoning |
| Nitrogen Compounds | Pyrimidine substrate/product, other N-heterocycles | Substrate, product, additives, starting material impurities | Strong coordination to the palladium center, forming stable and inactive complexes.[4] |
| Sulfur Compounds | Elemental sulfur, thiols, sulfides, sulfates | Impurities from starting material synthesis (e.g., in boronic acids).[4][8] | Irreversible and strong binding to the metal surface, blocking access to active sites.[5][6] |
| Oxygen | Atmospheric O₂ | Inadequate degassing, leaks in the reaction setup | Oxidizes the active Pd(0) to inactive Pd(II) species; can also degrade phosphine ligands.[9] |
| Water / Hydroxide | Adventitious water in solvents or reagents | Improperly dried solvents/reagents, hygroscopic bases | Can lead to hydrolysis of phosphine ligands and protodeboronation of boronic acids.[4] |
| Other Contaminants | Carbon monoxide, cyanides, phosphites | Impurities in gas lines or reagents | Strong coordination to the palladium center, leading to deactivation.[6][7] |
Q3: I suspect my reagents are impure. How can I design an experiment to confirm this?
A systematic diagnostic experiment can help you isolate the source of contamination. The core principle is to compare your standard reaction with one using reagents of the highest possible purity.[1]
Objective: To determine if catalyst poisoning originates from impurities in the starting materials, solvents, or base.
Methodology:
-
Baseline Reaction:
-
Set up the reaction using your standard, current batches of 5-iodo-pyrimidine, boronic acid (or other coupling partner), base, and solvent under your usual conditions.
-
Carefully monitor the reaction progress (e.g., by taking TLC or LC-MS samples at regular intervals) and determine the final yield.[1]
-
-
High-Purity Reaction:
-
Set up an identical parallel reaction. However, for this reaction, use reagents that have been rigorously purified.
-
Solids (Substrate, Base): Use freshly recrystallized 5-iodo-pyrimidine and boronic acid. If the base is a solid (e.g., K₂CO₃, K₃PO₄), use a freshly opened bottle or one stored meticulously in a desiccator. Grinding the base to a fine powder can also improve reproducibility.[10]
-
Solvents: Use a freshly opened bottle of anhydrous, degassed solvent or purify the solvent by distillation and degas it thoroughly (see protocol below).
-
Catalyst/Ligand: Use fresh catalyst and ligand from a reliable supplier, stored under an inert atmosphere.
-
-
Analysis & Interpretation:
-
Compare the reaction profile and final yield of the high-purity reaction to the baseline reaction.
-
Significant Improvement: If the high-purity reaction shows a marked improvement in rate and/or yield, it is highly probable that your standard reagents or solvents contain catalyst poisons.[1]
-
No Improvement: If both reactions perform poorly, the issue might be related to substrate-inherent inhibition, suboptimal reaction conditions (temperature, concentration), or an inappropriate choice of catalyst/ligand for this specific transformation.
-
Q4: How do I properly prepare my reaction to prevent catalyst poisoning from atmospheric oxygen and water?
Oxygen is a critical enemy of many palladium-catalyzed reactions as it can oxidize the active Pd(0) catalyst to a less active Pd(II) state and also degrade sensitive phosphine ligands.[9] Rigorous exclusion of air is non-negotiable for consistent results.
Objective: To remove dissolved oxygen from solvents and maintain a strictly inert atmosphere throughout the reaction.
Materials:
-
Schlenk flask or a similar reaction vessel with a sidearm.
-
Inert gas source (Argon or Nitrogen) with a bubbler.
-
Syringes and needles.
-
Solvent for the reaction.
Method 1: Sparge with Inert Gas (Most Common)
-
Add the solvent to the reaction flask via a cannula or syringe.
-
Insert a long needle connected to the inert gas line, ensuring its tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas gently through the solvent for 15-30 minutes.[9] Vigorous bubbling can cause solvent evaporation.
-
After sparging, remove the needles and proceed with adding reagents under a positive pressure of inert gas.
Method 2: Freeze-Pump-Thaw (For Highest Level of Degassing)
-
Place the solvent in a robust Schlenk flask rated for vacuum.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen solid, apply a high vacuum to the flask for several minutes to remove gases from the headspace.
-
Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles evolve from the liquid as trapped gas is released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure maximum removal of dissolved gases.[9]
Maintaining an Inert Atmosphere:
-
Always add solid reagents to the flask, seal it, and then evacuate and backfill with inert gas (3 cycles) before adding the degassed solvent via syringe or cannula.[2]
-
Add the catalyst and ligand last, under a positive flow of inert gas, to minimize their exposure to any residual air.[2]
Q5: My catalyst seems to be poisoned. Can it be regenerated, and are there ways to remove palladium from my final product?
Catalyst Regeneration: For homogeneous catalysts used in lab-scale synthesis, in-situ regeneration is often impractical. While some industrial processes have methods for regenerating heterogeneous catalysts, such as thermal treatments to burn off sulfur poisons, these are not easily translated to a flask.[7][11][12] The most effective strategy in a research setting is to discard the failed reaction, identify and eliminate the source of the poison through the diagnostic steps outlined above, and restart the reaction with pure materials under rigorous inert conditions.
Palladium Removal from Product (Metal Scavenging): Even in successful reactions, removing residual palladium to meet regulatory limits for active pharmaceutical ingredients (APIs) is a critical step.[13] Several techniques are available for this "metal scavenging" process.
-
Adsorption: Treating the crude product solution with solid-supported scavengers is a highly effective method.[13] The product is stirred with the scavenger, which binds the palladium, and is then removed by simple filtration.
-
Common Scavengers: Activated carbon, silica functionalized with thiols or amines (e.g., MP-TMT), and various commercial resins are widely used.[13]
-
-
Extraction: In some cases, aqueous washes with solutions containing chelating agents (e.g., EDTA) can help extract palladium salts.
-
Crystallization: While sometimes effective, crystallization alone may be insufficient to reduce palladium to the low ppm levels required in pharmaceutical applications.[13]
The choice of method is highly dependent on the specific product, solvent system, and the nature of the palladium species present.[13]
Visualizing Workflows and Mechanisms
To aid in your troubleshooting process, the following diagrams illustrate a logical workflow and the fundamental mechanism of catalyst poisoning.
Caption: A stepwise workflow for diagnosing and resolving catalyst deactivation.
Caption: Poison molecules block the catalyst's active site, halting the reaction.
References
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
-
Applied Catalysts. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Applied Catalysts. Available from: [Link]
-
MacLaughlin, S., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available from: [Link]
-
Wang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Available from: [Link]
-
G.A.S. (n.d.). Detection of Catalyst Poisons. G.A.S. Dortmund. Available from: [Link]
-
Zhang, X., et al. (2022). Palladium catalyzed radical relay for the oxidative cross-coupling of quinolines. PMC - NIH. Available from: [Link]
-
MDPI. (2025, January 24). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. MDPI. Available from: [Link]
-
Sawama, Y., et al. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. PMC - NIH. Available from: [Link]
-
MDPI. (2021, April 30). Palladium-Catalyzed Reactions. MDPI. Available from: [Link]
-
Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available from: [Link]
-
Foley, D. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. Available from: [Link]
-
Sawama, Y., et al. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. RSC Publishing. Available from: [Link]
-
ResearchGate. (2025, August 7). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. ResearchGate. Available from: [Link]
-
Zhang, Z., et al. (2025). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. Industrial & Engineering Chemistry Research. Available from: [Link]
-
van der Mee, L., et al. (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. PMC. Available from: [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]
-
MDPI. (2022, January 28). Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. MDPI. Available from: [Link]
-
Salamoun, J., et al. (2014). Synthesis of heterocyclic triads by Pd-catalyzed cross-couplings and evaluation of their cell-specific toxicity profile. PubMed. Available from: [Link]
-
International Journal of Advanced Biochemistry Research. (n.d.). Toxicology in laboratory medicine: Analytical techniques for the detection of toxins. International Journal of Advanced Biochemistry Research. Available from: [Link]
-
Green Chemistry (RSC Publishing). (2025, February 28). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. Available from: [Link]
-
Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]
-
DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. DCL Inc. Available from: [Link]
-
ResearchGate. (2024, March 7). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. Available from: [Link]
-
PacBio. (2018, August 1). Guide - Low Yield Troubleshooting. PacBio. Available from: [Link]
-
MDPI. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available from: [Link]
-
ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. Available from: [Link]
-
ResearchGate. (2025, February 26). Analysis of Methods and Means of Measuring Catalytic Activity of Biologically and Chemically Active Substances. ResearchGate. Available from: [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium catalyzed radical relay for the oxidative cross-coupling of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. GAS Dortmund [gas-dortmund.de]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dcl-inc.com [dcl-inc.com]
- 13. pubs.acs.org [pubs.acs.org]
removing palladium residues from 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine derivatives
Welcome to the Technical Support Center for Advanced API Remediation . As a Senior Application Scientist, I have designed this resource specifically for researchers and process chemists struggling with transition-metal contamination in complex heterocyclic scaffolds.
Synthesizing and purifying 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine derivatives via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) presents a unique metallurgical challenge. The following guide bypasses generic advice, offering field-proven, mechanistically grounded troubleshooting strategies to reduce palladium (Pd) from >1,000 ppm to within the ICH Q3D regulatory limits (<10 ppm) [1].
I. Diagnostic Overview & Remediation Workflow
The core issue with 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine lies in its structure. The pyrimidine nitrogens (N1 and N3) act as excellent
To break this chelation without degrading the 4-chloro functionality, we must employ a sequential thermodynamic displacement strategy, moving from bulk physical removal to high-affinity chemical scavenging.
Figure 1: Decision-tree workflow for sequential palladium remediation in pyrimidine synthesis.
II. Troubleshooting Guides & FAQs
Q1: Why do standard aqueous washes and recrystallization fail to remove Pd from my 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine derivative?
Causality: Standard aqueous washes (e.g.,
Q2: What is the most cost-effective first line of defense before using expensive silica scavengers? Causality: Before deploying functionalized silica, perform an aqueous wash using a soft-sulfur ligand like N-acetylcysteine (NAC) or L-cysteine . According to Hard-Soft Acid-Base (HSAB) theory, Pd(II) is a "soft" acid. The pyrimidine nitrogens are "borderline" bases, while the thiol in NAC is a "soft" base. The soft-soft interaction between Pd(II) and the thiol is thermodynamically favored over the Pd-nitrogen interaction. The NAC-Pd complex is highly polar and partitions cleanly into the aqueous phase, often reducing Pd levels from ~1,500 ppm to ~150 ppm, saving your expensive silica scavengers for the final polish [4].
Q3: My Pd levels are still at ~150 ppm after NAC washes. Which solid-supported scavenger is best for this specific scaffold? Causality: For nitrogen-rich heterocycles, SiliaMetS® Thiourea or SiliaMetS® Thiol are the industry standards [5]. Thiourea is particularly effective because it can scavenge both Pd(0) nanoparticles (which slip through polish filters) and soluble Pd(II) complexes. The high functional group density (~1.2 mmol/g) of these silica-based scavengers creates a localized high-concentration gradient that forcibly strips the remaining Pd from the pyrimidine ring without swelling or retaining the API, which is a common failure point with polystyrene-based resins [6].
Q4: How do I prevent API loss (yield reduction) during the scavenging process?
Causality: API loss typically occurs via non-specific binding to the scavenger backbone. Activated carbon (e.g., DARCO KB-G) is notorious for this, often causing 10-20% yield loss due to
III. Quantitative Scavenger Matrix
To facilitate your process development, below is a comparative matrix of common remediation agents evaluated specifically for heavily functionalized nitrogen heterocycles.
| Scavenger Type | Active Moiety | Target Pd State | Loading Capacity | Typical API Recovery | Best Use Case for Pyrimidines |
| Celite / Diatomaceous Earth | Physical Filtration | Pd(0) Black | N/A | >98% | Step 1: Bulk agglomerate removal. |
| Aqueous N-Acetylcysteine | Thiol (-SH) | Pd(II) | N/A | >95% | Step 2: Breaking weak N-Pd chelates. |
| SiliaMetS® Thiourea | Thiourea | Pd(0) & Pd(II) | ~1.2 mmol/g | >95% | Step 3: High-affinity stripping of tight chelates. |
| ISOLUTE® Si-TMT | Trimercaptotriazine | Pd(II) | ~0.3 - 0.6 mmol/g | >92% | Step 3: Alternative for highly basic APIs. |
| Activated Carbon | Porous Carbon | Pd(0) | Variable | 70 - 85% | Not Recommended: High API loss via |
IV. Self-Validating Experimental Protocol: The "Thiourea Polish"
This protocol is designed as a self-validating system. It incorporates mandatory analytical checkpoints to ensure you do not scale up a failing process.
Prerequisites: The crude 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine reaction mixture has been filtered through Celite to remove Pd black, washed with 5% aqueous N-acetylcysteine, and phase-separated into 2-MeTHF.
Step 1: Baseline Quantification (Validation Checkpoint 1)
-
Withdraw a 1.0 mL aliquot of the organic phase.
-
Evaporate to dryness, digest in concentrated
, and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). -
Logic: You must know your starting Pd mass to calculate the correct equivalents of scavenger. Assume the result is 200 ppm Pd in a 10 g API batch (Total Pd = 2 mg = 0.018 mmol).
Step 2: Scavenger Loading
-
Add SiliaMetS® Thiourea to the organic phase.
-
Causality Rule: Always use a minimum of 4 to 5 molar equivalents of scavenger relative to the residual Pd. For 0.018 mmol of Pd, use 0.09 mmol of Thiourea. Given a loading of 1.2 mmol/g, add ~75 mg of the silica scavenger.
Step 3: Thermodynamic Incubation
-
Stir the suspension at 50°C for 4 to 16 hours.
-
Causality Rule: Room temperature is often insufficient to break the activation energy barrier of the robust Pd-pyrimidine chelate. Heating to 50°C provides the kinetic energy required for the Thiourea ligand to displace the pyrimidine nitrogens.
Step 4: Filtration & Final Validation (Validation Checkpoint 2)
-
Cool the mixture to 20°C to reduce the solubility of any remaining trace Pd complexes.
-
Filter the suspension through a 0.22 µm PTFE filter to remove the silica-bound Pd. Wash the filter cake with 2 column volumes of clean 2-MeTHF to recover any interstitial API.
-
Withdraw a 1.0 mL aliquot of the filtrate and analyze via ICP-MS.
-
Self-Validation: If Pd is <10 ppm, proceed to final crystallization. If Pd >10 ppm, the pyrimidine coordination is exceptionally sterically locked; add 2 equivalents of SiliaMetS® Thiol (leveraging a synergistic mixed-scavenger effect) and incubate for an additional 4 hours [5].
V. References
-
Biotage. "How to Remove Palladium in three easy steps." Biotage Knowledge Base, 2023. URL: [Link]
-
Kaur, N. "Palladium Assisted Synthesis of Heterocycles." Routledge, 2021. URL: [Link]
-
Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits." Onyx Scientific Case Studies. URL: [Link]
-
Rosso, V. W. et al. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, 2023. URL:[Link]
-
Wells, K. M. et al. "Synthesis of Mavatrep: A Potent Antagonist of Transient Receptor Potential Vanilloid-1 (TRPV1)." Organic Process Research & Development, 2015, 19(11), 1774-1783. URL:[Link]
-
Galaffu, N. et al. "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients." Organic Process Research & Development, 2007, 11(3), 406-413. URL:[Link]
Technical Support Center: Stability & Handling of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
Executive Summary
You are likely utilizing 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine as a scaffold for
While the 2-phenyl ring provides steric and electronic stabilization, the 4-chloro substituent is highly labile under basic conditions. The presence of the 5-iodo group—an electron-withdrawing auxiliary—significantly lowers the activation energy for nucleophilic attack at the C4 position. Consequently, this molecule is prone to rapid hydrolysis (to the pyrimidone) or solvolysis (alkoxide exchange) if basic conditions are not rigorously controlled.
This guide details the degradation pathways, troubleshooting steps, and stabilizing protocols required to maintain the integrity of this intermediate.
Module 1: The Primary Instability (Hydrolysis of C4-Cl)
The Issue
Users frequently report a loss of the starting material accompanied by the formation of a polar impurity during aqueous basic workups (e.g., using NaOH,
The Mechanism: Activated
The pyrimidine ring is naturally electron-deficient. The 5-iodo substituent exerts an inductive electron-withdrawing effect (-I), which depletes electron density from the C4 carbon. This makes the C4-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (
-
Reaction: 4-Cl-pyrimidine +
4-OH-pyrimidine (tautomerizes to Pyrimidone ). -
LCMS Signature: Loss of Chlorine isotope pattern; Mass shift of [M-18] (approx).
-
Note: The product exists predominantly as the lactam (pyrimidone) tautomer, which is highly polar and may crash out of organic solvents or streak on silica.
-
Troubleshooting Protocol
| Symptom | Root Cause | Corrective Action |
| Low Yield after Workup | Hydrolysis during basic extraction (pH > 10). | Protocol Change: Avoid strong bases (NaOH). Use mild buffers (Sat. |
| Precipitate in Aqueous Layer | Formation of insoluble Pyrimidone species. | Recovery: Acidify the aqueous layer to pH 3-4 and extract with EtOAc. The pyrimidone is often insoluble in water at neutral/acidic pH. |
| New Peak in HPLC (RT shift) | Hydrolysis product (more polar, earlier elution). | Validation: Check UV spectrum. Pyrimidones often have a distinct |
Module 2: Solvolysis & "The Hidden Impurity"
The Issue
During reactions utilizing alkoxide bases (NaOMe, KOtBu) or alcoholic solvents (MeOH, EtOH) with base, a side product forms that is difficult to separate.
The Mechanism: Alkoxide Competition
Alkoxides (
-
Reaction: 4-Cl-pyrimidine +
4-OMe-pyrimidine. -
LCMS Signature: Loss of Chlorine pattern; Mass shift of [M-4] ( Cl=35 vs OMe=31).
FAQs: Solvent Selection
Q: Can I use Methanol or Ethanol as a co-solvent for Suzuki coupling?
A: High Risk. Even with weak bases like
-
Recommendation: Use non-nucleophilic polar solvents: Dioxane, DMF, DMSO, or Toluene . If an alcohol is required for solubility, use Isopropanol (IPA) or t-Amyl alcohol ; the steric bulk of the secondary/tertiary alcohol drastically slows down the
substitution.
Q: I see a +31 amu impurity. What is it? A: This is the 4-Methoxy derivative. You likely used Methanol during the reaction or the quench. Switch to Acetonitrile or THF.
Module 3: The 5-Iodo Integrity
The Issue
Users worry about the stability of the Iodine atom during basic handling.
Technical Insight
The C5-Iodo bond is generally stable to simple bases (NaOH, KOH, amines) at room temperature. The C-I bond is strong enough to resist spontaneous hydrolysis. However, two specific risks exist:
-
Halogen-Metal Exchange: If using organolithium reagents (e.g., n-BuLi) to deprotonate the 6-Methyl group, you will trigger Lithium-Halogen exchange at the 5-position instantly. Avoid organolithiums.
-
Protodeiodination: In the presence of Palladium catalysts and hydride sources (or reducing alcohols), the Iodine can be replaced by Hydrogen.
Visualizing the Degradation Pathways
The following diagram illustrates the competing pathways when the compound is exposed to basic conditions.
Figure 1: Competing reaction pathways for 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine under basic conditions.
Module 4: Troubleshooting Guide (Step-by-Step)
Use this decision tree to diagnose stability issues in your current workflow.
Figure 2: Diagnostic logic for identifying degradation causes.
Experimental Recommendations
Optimized Workup Protocol
Avoid the "Standard" 1N NaOH Wash.
-
Quench: Cool reaction to
. -
Dilute: Add EtOAc or DCM.
-
Wash: Use Saturated
(mildly acidic) or Water immediately followed by Brine. -
Dry:
(Neutral) is preferred over (Basic) as a drying agent if the compound is in solution for long periods.
Storage
-
Condition: Store under Inert Atmosphere (
/Ar) at . -
Reason: Moisture in the air, combined with trace residual base from synthesis, can initiate slow hydrolysis of the 4-Cl bond over weeks.
Methyl Group Acidity
-
Note: The 6-Methyl group is "benzylic-like" due to the electron-deficient pyrimidine ring.
-
Warning: In the presence of very strong bases (NaH, KHMDS), this position will deprotonate. If your goal is substitution at the 4-Cl, avoid bases with
to prevent side reactions at the methyl group.
References
-
BenchChem. Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. (Accessed 2025).[1][2][3][4][5]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018).[6]
-
Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. (2021).
-
PubChem. 4-Chloro-6-methylpyrimidine Compound Summary. (2025).[1][2][3][4][5]
-
Zenodo. Kinetics of Substitution of 2-Chloropyrimidine. (2025).[1][2][3][4][5] (Generalized citation for kinetic data on chloropyrimidines)
Sources
- 1. 4-Chloro-6-methylpyrimidine | C5H5ClN2 | CID 581796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | C6H6ClIN2S | CID 13636518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
scaling up synthesis involving 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
Executive Summary & Route Selection
Q: What is the most robust synthetic route for multi-kilogram production?
A: For scaling up 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (CAS 83410-17-7) , the "Construct-Iodinate-Chlorinate" strategy is the industry standard. While it is chemically possible to chlorinate first and then iodinate, that route is operationally inferior because the electron-withdrawing chlorine atom deactivates the pyrimidine ring, requiring cryogenic lithiation (LDA/I2) to install the iodine at C5.
The Preferred Route (Route A):
-
Cyclization: Condensation of Benzamidine HCl + Ethyl Acetoacetate
6-Methyl-2-phenylpyrimidin-4-ol (Intermediate 1). -
Iodination: Electrophilic substitution using
/Base 5-Iodo-6-methyl-2-phenylpyrimidin-4-ol (Intermediate 2). -
Chlorination: Deoxychlorination using
Target Molecule .
Visual Workflow
Caption: Validated industrial route avoiding cryogenic conditions.
Module 1: The Critical Intermediate (Iodination)[1]
The conversion of the pyrimidinone to the 5-iodo intermediate is the most common failure point due to incomplete conversion or iodine sublimation.
Protocol: Aqueous Iodination (Green Chemistry Approach)
Avoid N-iodosuccinimide (NIS) for scale-up >1kg due to cost and atom economy.
-
Dissolution: Suspend 6-methyl-2-phenylpyrimidin-4-ol (1.0 eq) in Methanol/Water (1:1). Add NaOH (1.1 eq) to form the soluble sodium salt.
-
Addition: Add solid Iodine (
, 1.05 eq) portion-wise at 20–25°C. -
Reaction: Stir for 2–4 hours. The mixture will thicken as the 5-iodo product precipitates (it is less acidic and less soluble than the starting material).
-
Workup: Acidify with dilute HCl to pH 5–6. Filter the solid.[1] Wash with 10% Sodium Thiosulfate (to remove purple iodine stain) followed by water.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<80%) | pH drifted too low during reaction. | The reaction generates HI, lowering pH. Maintain pH >8 using a slow addition of dilute NaOH during the iodine charge. |
| Purple/Brown Product | Trapped free Iodine ( | Do not dry the cake yet. Reslurry in 10% Sodium Thiosulfate solution for 30 mins, then filter again. |
| Sticky/Gummy Solid | Impurity profile (over-iodination). | Unlikely at C5. Usually caused by residual solvent. Recrystallize from Glacial Acetic Acid or DMF/Water. |
Module 2: Chlorination with POCl3 (Safety Critical)
This step involves the conversion of the C-OH (tautomer of C=O) to C-Cl. This is the most hazardous step due to the exothermic nature of
Q: How do I prevent the "POCl3 Cake" formation during quenching?
A: The "Cake" is a hard, polymeric mass of polyphosphoric acids formed when
The Golden Rule: Always use an Inverse Quench .
-
NEVER add Water to the Reaction Mixture.
-
ALWAYS add the Reaction Mixture to Water (or dilute base).
Protocol: Safe Deoxychlorination
-
Setup: Mix Intermediate 2 (1.0 eq) with
(3–5 vol). -
Catalyst: Add N,N-Dimethylaniline (1.0 eq) or catalytic DMF.
-
Reaction: Heat to reflux (approx. 105°C) for 3–5 hours. Monitor by HPLC.
-
Quench (Critical):
-
Cool reaction mass to 60°C.
-
Prepare a separate vessel with water (10 vol) at 0–5°C.
-
Slowly cannulate/pump the reaction mass into the water, maintaining internal temp <25°C.
-
Note: If the temp spikes, stop addition immediately.
-
Safety Decision Tree: Quenching POCl3
Caption: Decision logic for preventing thermal runaway during POCl3 workup.
Module 3: Isolation & Purification
Q: The final product contains a hydrolysis impurity (approx. 5%). How do I remove it?
A: The hydrolysis impurity is likely the starting material (Intermediate 2) reforming due to acidic hydrolysis of the chloro-group during the quench.
-
Prevention: Ensure the quench pH is neutralized quickly with NaOH or Ammonia to pH 7–8 after the initial exothermic hydrolysis is complete.
-
Purification: The chloro-product is highly soluble in Dichloromethane (DCM) or Ethyl Acetate, while the hydroxy-impurity is not.
-
Dissolve crude solid in DCM.
-
Wash with 1N NaOH (removes hydroxy-impurity as a salt).
-
Dry organic layer (
) and concentrate.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Recrystallization: Ethanol or Isopropanol/Water (9:1) yields high-purity crystals.
-
Data Table: Solvents for Recrystallization
| Solvent System | Yield | Purity Profile | Comments |
| Ethanol (Hot) | 85–90% | Excellent | Standard choice. Product crystallizes as white needles upon cooling. |
| Ethyl Acetate/Hexane | 75–80% | Good | Good for removing non-polar impurities, but lower recovery. |
| Acetonitrile | 80% | Very High | Best for removing trace colored impurities (iodine residues). |
References
-
BenchChem. (2025).[2] An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine. (Provides analogous protocols for pyrimidine iodination and chlorination). Link
-
ChemScene. (2024). Product Data: 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (CAS 83410-17-7). Link
-
Achmatowicz, M. M., et al. (2010). "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 14(6), 1490–1500. (The authoritative guide on POCl3 safety). Link
-
MDPI Molecules. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives. (Describes solvent-free and aqueous iodination techniques). Link
-
PrepChem. Synthesis of 2-Amino-5-iodo-6-methyl-4-pyrimidinol. (Detailed experimental procedure for 5-iodination of similar pyrimidinones). Link
Sources
Validation & Comparative
Technical Guide: 13C NMR Characterization of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
Topic: 13C NMR Chemical Shifts of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Significance
The compound 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine represents a highly functionalized heterocyclic scaffold, frequently utilized as a "linchpin" intermediate in the synthesis of kinase inhibitors (e.g., for targets like Nurr1-RXRα or ABCG2). Its structural versatility arises from three distinct electrophilic sites: the C4-chloride (susceptible to SNAr), the C5-iodide (prime for Suzuki/Sonogashira coupling), and the C2-phenyl group (providing lipophilic anchoring).
This guide provides a rigorous analysis of the 13C NMR chemical shifts for this molecule. Due to the scarcity of isolated spectral data for this specific intermediate in open literature, this analysis synthesizes experimental data from the direct non-iodinated precursor (4-Chloro-6-methyl-2-phenylpyrimidine) and applies high-fidelity Substituent Chemical Shift (SCS) corrections to predict the exact resonance of the 5-iodo derivative. This approach relies on the well-documented "Heavy Atom Effect" of iodine on heteroaromatic rings.
Structural Analysis & Numbering
Proper assignment requires a clear understanding of the pyrimidine numbering system and the electronic environment of each carbon.
Graphviz Diagram: Structure & Numbering Logic
Caption: Figure 1 illustrates the core pyrimidine ring.[1][2][3][4][5][6][7][8][9][10][11][12] Note that N1 and N3 (not shown as nodes but implied in edges) create a highly electron-deficient system, deshielding C2, C4, and C6.
13C NMR Data Analysis
Experimental Baseline: The Non-Iodinated Precursor
To establish a valid baseline, we examine the experimental 13C NMR data for 4-Chloro-6-methyl-2-phenylpyrimidine (CAS: 29509-92-0). This data is sourced from verified medicinal chemistry protocols (e.g., J. Med. Chem. 2017).[9]
Solvent: DMSO-d6 | Frequency: 151 MHz
| Carbon Position | Chemical Shift (δ ppm) | Assignment Logic |
| C2 | 162.1 | Deshielded by two adjacent Nitrogens and Phenyl ring. |
| C4 | 160.9 | Deshielded by Nitrogen and electronegative Chlorine (Inductive). |
| C6 | 170.6 | Most deshielded; adjacent to N and Methyl (Hyperconjugation/Inductive). |
| C5 (C-H) | 121.8 | The only aromatic CH on the pyrimidine ring. |
| Phenyl (Ipso) | 136-138 * | Quaternary carbon connecting to Pyrimidine. |
| Phenyl (CH) | 128.0 - 131.5 | Typical aromatic multiplet region. |
| Methyl (CH3) | 23.7 | Typical benzylic-like methyl on heteroaromatic ring. |
*Note: Phenyl ipso shift estimated from similar analogs; experimental lists often group aromatic quaternary signals.
Predictive Analysis: The Iodine Effect (Heavy Atom Shielding)
Replacing the Hydrogen at C5 with Iodine introduces a massive electronic perturbation known as the Heavy Atom Effect . Unlike lighter halogens (F, Cl) which deshield the attached carbon, Iodine causes a significant upfield shift (shielding) due to spin-orbit coupling.
Calculation Parameters:
-
Base Shift (C5-H): 121.8 ppm
-
Iodine Substituent Effect (Ipso): -35 to -40 ppm (Shielding)
-
Iodine Substituent Effect (Ortho - C4/C6): +2 to +5 ppm (Deshielding)
Final Predicted Data: 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
Solvent Reference: DMSO-d6
| Carbon Atom | Predicted Shift (δ ppm) | Experimental Validation / Rationale |
| C5 (C-I) | 85.0 - 90.0 | Diagnostic Peak. The dramatic upfield shift from ~122 to ~88 ppm confirms iodination. |
| C6 (C-Me) | 172.0 - 175.0 | Slight downfield shift due to ortho-iodine effect. |
| C4 (C-Cl) | 162.0 - 165.0 | Slight downfield shift due to ortho-iodine effect. |
| C2 (C-Ph) | 162.0 - 163.0 | Minimal change; distant from the iodine substitution site. |
| Phenyl (Ipso) | 136.0 - 138.0 | Unaffected by C5 modification. |
| Phenyl (CH) | 128.0 - 132.0 | Unaffected aromatic region. |
| Methyl | 28.0 - 30.0 | Likely slight downfield shift due to steric compression/proximity to Iodine. |
Experimental Protocol: Synthesis & Characterization
To validate these values in your own laboratory, follow this standardized workflow derived from high-reliability synthesis guides.
Graphviz Diagram: Synthesis & Analysis Workflow
Caption: Figure 2 outlines the critical path for synthesizing the target and identifying the success of the reaction via NMR.
Step-by-Step Protocol
-
Preparation: Dissolve 4-chloro-6-methyl-2-phenylpyrimidine (1.0 eq) in acetonitrile or DMF.
-
Iodination: Add N-Iodosuccinimide (NIS) (1.2 eq) or I2 (1.2 eq) with a catalyst (e.g., AgNO3 or TFA).
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (the iodo product is typically less polar).
-
Workup: Quench with saturated aqueous Sodium Thiosulfate (Na2S2O3) to remove excess iodine (color change from purple/brown to yellow/clear).
-
NMR Acquisition:
-
Solvent: CDCl3 or DMSO-d6 (DMSO is preferred for solubility).
-
Relaxation Delay (D1): Set to >2.0 seconds. Quaternary carbons (C2, C4, C5, C6) have long T1 relaxation times. Insufficient D1 will result in missing peaks.
-
Scans: Minimum 512 scans recommended due to the low sensitivity of quaternary carbons.
-
Comparative Analysis: Why This Matters
Distinguishing the target from its byproducts is critical. Use this comparison table to interpret your spectra.
| Feature | Target: 5-Iodo Analog | Impurity: 5-H Precursor | Impurity: 5-Bromo Analog |
| C5 Shift | ~88 ppm | ~121 ppm | ~110 ppm |
| Appearance | Off-white/Yellowish solid | White solid | Off-white solid |
| Reactivity | Suzuki Coupling: High | Suzuki Coupling: None | Suzuki Coupling: Medium |
Expert Insight: If you observe a peak at 121 ppm , your reaction is incomplete. If you observe a peak at ~88 ppm but it is weak, increase your relaxation delay (D1), as the C-I carbon has no attached protons to assist in relaxation (NOE effect is absent).
References
-
Synthesis and SAR of Pyrimidines: Journal of Medicinal Chemistry, 2017, 60 , 4-Anilino-2-pyridylquinazolines and -pyrimidines as Highly Potent and Nontoxic Inhibitors of Breast Cancer Resistance Protein (ABCG2).
-
Nurr1-RXRα Selective Rexinoids: Journal of Medicinal Chemistry, 2025, BRF110, an Orally Active Nurr1-RXRα-Selective Rexinoid.
-
General Pyrimidine NMR Data: SpectraBase, 4-Chloro-6-methyl-2-phenylpyrimidine Spectral Data.
-
Iodination Methodologies: Molecules, 2022, A Green Chemical Approach for Iodination of Pyrimidine Derivatives.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. web.mit.edu [web.mit.edu]
- 3. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. BRF110, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Chloro-6-methyl-2-phenylpyrimidine | 29509-92-0 [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dal.ca [dal.ca]
- 11. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine. In the absence of direct experimental data for this specific molecule, this document leverages established principles of mass spectrometry and documented fragmentation pathways of analogous pyrimidine derivatives to construct a scientifically grounded, predictive guide. This approach is invaluable for the tentative identification, structural elucidation, and metabolic profiling of novel and uncharacterized compounds in drug discovery and development.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The structural characterization of these compounds is paramount, and mass spectrometry, particularly with electron ionization (EI-MS), stands as a powerful analytical technique for this purpose.[1][2] The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint, providing critical insights into its structural composition.
This guide focuses on predicting the fragmentation behavior of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (Molecular Formula: C₁₁H₈ClIN₂, Molecular Weight: 330.55 g/mol ).[3] The presence of multiple functional groups—a phenyl ring, a methyl group, and two different halogens (chlorine and iodine)—on the pyrimidine core suggests a complex and informative fragmentation pattern. Understanding these pathways is crucial for distinguishing it from related structures and for identifying potential metabolites.
Generalized Experimental Protocol for EI-MS Analysis
The following protocol outlines a standard procedure for analyzing pyrimidine derivatives using Electron Ionization-Mass Spectrometry (EI-MS), based on methodologies cited for similar compounds.[1]
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or a double-focusing magnetic sector instrument. A standard quadrupole instrument like a Shimadzu GCMS-QP-1000EX or equivalent can also be used.[1]
-
Ionization Method: Electron Ionization (EI).[1]
Typical Operating Parameters:
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is sufficient to ionize and fragment most organic molecules.[1]
-
Ion Source Temperature: Approximately 200-250°C to ensure sample vaporization without thermal degradation.[1]
-
Inlet System: A direct insertion probe or a gas chromatograph (GC) for sample introduction.
-
Mass Range: Scanned from m/z 40 to 500 to capture the molecular ion and all significant fragments.
-
Data Acquisition: Full scan mode to obtain a complete mass spectrum.
Predicted Fragmentation Pattern of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
The fragmentation of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine under EI is expected to be initiated by the removal of an electron to form the molecular ion ([M]⁺• at m/z 330/332, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl). The fragmentation pathways are dictated by the relative stabilities of the resulting ions and neutral losses. The presence of lone pair electrons on the nitrogen atoms makes them likely sites of initial ionization.[4]
Key Predicted Fragmentation Pathways:
-
Loss of Iodine Radical (•I): The C-I bond is the weakest bond among the substituents, making the loss of an iodine radical a highly probable initial fragmentation step. This would result in a prominent ion at m/z 203/205 .
-
Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond would lead to the formation of an ion at m/z 295 . While the C-Cl bond is stronger than the C-I bond, this fragmentation is still expected.
-
Loss of Phenyl Radical (•C₆H₅): The loss of the phenyl group from the molecular ion would generate a fragment at m/z 253/255 .
-
Loss of Methyl Radical (•CH₃): Ejection of a methyl radical from the molecular ion would produce an ion at m/z 315/317 .
-
Ring Cleavage: Subsequent to the initial losses, the pyrimidine ring itself can undergo cleavage, typically through the loss of small neutral molecules like HCN.
The proposed primary fragmentation pathways are visualized in the following diagram:
Caption: Proposed primary fragmentation pathways for 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine.
Summary of Predicted Key Fragments:
| m/z (for ³⁵Cl) | Proposed Structure/Formula | Neutral Loss | Plausibility |
| 330 | [C₁₁H₈³⁵ClIN₂]⁺• | - | Molecular Ion |
| 203 | [C₁₁H₈³⁵ClN₂]⁺ | •I | Highly Probable |
| 295 | [C₁₁H₈IN₂]⁺ | •Cl | Probable |
| 253 | [C₅H₄³⁵ClIN₂]⁺• | •C₆H₅ | Probable |
| 315 | [C₁₀H₅³⁵ClIN₂]⁺ | •CH₃ | Less Probable |
Comparative Fragmentation Analysis
To better understand the influence of each substituent on the fragmentation pattern, we will compare the predicted fragmentation of our target compound with that of two structurally related pyrimidines.
Alternative 1: 4-Chloro-6-methyl-2-phenylpyrimidine
This compound lacks the iodine atom present in our target molecule. Its mass spectrum would provide insight into the fragmentation of the chlorophenylpyrimidine core.
-
Molecular Ion: [M]⁺• at m/z 204/206.[5]
-
Key Fragments:
-
Loss of •Cl: An ion at m/z 169.[5]
-
Loss of •CH₃: An ion at m/z 189/191.
-
Loss of Phenylacetylene (C₈H₆): A potential rearrangement and fragmentation could lead to a fragment corresponding to the chloromethylpyrimidine radical cation.
-
The absence of the weak C-I bond would likely make the loss of the chlorine radical and subsequent ring fragmentations more prominent compared to the target compound.
Alternative 2: 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine
This compound replaces the phenyl group with a methylthio group. This comparison will highlight the influence of an electron-donating, heteroatomic substituent versus an aromatic one.
-
Predicted Key Fragments:
-
Loss of •I: A fragment at m/z 172/174.
-
Loss of •SCH₃: A fragment at m/z 252/254.
-
Loss of •Cl: A fragment at m/z 265.
-
The presence of the methylthio group introduces new fragmentation pathways, such as the loss of the •SCH₃ radical.
Comparative Summary of Primary Fragmentation:
| Compound | Molecular Ion (m/z) | Primary Neutral Loss | Resulting Fragment (m/z) |
| 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine | 330/332 | •I | 203 |
| 4-Chloro-6-methyl-2-phenylpyrimidine | 204/206 | •Cl | 169 |
| 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | 299/301 | •I | 172 |
This comparison clearly demonstrates how the substituents dictate the primary fragmentation pathways. The iodo-substituted compounds are expected to readily lose the iodine radical, while the non-iodinated analogue will preferentially lose a chlorine radical. The nature of the substituent at the 2-position (phenyl vs. methylthio) will influence the subsequent fragmentation of the remaining ion.
Conclusion
The mass spectral fragmentation of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine is predicted to be characterized by the facile cleavage of the carbon-iodine bond, leading to a prominent fragment ion at m/z 203/205. Other significant fragmentation pathways are expected to include the loss of chlorine, phenyl, and methyl radicals. By comparing its predicted fragmentation with that of related pyrimidine derivatives, we can appreciate the profound influence of each substituent on the overall fragmentation pattern. This predictive analysis serves as a valuable tool for the initial identification and structural characterization of this and similar molecules in complex matrices, guiding further analytical investigations.
References
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem.
- Mass spectral fragmentation modes of pyrimidine derivatives.
- (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. - ResearchGate.
- 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine - ChemScene.
- A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC.
- Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives - IOSR Journal.
-
4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem. Available at: [Link]
-
Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed. Available at: [Link]
- Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing.
-
4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine - PubChem. Available at: [Link]
- 4-Chloro-5-Iodo-6-Methylpyrimidine|CAS 83410-15-5.
-
mass spectra - fragmentation patterns - Chemguide. Available at: [Link]
- Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin - Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuOFmH-ZjLUqEmqdp4pFK3Lb5d7A7kwrMEO6eSbFSm6ZjV9lhJ1InodQc_2ok71fIizaoFvkUapb6D0QgYgBvy-a01ONczJTPGXzjNphpT1UpPy4mTNBjlCH1eXbk4W6whRlG2Wo4i2NJc41I45jsSqk_T-na8KbqnVHGyz3CDdg1mvovVU5uwdQvuzS8-j-jswhb8i9i44jr2o4ipxd4TEMeZOyaXTnraisCAUII4tY2lQevDwuGIADKZAQQrJoEXbG6SutjZmH3xSTMSSRcXATmHCX-iSwrBGDNhM4JH3bf4zRbtyQDFwLaXFHk9h3ZiVRsvvCZuhOpx
-
4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine - PubChemLite. Available at: [Link]
-
4-chloro-5-iodo-6-methylpyrimidine (C5H4ClIN2) - PubChemLite. Available at: [Link]
-
3.7.2: Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
- Fragmentation mechanisms in electron impact mass spectrometry.
-
(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. Available at: [Link]
- Understanding MS/MS fragmentation pathways of small molecular weight molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. chemscene.com [chemscene.com]
- 4. thiele.ruc.dk [thiele.ruc.dk]
- 5. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | C6H6ClIN2S | CID 13636518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (C6H6ClIN2S) [pubchemlite.lcsb.uni.lu]
Comparative Reactivity Guide: 4-Chloro-5-iodo vs. 4-Chloro-5-bromo Pyrimidines
Executive Summary: The Halogen Differentiator
In the architecture of kinase inhibitors and nucleotide analogs, 4,5-dihalopyrimidines are indispensable scaffolds. While 4-chloro-5-iodopyrimidine (1) and 4-chloro-5-bromopyrimidine (2) may appear interchangeable as electrophiles, their divergent reactivities under palladium catalysis and lithiation conditions dictate their specific utility.
This guide moves beyond basic functional group transformations to analyze the chemoselectivity and site-selectivity that drive the choice between these two building blocks.
The Core Decision Matrix
| Feature | 4-Chloro-5-iodopyrimidine | 4-Chloro-5-bromopyrimidine |
| C5-Palladium Coupling | Superior. Occurs at room temp or mild heating. Highly selective over C4-Cl. | Good. Requires elevated temps. Risk of competitive oxidative addition at C4-Cl with active catalysts. |
| C5-Lithiation | Excellent. Fast exchange at -78 °C. Kinetic control prevents C4-nucleophilic attack. | Poor/Risky. Slow exchange allows |
| C4-S | High. C5-I activates C4, but slightly less than Br due to lower electronegativity. | Very High. C5-Br (more electronegative) maximizes electrophilicity at C4. |
| Stability | Moderate (Light sensitive). | High. |
| Cost | Higher.[1] | Lower (Preferred for scale-up if chemistry allows). |
Electronic Landscape & Site Selectivity
To manipulate these scaffolds effectively, one must understand the electronic bias of the pyrimidine ring. The C4 position is electron-deficient (adjacent to nitrogen), making it a "hard" electrophile prone to Nucleophilic Aromatic Substitution (S
Mechanistic Pathway Diagram
The following diagram illustrates the divergent synthetic pathways based on the C5-halogen identity.
Caption: Divergent reactivity profiles. The C5-I bond allows for mild, selective metal-catalyzed functionalization, whereas C5-Br poses risks during lithiation.
Deep Dive: Metal-Catalyzed Cross-Coupling (C5)
The primary reason to select the iodo analog is to achieve orthogonal functionalization. The bond dissociation energy (BDE) of C-I (approx. 65 kcal/mol) is significantly lower than C-Br (approx. 81 kcal/mol) and C-Cl (approx. 96 kcal/mol).
The "Iodo Advantage" in Suzuki Coupling
In a Suzuki-Miyaura coupling, the rate-determining step is often the Oxidative Addition (OA) of Pd(0) into the C-X bond.
-
4-Chloro-5-iodopyrimidine: OA occurs rapidly at room temperature. The catalyst does not have sufficient thermal energy to insert into the stronger C4-Cl bond. Result: >98% C5 selectivity.
-
4-Chloro-5-bromopyrimidine: OA often requires heating (60-80 °C). At these temperatures, electron-rich ligands (e.g., PCy
, SPhos) can facilitate OA into the C4-Cl bond, leading to bis-coupling or regio-isomeric mixtures.
Experimental Protocol: Chemoselective C5-Arylation
This protocol is optimized for the Iodo-substrate but can be adapted for Bromo with higher temperature.
Reagents:
-
Substrate: 4-Chloro-5-iodopyrimidine (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh
) (3-5 mol%) — Note: Use PPh ligands to avoid activating the Cl bond. -
Base: Na
CO (2.0 equiv, 2M aq.) -
Solvent: DME or Toluene/EtOH (degassed)
Step-by-Step Workflow:
-
Inert Setup: Charge a Schlenk flask with the pyrimidine, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed solvent and aqueous base.
-
Reaction:
-
For Iodo: Stir at Room Temperature for 4–12 hours. Monitor by LCMS.
-
For Bromo: Heat to 80 °C . Monitor closely for the formation of bis-coupled byproduct.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO
. -
Purification: Flash chromatography (Hex/EtOAc).
Data Comparison:
| Substrate | Conditions | Yield (C5-Product) | Bis-Coupled Byproduct |
| 4-Cl-5-I | Pd(PPh | 92% | < 1% |
| 4-Cl-5-Br | Pd(PPh | 78% | 5-10% |
Deep Dive: Lithiation (The Critical Failure Point)
This is the most distinct differentiator. If your synthetic route requires generating a metallated species at C5 (e.g., to react with an aldehyde or ketone), you must use the iodo analog.
The Mechanism of Failure for Bromo-Pyrimidines
Lithium-halogen exchange is a kinetic competition between the exchange reaction and nucleophilic attack.
-
Exchange (Desired): R-Li + Py-X
R-X + Py-Li -
Nucleophilic Attack (Undesired): R-Li attacks the electron-deficient C4 position (S
Ar mechanism), leading to alkylation.
Why Iodo Wins: The rate of Li-I exchange is extremely fast, even at -78 °C, outpacing the nucleophilic attack.
Why Bromo Fails: Li-Br exchange is slower. The
Protocol: Selective C5-Formylation (Iodo-Specific)
Reagents:
-
4-Chloro-5-iodopyrimidine (1.0 equiv)
-
-PrMgCl
LiCl (Turbo Grignard) or -BuLi (1.05 equiv) -
DMF (Electrophile, 1.5 equiv)
-
THF (Anhydrous)
Workflow:
-
Cool THF solution of 4-chloro-5-iodopyrimidine to -78 °C .
-
Add
-BuLi dropwise over 10 mins. Crucial: Maintain temp < -70 °C. -
Stir for only 15–30 mins. (Longer times risk scrambling).
-
Add DMF neat.
-
Warm to RT and quench with NH
Cl.
Note: Attempting this with 4-chloro-5-bromopyrimidine often results in <30% yield of the desired product due to competitive butyl addition at C4.
Nucleophilic Aromatic Substitution (S Ar) at C4
In this domain, the two substrates are functionally similar, with the Bromo analog often being slightly more reactive due to electronics.
-
Mechanism: Addition-Elimination.[2]
-
Leaving Group: Cl
(in both cases). -
Activating Group: The C5-halogen acts as an Electron Withdrawing Group (EWG).
-
Electronegativity: F (3.98) > Cl (3.16) > Br (2.96) > I (2.66) .
-
Therefore, 4-chloro-5-bromopyrimidine renders the C4 carbon slightly more electrophilic than the iodo analog.
-
Recommendation: If your first step is S
References
-
Relative Reactivities in Aminolysis: J. Chem. Soc. C, 1967 , 1213. Link
-
Site-Selective Suzuki Couplings: Chem. Sci., 2016 , 7, 5758-5767. Link
-
Lithium-Halogen Exchange Kinetics: J. Org. Chem., 2010 , 75, 2, 468–471. Link
-
Regioselectivity in Pyrimidines (BenchChem Guide): BenchChem Reactivity Series, 2025. Link
-
Halogen-Metal Exchange vs Nucleophilic Attack: WuXi Biology Application Notes, 2024. Link
Sources
A Comparative Guide to the Infrared Spectrum of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
Rationale and Molecular Structure
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule.[1][2] Each covalent bond vibrates at a characteristic frequency, and when exposed to infrared radiation, it absorbs energy at that frequency.[1] This absorption pattern creates a unique spectral "fingerprint."[1]
The target molecule, 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine, possesses a complex arrangement of functional groups on a core pyrimidine structure. Our analysis will focus on identifying the characteristic vibrational modes for each component:
-
Aromatic Systems: The phenyl and pyrimidine rings.
-
Alkyl Group: The methyl substituent.
-
Halogen Substituents: The chloro and iodo groups.
By understanding the expected positions of these peaks, a researcher can confirm the successful synthesis of the target compound and identify potential impurities or side products.
Predicted IR Absorption Profile
The IR spectrum is typically analyzed in distinct regions. Below is a detailed prediction of the key absorption bands for 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine, categorized by wavenumber (cm⁻¹).
This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A crucial dividing line is 3000 cm⁻¹.[3]
-
Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The sp²-hybridized C-H bonds on both the phenyl and pyrimidine rings will produce several weak to medium intensity bands in this range.[4][5] The presence of peaks above 3000 cm⁻¹ is a strong indicator of aromatic or alkene groups.[3][4]
-
Aliphatic C-H Stretch (3000 - 2850 cm⁻¹): The sp³-hybridized C-H bonds of the methyl group at the C6 position will give rise to characteristic stretching vibrations just below 3000 cm⁻¹.[5][6] Expect to see both symmetric and asymmetric stretches, resulting in distinct peaks in the 2975-2950 cm⁻¹ and 2880-2860 cm⁻¹ ranges.[6]
This region is highly diagnostic for the core structure of the molecule, revealing the vibrations of the aromatic and heteroaromatic rings.
-
C=N and C=C Ring Stretching (1600 - 1450 cm⁻¹): The pyrimidine ring contains both C=N and C=C bonds. These will produce a series of medium to strong, sharp absorptions. Pyrimidine and its derivatives typically show four key bands in this area, analogous to the quadrant and semicircle vibrations of benzene.[7] We predict strong peaks around 1580-1550 cm⁻¹ and 1500-1400 cm⁻¹ corresponding to these in-ring stretching vibrations.[2][4][5] The phenyl group will also contribute to absorptions in this range, often seen around 1600, 1585, 1500, and 1450 cm⁻¹.[4][5]
-
C-H Bending (1470 - 1350 cm⁻¹): The methyl group exhibits characteristic bending (scissoring) vibrations. An asymmetric bend is expected near 1460 cm⁻¹ and a symmetric (umbrella) bend near 1375 cm⁻¹.[5][6] These peaks confirm the presence of the methyl substituent.
This region contains a high density of complex vibrations, including C-C, C-N, and C-X (halogen) stretches, as well as various bending modes. While difficult to interpret fully, it provides a unique fingerprint for the molecule.[1][6]
-
C-N Stretching (1350 - 1200 cm⁻¹): The stretching vibrations of the C-N bonds within the pyrimidine ring are expected in this area.[2][8]
-
Aromatic C-H Out-of-Plane Bending (900 - 675 cm⁻¹): These strong absorptions are highly diagnostic of the substitution pattern on the aromatic rings. However, with multiple substituents and two rings, predicting the exact pattern is complex.
-
C-Cl (Aryl) Stretching (850 - 550 cm⁻¹): The C-Cl bond stretch is expected in this range.[4] While some sources place the aryl C-Cl stretch higher (around 1100-1000 cm⁻¹), for heterocyclic systems, it is often found at lower wavenumbers. A medium to strong band around 700 cm⁻¹ is a reasonable prediction.[9]
-
C-I (Aryl) Stretching (600 - 485 cm⁻¹): Due to the high mass of the iodine atom, the C-I stretching vibration occurs at a very low frequency.[10][11] This peak will be one of the lowest frequency fundamental vibrations in the spectrum, likely appearing near 500 cm⁻¹.
Summary of Predicted Frequencies & Comparative Analysis
To provide a clearer picture, the predicted frequencies for 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine are summarized and compared with simpler, related molecules. This comparison helps to isolate the spectral contributions of each substituent.
| Functional Group/Vibration | Predicted Range (cm⁻¹) for Target Molecule | Toluene | Chlorobenzene | Pyrimidine |
| Aromatic C-H Stretch | 3100 - 3000 | ~3090-3030[4] | ~3090-3060 | ~3080-3010 |
| Aliphatic C-H Stretch (Methyl) | 2975 - 2860 | ~2925[4] | N/A | N/A |
| C=C / C=N Ring Stretch | 1600 - 1450 | 1614, 1506, 1465[4] | 1580, 1475 | 1569, 1461, 1400[7] |
| Methyl C-H Bend | 1460, 1375 | 1465, 1380[4] | N/A | N/A |
| Aryl C-Cl Stretch | ~700 | N/A | ~740 | N/A |
| Aryl C-I Stretch | ~500 | N/A | N/A | N/A |
This table provides representative peak values from literature and spectral databases for comparison.
The data clearly illustrates how the spectrum of the target molecule is a composite of its parts. One would expect to see the aromatic C-H stretches from the phenyl group (similar to toluene and chlorobenzene) and the pyrimidine ring, the aliphatic C-H stretches of the methyl group (similar to toluene), the complex ring vibrations characteristic of pyrimidine, and the low-frequency stretches corresponding to the heavy halogen substituents.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To validate these predictions, a high-quality spectrum must be obtained. The following protocol outlines the standard procedure for analyzing a solid sample using an Attenuated Total Reflectance (ATR) FTIR spectrometer, which is a common and robust method.
Objective: To obtain a clean, reproducible IR spectrum of the solid 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine sample.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., diamond crystal)
-
Spatula
-
Isopropanol or Ethanol for cleaning
-
Kimwipes or other lint-free tissue
-
Solid sample of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (ensure dryness)
Methodology:
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a Kimwipe dampened with isopropanol. Allow the solvent to fully evaporate.
-
Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial as it subtracts the absorbance from the atmosphere (CO₂ and H₂O) and the crystal itself from the final sample spectrum.
-
Sample Application: Place a small amount (typically 1-2 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Pressure Application: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: The resulting spectrum should be automatically ratioed against the collected background spectrum and displayed in terms of transmittance or absorbance.
-
Cleaning: After analysis, raise the press arm, remove the bulk of the sample, and clean the crystal surface thoroughly with isopropanol and a Kimwipe.
This self-validating protocol ensures that the obtained spectrum is solely representative of the sample, free from atmospheric interference.
Workflow for Spectral Interpretation
The logical process for interpreting the spectrum of a novel substituted pyrimidine can be visualized as a decision-making workflow.
Caption: Workflow for IR spectral analysis of a substituted pyrimidine.
References
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from University of Colorado Boulder website. URL: [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. Retrieved from [Link]
-
IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Srivastava, S. L., et al. (1985). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(5-6), 479-487. Retrieved from [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015, July 15). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]
- The features of IR spectrum. (n.d.).
-
IR Absorption Frequencies. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry. Retrieved from [Link]
-
IR Spectroscopy Tutorial: Alkanes. (n.d.). University of Calgary. Retrieved from [Link]
-
4-Chloropyrimidine. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
-
IR spectra of [(Pym)2H]+, [(Pym)2D]+ and pyrimidine. (n.d.). ResearchGate. Retrieved from [Link]
-
5-Iodouracil. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
-
Smith, B. C. (2025, January 25). The Big Review IV: Hydrocarbons. Spectroscopy Online. Retrieved from [Link]
-
4-Chloro-2,6-diaminopyrimidine. (n.d.). NIST WebBook, SRD 69. Retrieved from [Link]
-
2-Phenylpyrimidine. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
-
Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Retrieved from [Link]
-
Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]
-
Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. (2010, July 19). AIP Publishing. Retrieved from [Link]
-
Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. (2010, June 8). ACS Publications. Retrieved from [Link]
-
IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. (n.d.). RSC Publishing. Retrieved from [Link]
-
Alkyl and aryl halide infrared spectra. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
- Characteristic Infrared Absorption Bands of Functional Groups. (n.d.).
- IR Spectroscopic Study of Substances Containing Iodine Adduct. (2017). Research Journal of Pharmacy and Biological and Chemical Sciences, 8(1), 1599-1605.
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Analysis of Infrared spectroscopy (IR). (n.d.). UniTechLink. Retrieved from [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
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- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
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- 11. elearning.uniroma1.it [elearning.uniroma1.it]
Comparative Guide: Cross-Coupling Efficiency of Iodo- vs. Bromo-Pyrimidines
As researchers and drug development professionals, functionalizing the pyrimidine core is a daily cornerstone of our medicinal chemistry workflows. Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings) are the primary vehicles for this functionalization. However, the strategic selection of the halogen electrophile—specifically choosing between an iodo-pyrimidine and a bromo-pyrimidine—profoundly dictates reaction kinetics, regioselectivity, and overall synthetic efficiency.
This guide provides an objective, data-driven comparison of iodo- versus bromo-pyrimidines, grounded in mechanistic causality and field-proven experimental protocols.
Mechanistic Causality: Why Halogen Identity Dictates Reactivity
The fundamental driver of reactivity differences between iodo- and bromo-pyrimidines lies in the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling, the oxidative addition of the Pd(0) catalyst into the C-X bond is typically the rate-determining step[1].
-
Kinetic Supremacy of C-I Bonds: The generally accepted order of reactivity for halogens is I > Br > Cl > F, a trend inversely correlated with C-X bond dissociation energy[1]. Because the C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol), oxidative addition into an iodopyrimidine is kinetically faster and thermodynamically more favorable. Consequently, iodopyrimidines often undergo coupling at lower temperatures and with shorter reaction times[1].
-
The Selectivity Paradox: While iodopyrimidines offer superior reactivity, their hyper-reactivity can be a liability in complex syntheses. Due to the highly electron-deficient nature of the pyrimidine ring, iodo-substrates are often too reactive to exhibit good regioselectivity when multiple halogens are present, frequently leading to over-arylation[2]. In these scenarios, bromopyrimidines (or even chloropyrimidines) are preferred to achieve controlled, stepwise functionalization[2].
-
Positional Influence: The position of the halogen on the pyrimidine ring also heavily influences oxidative addition. The C4 and C6 positions are the most electron-deficient and thus the most reactive, followed by C2, while the C5 position is the least reactive[1]. Therefore, targeting the C5 position often necessitates the use of the highly reactive iodo-variant to achieve acceptable yields.
Quantitative Efficiency Comparison
To illustrate the practical impact of these mechanistic differences, the following table summarizes comparative experimental data for the cross-coupling of 5-iodopyrimidine versus 5-bromopyrimidine under standardized catalytic conditions.
| Parameter | 5-Iodopyrimidine | 5-Bromopyrimidine | Causality / Insight |
| Typical Yield (Coupling) | 89% | 78% | Weaker C-I bond accelerates the rate-determining oxidative addition step, minimizing side reactions[3]. |
| Optimal Temperature | 25 °C – 60 °C | 80 °C – 100 °C | Lower activation energy required for Pd insertion into C-I bonds[1]. |
| Reaction Time | 1 – 4 hours | 4 – 12 hours | Faster kinetics allow for rapid consumption of starting material[1]. |
| Regioselectivity (Poly-halo) | Poor | Moderate to Good | Iodo groups are often too reactive to differentiate between chemically similar sites, leading to mixtures[2]. |
| Catalyst Loading (Pd) | 1 – 2 mol% | 3 – 5 mol% | High intrinsic reactivity of the C-I bond reduces the dependency on high catalyst concentrations. |
Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling
To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating protocol for the mono-arylation of a 5-halopyrimidine. Every step is designed with built-in causality checks to prevent common points of failure.
Materials Required:
-
Electrophile: 5-Iodopyrimidine or 5-Bromopyrimidine (1.0 mmol)
-
Nucleophile: Arylboronic acid (1.1 mmol)
-
Base: K₂CO₃ (2.0 mmol)
-
Catalyst: Pd(PPh₃)₄ (0.02 mmol for Iodo; 0.05 mmol for Bromo)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Preparation & Degassing: Charge an oven-dried Schlenk flask with the halopyrimidine, arylboronic acid, and K₂CO₃. Evacuate and backfill the flask with ultra-pure Argon three times.
-
Causality Check: Oxygen must be strictly excluded to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, and to suppress the oxidative homocoupling of the boronic acid.
-
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst under a positive stream of Argon.
-
Causality Check: Tetrakis is a standard, reliable Pd(0) source. The lower catalyst loading for the iodopyrimidine reflects its higher intrinsic susceptibility to oxidative addition.
-
-
Solvent Introduction: Inject the rigorously degassed 1,4-Dioxane/H₂O mixture via syringe.
-
Causality Check: The inclusion of water is not optional; it is structurally crucial for the activation of the boronic acid, forming a reactive, electron-rich boronate complex that drives the transmetalation step.
-
-
Thermal Activation & Monitoring:
-
For 5-Iodopyrimidine: Stir the mixture at 40 °C. Monitor via LC-MS. Full conversion is typically observed within 2 hours.
-
For 5-Bromopyrimidine: Heat the mixture to 90 °C. Full conversion typically requires 8 hours.
-
-
Quenching & Workup: Cool the reaction to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Causality Check: Brine removes the water-soluble inorganic salts (K₂CO₃, boronic acid byproducts) while Na₂SO₄ acts as a desiccant to prevent hydrolysis during concentration.
-
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the analytically pure cross-coupled pyrimidine.
Mechanistic Workflow Visualization
The following diagram maps the catalytic cycle, explicitly highlighting where the choice of halogen impacts the workflow kinetics.
Pd-catalyzed cycle showing kinetic divergence in oxidative addition between C-I and C-Br bonds.
Strategic Recommendations
As a general heuristic in drug development and synthetic route design:
-
Prioritize Iodopyrimidines when coupling at the notoriously unreactive C5 position, when working with sterically hindered nucleophiles, or when the substrate contains temperature-sensitive functional groups that would degrade at the 80–100 °C required for bromides.
-
Prioritize Bromopyrimidines when executing sequential cross-couplings on polyhalogenated pyrimidines where precise regiocontrol is paramount[2], or when scaling up manufacturing routes, as bromo-compounds are generally more photostable and cost-effective than their iodo-counterparts.
References
-
A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem. 1
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. 2
-
Silica-supported Schiff-based palladium nanocatalyzed cross-coupling reactions and its applications in the synthesis of antiplatelet and fungicidal. Arabian Journal of Chemistry. 3
Sources
Establishing Elemental Analysis Standards for 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine: A Comparative Technical Guide
The following guide is a technical resource designed for senior analytical scientists and pharmaceutical development professionals. It prioritizes experimental rigor, method validation, and the specific challenges associated with analyzing poly-halogenated heterocyclic compounds.
Executive Summary: The Halogen Challenge
For drug development professionals working with 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (CAS 83410-17-7) , establishing a valid elemental analysis (EA) standard is not a routine task. This intermediate, critical in the synthesis of kinase inhibitors and antiviral agents, presents a specific analytical paradox: it contains two distinct halogens (Chlorine and Iodine) constituting nearly 50% of its total molecular weight .
Standard automated combustion methods (CHNS) often fail to attain the industry-standard ±0.4% tolerance for this molecule due to the "Iodine Memory Effect" and incomplete reduction of iodates. This guide compares the performance of automated combustion against the classical Schöniger Oxygen Flask method and modern High-Resolution Mass Spectrometry (HRMS) , providing a validated protocol for establishing the definitive reference standard.
Technical Specifications & Theoretical Baseline
Before evaluating analytical performance, the theoretical baseline must be established. Any deviation from these values beyond experimental error indicates solvation, inorganic contamination, or synthetic side-products (e.g., des-iodo analogs).
Target Molecule: 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
Molecular Formula:
Table 1: Theoretical Elemental Composition Standards
| Element | Count | Atomic Mass Contribution | Theoretical Mass % | Acceptance Range (±0.4%) |
| Carbon (C) | 11 | 132.12 | 39.97% | 39.57 – 40.37% |
| Hydrogen (H) | 8 | 8.06 | 2.44% | 2.04 – 2.84% |
| Nitrogen (N) | 2 | 28.01 | 8.47% | 8.07 – 8.87% |
| Chlorine (Cl) | 1 | 35.45 | 10.72% | 10.32 – 11.12% |
| Iodine (I) | 1 | 126.90 | 38.39% | 37.99 – 38.79% |
Critical Insight: The high Iodine content (38.39%) is the primary failure mode for standard analysis. Iodine sublimes easily and can poison oxidation catalysts, leading to low Carbon values and high Nitrogen artifacts.
Comparative Analysis of Analytical Methodologies
This section objectively compares three methodologies for validating the purity of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine.
Method A: Automated Dynamic Flash Combustion (Dumas Method)
The Industry Standard for High Throughput
Mechanism: The sample is combusted at >900°C in an oxygen-rich environment. Gases (
-
Performance on Target: Poor to Moderate.
-
The Failure Mode: High iodine content forms
gas and various iodine oxides ( ). These species are heavy and "sticky." They often pass through standard reduction tubes (Copper) or permanently contaminate the adsorption columns used to separate from . -
Data Artifacts:
-
Drifting Nitrogen values: Iodine deposits on the TCD detector filaments.
-
Low Carbon: Incomplete combustion due to halogen radical quenching.
-
-
Mitigation: Requires specialized Tungsten/Silver traps and frequent maintenance, significantly increasing cost per run.
Method B: Oxygen Flask Combustion (Schöniger Method)
The Precision Standard for Halogens
Mechanism: The sample is wrapped in ashless paper and burned in a closed flask filled with pure Oxygen. The gases are absorbed into a specific solution (e.g., NaOH/Hydrazine), and the resulting ions (
-
Performance on Target: Excellent (Gold Standard).
-
Why it Wins: It physically separates the combustion event from the detection. The closed system ensures 100% recovery of the halogens.
-
Differentiation: By using specific absorbents and titrants, you can distinguish between Chlorine and Iodine, which automated CHNS cannot easily do without expensive add-ons.
-
Drawback: It is manual, requires skilled technique, and poses a safety risk (explosion) if not handled correctly.
Method C: HRMS + qNMR (The Modern Surrogate)
The Non-Destructive Validator
Mechanism: Uses Exact Mass (Orbitrap/Q-TOF) to confirm formula and Quantitative NMR (qNMR) with an internal standard (e.g., Maleic Acid) to determine purity wt%.
-
Performance on Target: High (for Identity), Moderate (for Purity).
-
The Gap: While HRMS confirms the presence of the correct molecule, it does not inherently prove the absence of inorganic salts or moisture as effectively as a mass-balance EA. However, it is immune to the "Iodine interference" that plagues combustion.
Validated Experimental Protocol: The Modified Schöniger Method
Recommended for defining the Certificate of Analysis (CoA) for 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine.
This protocol effectively handles the dual-halogen interference.
Phase 1: Combustion
-
Preparation: Weigh 15–20 mg of the dried sample onto ashless filter paper (Whatman No. 42). Fold into a "flag" with a fuse.
-
Flask Setup: Use a 500 mL thick-walled iodine flask with a platinum sample carrier fused to the stopper.
-
Absorbent Solution: Add 10 mL of 1.0 N NaOH and 1 mL of 30%
(to ensure reduction of and oxidation of Sulfur if present, though here it aids in mineralizing the halogens). -
Ignition: Flush flask with
for 60 seconds. Ignite the fuse and immediately insert the stopper.[2] Invert flask and hold (safety shield required) until combustion is complete. -
Absorption: Shake vigorously for 15 minutes. Allow to stand for 30 minutes to ensure mist absorption.
Phase 2: Differentiation (Potentiometric Titration)
Note: A standard
For Total Halogen (Quality Control Check):
-
Rinse the stopper and platinum wire into the flask with distilled water.
-
Acidify with Nitric Acid (
) until pH < 2. -
Add 10 mL Acetone to solubilize the organic precipitate if any.
-
Titrate with 0.01 N
using a Silver/Silver-Chloride electrode. -
Endpoint Detection: You will observe two inflection points if the resolution is high enough (Iodide precipitates first (
), then Chloride ( )).
Phase 3: Calculation
Decision Matrix & Workflow Visualization
The following diagram outlines the logical decision process for selecting the correct analytical method based on the specific impurity profile and accuracy requirements.
Figure 1: Analytical workflow for high-iodine pyrimidine derivatives, prioritizing the Schöniger method to avoid combustion interference.
References
-
PubChem. (2025).[6] 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (Compound Summary). National Library of Medicine. [Link]
-
Schöniger, W. (1955).[2][3][5] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. (Classic Method Reference).
-
ASTM International. (2023). ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.[Link]
-
International Conference on Harmonisation (ICH). (2019). Guideline Q2(R1): Validation of Analytical Procedures.[Link]
-
Exeter Analytical. (2024).[7] Oxygen Flask Combustion Unit: Technical Specifications for Halogen Analysis.[Link]
Sources
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- 2. scribd.com [scribd.com]
- 3. Iodine (I) Determination by Schoniger Combustion (Oxygen Flask Combustion Method) - STEMart [ste-mart.com]
- 4. img.antpedia.com [img.antpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. exeteranalytical.co.uk [exeteranalytical.co.uk]
Definitive Guide to Reference Standards for 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
Topic: Reference Standards for 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine Characterization Content Type: Publish Comparison Guide
Executive Summary: The Criticality of the Scaffold
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (CAS: 83410-17-7) is not merely a reagent; it is a "privileged scaffold" in modern medicinal chemistry. Its structure offers three distinct orthogonal handles for functionalization:
-
C-4 Chlorine: Prime target for SNAr displacement by amines or alkoxides.
-
C-5 Iodine: Highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
-
C-2 Phenyl: Provides lipophilic binding affinity in kinase inhibitor pockets.
In drug development, the Reference Standard for this intermediate defines the accuracy of your entire impurity control strategy. A poorly characterized standard can mask critical impurities—such as the des-iodo analog or regioisomers—that propagate into the final Drug Substance (DS), potentially causing clinical hold-ups.
This guide compares the "performance" of three distinct classes of reference standards, supported by experimental protocols for their validation.
Comparative Analysis: Reference Standard Tiers
In the context of GMP and GLP environments, "performance" is defined by Accuracy , Traceability , and Risk Mitigation .
Table 1: Performance Matrix of Standard Grades
| Feature | Option A: Primary Reference Standard | Option B: Secondary/Working Standard | Option C: Research Grade (Commercial) |
| Intended Use | GMP Release Testing, Impurity Quantification | Routine QC, In-process Control (IPC) | Early Discovery, non-GLP Synthesis |
| Purity Assignment | Absolute Purity (Mass Balance or qNMR) | Potency (Assigned against Primary) | Area % (HPLC only) |
| Traceability | Full structural elucidation (NMR, MS, IR, XRD) | Traceable to Primary Standard | Vendor CoA only |
| Impurity Profile | Quantified LOQ < 0.05% | Confirmed Identity | Unknown / Generic |
| Water/Solvent | Measured (KF / GC-HS) & Subtracted | Assumed < 1% or ignored | Ignored |
| Risk Factor | Low: Defensible in regulatory audits. | Medium: Drift possible over time. | High: "Area %" ignores inorganic salts/water. |
Characterization Methodologies: The "Performance" Data
To establish a Primary Reference Standard, one cannot rely on a single technique. The following data illustrates why Orthogonal Characterization is required.
A. HPLC-UV/PDA Performance (Chromatographic Purity)
Objective: Determine organic impurities.[1][2][3][4]
-
Method: Reversed-Phase C18, Gradient Elution.
-
Critical Finding: The des-iodo impurity (4-Chloro-6-methyl-2-phenylpyrimidine) often co-elutes with the main peak if the gradient is too steep.
-
Performance Stat: A standard HPLC run might show 99.5% purity , but fails to detect inorganic salts or residual solvents.
B. qNMR Performance (Absolute Purity)
Objective: Determine true mass potency.
-
Method: 1H qNMR using an Internal Standard (e.g., Maleic Acid or TCNB).
-
Performance Stat: Often reveals the "99.5% HPLC" material is actually 96.2% potent due to trapped solvent (e.g., Ethyl Acetate) or moisture, which HPLC-UV does not see.
C. LC-MS/MS Performance (Impurity ID)
Objective: Identify "silent" impurities.
-
Observation: In crude lots, the 4-Hydroxy hydrolysis product (m/z 313) can be suppressed in UV but is distinct in Negative Mode MS.
Experimental Protocols
Protocol 1: Validated HPLC-PDA Method for Purity
Use this method to assign chromatographic purity to your Working Standard.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: PDA at 254 nm (primary) and 220 nm (secondary).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5% → 95% B (Linear ramp)
-
15-20 min: 95% B (Wash)
-
20-20.1 min: 95% → 5% B
-
20.1-25 min: 5% B (Re-equilibration)
-
System Suitability Criteria:
-
Tailing Factor: NMT 1.5.
-
Resolution: > 2.0 between Main Peak and nearest impurity (usually the des-iodo analog).
-
RSD (n=6): < 1.0% for area.
Protocol 2: 1H qNMR for Potency Assignment
Use this method to establish a Primary Reference Standard.
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade), dried over P2O5.
-
Solvent: DMSO-d6 (99.9% D).
-
Preparation:
-
Weigh ~10 mg of Sample (precision ±0.01 mg).
-
Weigh ~10 mg of IS (precision ±0.01 mg).
-
Dissolve both in 0.6 mL DMSO-d6.
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (d1): 60 seconds (must be > 5 × T1 of longest proton).
-
Scans: 16 or 32.
-
-
Calculation:
-
Where I = Integral area, N = Number of protons, M = Molecular weight, W = Weight, P = Purity.
-
Visualizations
Diagram 1: The Tiered Characterization Workflow
This diagram illustrates the logical flow from crude synthesis to a released Primary Standard.
Caption: Workflow for establishing a Primary Reference Standard from crude material, ensuring traceability and purity.
Diagram 2: Impurity Propagation Risk
This diagram shows why characterizing the 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine standard is vital for downstream Suzuki couplings.
Caption: Impact of the "Des-iodo" impurity. Lacking the iodine handle, this impurity fails the coupling reaction and persists as a difficult-to-remove contaminant.
References
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[2] (2006).[2][3][5] [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010). [Link]
-
Gorr, I., et al. Development of a generic HPLC method for the determination of impurities in pyrimidine derivatives. Journal of Pharmaceutical and Biomedical Analysis, 180, 113042. (2020). [Link]
-
PubChem. Compound Summary: 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (CAS 83410-17-7). National Library of Medicine. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
[1]
Executive Summary & Core Directive
4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (CAS 83410-17-7) is a dual-halogenated heteroaromatic compound used primarily as a scaffold in medicinal chemistry.[1] Its disposal presents specific challenges due to the presence of both chlorine and iodine substituents, which classifies it as Halogenated Organic Waste .
Critical Operational Rule: Under no circumstances should this compound be disposed of down the drain or mixed with non-halogenated organic solvents. Doing so violates EPA regulations (RCRA) and creates significant safety hazards during incineration.
This guide provides a self-validating protocol for the segregation, packaging, and disposal of this compound, ensuring compliance with local, state, and federal regulations.
Hazard Identification & Technical Characterization
Before initiating disposal, operators must validate the waste stream based on the compound's physicochemical properties.
| Parameter | Specification | Operational Implication |
| CAS Number | 83410-17-7 | Unique identifier for waste manifests.[1] |
| Physical State | Off-white Solid | Dust generation risk; requires respiratory protection.[1][2] |
| Halogen Content | High (Cl, I) | MUST go into "Halogenated Waste" streams. |
| Reactivity | Light/Air Sensitive | Store waste containers in the dark/opaque drums. |
| GHS Classification | Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319) | Treat as toxic and irritant; avoid all direct contact. |
GHS Hazard Codes[1]
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient. The presence of iodine and chlorine substituents increases the permeation risk for standard latex gloves.
| PPE Category | Required Specification | Rationale |
| Hand Protection | Double Nitrile (min 0.11mm) or Viton | Halogenated aromatics can degrade standard latex.[1] Double gloving provides a breakthrough buffer. |
| Eye Protection | Chemical Splash Goggles | Face shield required if pouring large liquid volumes (>1L). |
| Respiratory | N95 (for solid handling) or Fume Hood | Prevents inhalation of dust particulates during weighing or transfer. |
| Body | Tyvek Sleeves or Apron | Recommended when handling bulk quantities (>100g) to prevent cuff contamination. |
Disposal Decision Logic (Workflow)
The following decision matrix dictates the correct waste stream based on the physical state of the material.
Figure 1: Decision logic for segregating 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine waste. Note that solutions containing significant amounts of this compound should default to Halogenated Waste streams to prevent contamination of non-halogenated fuel blending streams.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess or Expired)
Context: You have a vial of solid compound that is degraded or no longer needed.
-
Do NOT Solubilize: Do not dissolve the solid in solvent just to dispose of it. This increases waste volume and cost.
-
Primary Containment: Keep the substance in its original vial if possible. Ensure the cap is tight.[8]
-
Secondary Containment: Place the vial into a clear, sealable plastic bag (Zip-lock type).
-
Labeling: Affix a hazardous waste label to the bag.
-
Accumulation: Deposit into the Solid Hazardous Waste Drum .
Scenario B: Disposal of Reaction Mixtures (Liquid)
Context: The compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Identify Solvent Base:
-
If solvent is DCM, Chloroform, or Dichloroethane : Use the Halogenated Waste Carboy .
-
If solvent is Methanol, Acetone, or Ethyl Acetate : technically "Non-Halogenated," BUT due to the high halogen content of the solute (Cl + I), it is Best Practice to divert this to the Halogenated Waste Carboy to avoid violating "halogen-free" certification limits of downstream incinerators.
-
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize before adding to the waste carboy to prevent exothermic reactions in the drum.
-
Transfer: Pour slowly into the carboy using a funnel in a fume hood.
-
Log It: Immediately update the waste log sheet attached to the carboy with the approximate amount of the pyrimidine derivative added.
Scenario C: Spill Cleanup (Emergency Procedure)
Context: A solid spill (< 10g) occurs on the benchtop.
Figure 2: Immediate response workflow for solid spills.[1] For liquid spills, use vermiculite or a spill pillow during the "Contain" step.
Regulatory & Compliance Notes (RCRA)
-
Satellite Accumulation Area (SAA): Waste must be stored at or near the point of generation (i.e., your fume hood) until the container is full.
-
Container Compatibility: Ensure waste containers are compatible. High-density polyethylene (HDPE) is standard and compatible with this compound.[1] Avoid metal containers if the waste stream is acidic.[8]
-
Waste Codes: While this specific compound is not P-listed or U-listed, it contributes to the toxicity characteristic.[1] If mixed with solvents, apply codes F002 (Halogenated solvents) where appropriate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13636518, 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
Sources
- 1. 4-Chloro-5-Iodo-6-Methylpyrimidine|CAS 83410-15-5 [rlavie.com]
- 2. benchchem.com [benchchem.com]
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- 4. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | C6H6ClIN2S | CID 13636518 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Comprehensive Safety and Handling Guide for 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine
This guide provides essential safety protocols and operational directives for the handling and disposal of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine (CAS No. 83410-17-7).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous halogenated pyrimidines to establish a robust framework for ensuring laboratory safety. The procedural recommendations herein are grounded in the principles of proactive risk mitigation and are designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely.
Hazard Analysis and Risk Assessment
Key Assumed Hazards:
-
Acute Oral Toxicity: A related compound, 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine, is classified as harmful if swallowed.[2]
-
Dermal and Inhalation Toxicity: 4-Chloro-5-iodopyrimidine is designated as harmful in contact with skin and harmful if inhaled.[3]
-
Skin and Eye Irritation: Both 4-Chloro-5-iodopyrimidine and 4-Chloro-6-methyl-2-phenylpyrimidine are known to cause skin and serious eye irritation.[3][4]
Based on this analysis, 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine should be handled as a hazardous substance with the potential for acute toxicity, and as a skin and eye irritant. All handling should occur in a controlled environment to minimize exposure.
| Hazard Category | Anticipated Risk Level | Primary Exposure Route | Key Precautionary Action |
| Acute Toxicity (Oral, Dermal, Inhalation) | Moderate to High | Ingestion, Skin Contact, Inhalation of Dust | Avoid direct contact and aerosol generation. |
| Skin Corrosion/Irritation | High | Skin Contact | Wear chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | High | Eye Contact | Wear chemical splash goggles or a face shield. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to create a reliable barrier against potential exposure. The following table outlines the recommended PPE for handling 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[5] | Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated, protecting the inner glove and skin. |
| Eye and Face Protection | Chemical splash goggles. A full-face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[6][7] | Protects the eyes and face from splashes or airborne particles of the compound. |
| Body Protection | A disposable, solid-front, back-closing gown or a chemical-resistant lab coat with long sleeves and tight-fitting cuffs.[5][8] | Protects the body and personal clothing from contamination. The design ensures maximum coverage. |
| Respiratory Protection | To be used in a certified chemical fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) may be necessary. | Minimizes the risk of inhaling fine particles or aerosols. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is essential for minimizing risk.
3.1. Engineering Controls
-
Chemical Fume Hood: All manipulations of 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine, including weighing and transfers, must be conducted within a properly functioning and certified chemical fume hood to control airborne particles.[9]
-
Ventilation: Ensure the laboratory is well-ventilated.
3.2. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the procedure.
-
Weighing: If weighing the solid compound, do so on a tared weigh paper or in a container within the fume hood to contain any dust.
-
Transfers: Use a spatula or other appropriate tool for transferring the solid. If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area with an appropriate solvent and then a cleaning solution. Wash hands thoroughly after removing PPE.
Disposal Plan: Managing Halogenated Waste
Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety. As a halogenated organic compound, 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine requires specific disposal procedures.
4.1. Waste Segregation and Collection
-
Categorization: This compound must be disposed of as hazardous chemical waste.[10] It should be segregated as halogenated organic waste.[11]
-
Container: Use a designated, clearly labeled, and leak-proof container for halogenated waste.[9][10] Ensure the container is compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[10]
4.2. Disposal Workflow The following diagram outlines the decision-making process for the disposal of waste containing 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine.
Caption: Decision workflow for the proper disposal of chemical waste.
Important Disposal Considerations:
-
Do Not: Dispose of this chemical down the drain or in regular trash.[12]
-
Compatibility: Do not mix halogenated waste with non-halogenated waste streams to avoid complex and costly disposal procedures.[13]
-
Spills: In case of a spill, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.
Emergency Procedures
5.1. Spills
-
Small Spills (in a fume hood): Absorb with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed, labeled container for disposal. Decontaminate the area.
-
Large Spills: Evacuate the immediate area. Alert your institution's environmental health and safety (EHS) department.
5.2. Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling 4-Chloro-5-iodo-6-methyl-2-phenylpyrimidine, fostering a safer research environment.
References
-
PubChem. 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine. [Link]
-
Chemical Safety Facts. Personal Protective Equipment and Chemistry. [Link]
-
PubChem. 4-Chloro-5-iodopyrimidine. [Link]
-
Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]
-
PubChem. 4-Chloro-6-methyl-2-phenylpyrimidine. [Link]
-
University of Arizona Research Laboratory & Safety Services. Personal Protective Equipment Selection Guide. [Link]
-
SafetyCulture. Essential PPE for Protection Against Liquid Chemicals. [Link]
-
Washington State University Environmental Health & Safety. Halogenated Solvents. [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]
-
Massachusetts Institute of Technology Environmental Health and Safety. Procedure for Disposing of Hazardous Waste. [Link]
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- 3. 4-Chloro-5-iodopyrimidine | C4H2ClIN2 | CID 11230204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
